1-Cyclopentyl-3-phenylthiourea
Description
The exact mass of the compound 1-Cyclopentyl-3-phenylthiourea is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Cyclopentyl-3-phenylthiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopentyl-3-phenylthiourea including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-cyclopentyl-3-phenylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S/c15-12(14-11-8-4-5-9-11)13-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVDCHOCLAEROU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352677 | |
| Record name | 1-cyclopentyl-3-phenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39964-24-4 | |
| Record name | 1-cyclopentyl-3-phenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-CYCLOPENTYL-3-PHENYL-2-THIOUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-Cyclopentyl-3-phenylthiourea
This document provides a comprehensive, field-proven guide for the synthesis of 1-Cyclopentyl-3-phenylthiourea. It is intended for researchers, medicinal chemists, and drug development professionals who require a robust and reproducible protocol grounded in fundamental chemical principles. Beyond a mere recitation of steps, this guide elucidates the causality behind the experimental design, ensuring both procedural success and a deeper mechanistic understanding.
Strategic Overview: The Significance of the Thiourea Scaffold
The thiourea moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and unique structural properties. Thiourea derivatives have demonstrated a wide spectrum of therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. Specifically, N-substituted phenylthioureas have been investigated as potent orally active agents for elevating High-Density Lipoprotein (HDL) cholesterol, a critical target in cardiovascular disease management.
The target molecule, 1-Cyclopentyl-3-phenylthiourea, combines a cycloaliphatic (cyclopentyl) and an aromatic (phenyl) group, creating a distinct structural motif. This structural arrangement is of significant interest for exploring structure-activity relationships (SAR) within this bioactive class of compounds. The synthesis protocol detailed herein is designed for efficiency, high yield, and purity, leveraging a classic and reliable chemical transformation.
Core Chemical Principles: The Amine-Isothiocyanate Reaction
The synthesis of 1,3-disubstituted thioureas is most commonly and efficiently achieved through the reaction of a primary amine with an isothiocyanate. This transformation is a robust example of nucleophilic addition.
Mechanism of Action: The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the primary amine (Cyclopentylamine) on the highly electrophilic carbon atom of the isothiocyanate group (Phenyl isothiocyanate). The carbon atom is electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms. This attack forms a zwitterionic intermediate, which rapidly undergoes a proton transfer to yield the stable thiourea product.
This method is widely favored due to its operational simplicity, high functional group tolerance, and the typically high yields achieved. The reaction is often exothermic and can proceed readily under mild conditions, frequently at room temperature without the need for a catalyst.
Caption: Reaction mechanism for thiourea synthesis.
Laboratory Protocol: Synthesis and Purification
This section provides a detailed, self-validating protocol for the synthesis of 1-Cyclopentyl-3-phenylthiourea. Adherence to these steps, particularly the safety protocols, is paramount.
Materials and Reagents
| Reagent / Equipment | Specification | Purpose |
| Phenyl isothiocyanate | ≥99% purity | Electrophilic reactant |
| Cyclopentylamine | ≥99% purity | Nucleophilic reactant |
| Ethanol (EtOH) | Anhydrous or 95% | Reaction solvent |
| Deionized Water | High purity | For product precipitation |
| Round-bottom flask (100 mL) | Standard glassware | Reaction vessel |
| Magnetic stirrer and stir bar | Standard equipment | Ensuring homogenous reaction mixture |
| Reflux condenser | Standard glassware | To prevent solvent loss if heating |
| Buchner funnel and filter paper | Standard equipment | For product isolation |
| Beaker (400 mL) | Standard glassware | For precipitation |
Critical Safety and Handling Workflow (EHS)
A culture of safety is non-negotiable. Both reactants possess significant hazards that demand strict adherence to safety protocols. All operations must be conducted within a certified chemical fume hood.
-
Phenyl Isothiocyanate: This compound is toxic if swallowed, causes severe skin burns and eye damage, and may cause allergic skin reactions or asthma-like symptoms if inhaled. It is a lachrymator. Full personal protective equipment (PPE), including nitrile gloves (double-gloving is recommended), chemical splash goggles, and a lab coat, is mandatory.
-
Cyclopentylamine: This is a highly flammable liquid and vapor. It is harmful if swallowed or inhaled and can cause skin and eye irritation. It must be stored away from heat, sparks, and open flames.
An In-depth Technical Guide to the Physicochemical Properties of 1-Cyclopentyl-3-phenylthiourea
Introduction: Contextualizing 1-Cyclopentyl-3-phenylthiourea within Bioactive Scaffolds
1-Cyclopentyl-3-phenylthiourea is a member of the N,N'-disubstituted thiourea class of organic compounds. This structural motif, characterized by a central thiocarbonyl group flanked by two nitrogen atoms, is a recognized "privileged scaffold" in medicinal chemistry. The biological and physicochemical properties of these molecules can be finely tuned by the nature of the substituents on the nitrogen atoms.[1] In the case of 1-Cyclopentyl-3-phenylthiourea, the combination of a cycloaliphatic cyclopentyl group and an aromatic phenyl group creates a molecule with a specific balance of lipophilicity and hydrogen bonding capability, suggesting potential for diverse biological activities.[2] Thiourea derivatives have been investigated for a wide range of applications, including as anticancer, antimicrobial, and antiviral agents, as well as inhibitors of various enzymes.[3][4][5] A comprehensive understanding of the physicochemical properties of 1-Cyclopentyl-3-phenylthiourea is therefore essential for its potential development in pharmaceutical and agrochemical research.
This technical guide provides a detailed overview of the core physicochemical properties of 1-Cyclopentyl-3-phenylthiourea, including its structural and molecular characteristics, solubility, and predicted spectral data. Where experimental data for the title compound is not available, data from the closely related compound N-phenylthiourea is provided for comparative context. Furthermore, this guide outlines detailed, field-proven experimental protocols for the determination of these key parameters, offering researchers a practical framework for their own investigations.
Molecular and Structural Properties
The fundamental molecular and structural characteristics of a compound are the bedrock of its physicochemical profile. These properties influence its interactions with biological systems and its behavior in various experimental and formulation contexts.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₂S | |
| Molecular Weight | 220.34 g/mol | |
| CAS Number | 39964-24-4 | |
| IUPAC Name | 1-cyclopentyl-3-phenylthiourea | |
| SMILES | S=C(NC1=CC=CC=C1)NC1CCCC1 |
The structure of 1-Cyclopentyl-3-phenylthiourea, featuring a cyclopentyl ring and a phenyl ring attached to the thiourea core, suggests a molecule with significant non-polar character. The thiourea moiety itself provides sites for hydrogen bonding, with the two N-H protons acting as donors and the sulfur atom as a potential acceptor. The "butterfly-like" conformation often adopted by thiourea derivatives can influence their binding to target proteins.[3]
Thermal and Crystalline Properties
The melting point of a solid crystalline compound is a crucial indicator of its purity and is influenced by the strength of its crystal lattice.
Table 2.1: Thermal Properties
| Property | 1-Cyclopentyl-3-phenylthiourea (Predicted/Expected) | N-phenylthiourea (Experimental) | Source (N-phenylthiourea) |
| Melting Point | Expected to be a crystalline solid at room temperature. | 148-150 °C |
Experimental Protocol: Melting Point Determination (Capillary Method)
The determination of a sharp melting point range is a primary indicator of compound purity. The capillary method is a standard and reliable technique for this purpose.
Caption: Workflow for Melting Point Determination.
Causality in Protocol:
-
Drying the sample: Essential to remove any residual solvent which can depress the melting point and broaden the melting range.
-
Fine powdering: Ensures uniform heat distribution throughout the sample.
-
Slow heating rate near melting: Crucial for accurate determination of the melting range. A rapid heating rate can lead to a reading higher than the actual melting point.
Solubility Profile
The solubility of a compound in various solvents is a critical parameter for its handling, formulation, and biological testing. Given its structure, 1-Cyclopentyl-3-phenylthiourea is expected to have low aqueous solubility and good solubility in many organic solvents.
Table 3.1: Predicted and Comparative Solubility
| Solvent | Predicted Solubility of 1-Cyclopentyl-3-phenylthiourea | Experimental Solubility of N-phenylthiourea | Source (N-phenylthiourea) |
| Water | Very low | Sparingly soluble in aqueous buffers | |
| Dimethyl Sulfoxide (DMSO) | Soluble | ~30 mg/mL | |
| Dimethylformamide (DMF) | Soluble | ~30 mg/mL | |
| Ethanol | Soluble | Soluble | |
| Methanol | Soluble | Data not available | - |
| Dichloromethane | Soluble | Data not available | - |
Experimental Protocol: Preparation of a Stock Solution for Biological Assays
Due to the predicted low aqueous solubility, a common strategy for preparing solutions for biological assays is to first create a concentrated stock in an organic solvent.
Caption: Workflow for Stock Solution Preparation.
Trustworthiness of the Protocol: This protocol is self-validating as any instability or insolubility of the compound in the chosen solvent will be visually apparent as precipitation or cloudiness. It is crucial to keep the final concentration of the organic solvent in the aqueous buffer to a minimum (typically <1%) to avoid solvent-induced artifacts in biological assays.
Lipophilicity and Acidity
Lipophilicity (logP) and the acid dissociation constant (pKa) are fundamental properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Table 4.1: Predicted Lipophilicity and Acidity
| Property | Predicted Value for 1-Cyclopentyl-3-phenylthiourea | Experimental Value for N-phenylthiourea | Source (N-phenylthiourea) |
| logP | 3.16 (calculated for the similar 1-Pentyl-3-phenylthiourea) | 0.71 | |
| pKa | The N-H protons are weakly acidic. | ~13.42 (predicted for the similar 1-Methyl-3-phenylthiourea) |
The higher predicted logP for a cyclopentyl-containing derivative compared to N-phenylthiourea is expected due to the increased aliphatic character. The weakly acidic nature of the N-H protons means the compound will be predominantly in its neutral form at physiological pH.
Spectroscopic Characterization
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR (CDCl₃, 400 MHz):
-
δ 7.2-7.6 (m, 5H): Aromatic protons of the phenyl ring.
-
δ ~8.0 (br s, 1H): N-H proton adjacent to the phenyl ring.
-
δ ~6.5 (br d, 1H): N-H proton adjacent to the cyclopentyl ring.
-
δ ~4.5 (m, 1H): C-H proton of the cyclopentyl ring attached to the nitrogen.
-
δ 1.5-2.2 (m, 8H): Methylene protons of the cyclopentyl ring.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹³C NMR (CDCl₃, 100 MHz):
-
δ ~180: Thiocarbonyl carbon (C=S).
-
δ 125-140: Aromatic carbons of the phenyl ring.
-
δ ~60: C-H carbon of the cyclopentyl ring attached to the nitrogen.
-
δ 24-34: Methylene carbons of the cyclopentyl ring.
Infrared (IR) Spectroscopy
Predicted IR (KBr, cm⁻¹):
-
3100-3300: N-H stretching vibrations.
-
3000-3100: Aromatic C-H stretching.
-
2800-3000: Aliphatic C-H stretching.
-
~1550: N-H bending and C-N stretching.
-
~1350: C=S stretching.
Mass Spectrometry
Expected Mass Spectrum (Electron Ionization):
-
Molecular Ion (M⁺): m/z = 220.
-
Key Fragmentation Peaks: Fragments corresponding to the loss of the cyclopentyl group, the phenyl group, and cleavage of the thiourea core.
Synthesis and Purification
A common and effective method for the synthesis of N,N'-disubstituted thioureas is the reaction of an isothiocyanate with a primary amine.
Proposed Synthesis of 1-Cyclopentyl-3-phenylthiourea
Caption: Proposed Synthesis of 1-Cyclopentyl-3-phenylthiourea.
Expertise in Protocol Design:
-
Choice of Solvent: Acetone or THF are suitable solvents as they are relatively inert and can dissolve both reactants.
-
Reaction Conditions: This reaction typically proceeds smoothly at room temperature without the need for heating or a catalyst.
-
Purification: Recrystallization is an effective method for purifying the solid product, and an ethanol/water mixture often provides a good solvent system for thiourea derivatives.
Stability and Storage
Based on the stability of related thiourea compounds, 1-Cyclopentyl-3-phenylthiourea is expected to be stable under standard laboratory conditions.
-
Storage: Store at 0-8 °C, protected from light and moisture.
-
Stability: N-phenylthiourea is stable for at least 4 years when stored at -20°C. Aqueous solutions are not recommended for storage for more than one day.
Safety and Handling
While a specific safety data sheet for 1-Cyclopentyl-3-phenylthiourea is not publicly available, the data for N-phenylthiourea indicates that it should be handled with care.
-
Hazard Statements: N-phenylthiourea is fatal if swallowed and may cause an allergic skin reaction.[6][7]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Handle in a well-ventilated area or a fume hood.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Conclusion
1-Cyclopentyl-3-phenylthiourea is a molecule of interest due to its N,N'-disubstituted thiourea scaffold, which is prevalent in many bioactive compounds. While specific experimental data for this compound is limited, this guide has provided a comprehensive overview of its predicted physicochemical properties based on its structure and data from analogous compounds. The detailed experimental protocols included herein offer a robust framework for researchers to determine these properties empirically. A thorough characterization of its physicochemical profile is a critical first step in unlocking the potential of 1-Cyclopentyl-3-phenylthiourea in drug discovery and other scientific applications.
References
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Mague, J. T., et al. (2014). 1-{[(Z)-Cyclopentylidene]amino}-3-phenylthiourea. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o515. [Link]
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Tok, F., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Clinical and Experimental Health Sciences, 12, 533-540. [Link]
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PubChem. Phenylthiourea. [Link]
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ChemBK. Phenylthiourea. [Link]
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West Liberty University. Safety Data Sheet for N-Phenylthiourea. [Link]
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Raza, M. A., et al. (2022). Theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure, in-silico and in-vitro biological evaluation. Bulletin of the Chemical Society of Ethiopia, 35(3), 587-600. [Link]
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ChemBK. 1-Methyl-3-phenyl-thiourea. [Link]
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Lokhande, R. P., et al. (2023). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. International Journal of Creative Research Thoughts, 11(3). [Link]
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Gonçalves, I., et al. (2021). Synthesis of 1-Phenylthiourea: An Undergraduate Organic Chemistry Experiment Illustrating Carbonyl Transformations. Journal of Chemical Education, 98(3), 1024-1029. [Link]
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MDPI. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. [Link]
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An In-Depth Technical Guide to 1-Cyclopentyl-3-phenylthiourea (CAS: 39964-24-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Cyclopentyl-3-phenylthiourea, a molecule of significant interest within the versatile class of phenylthiourea derivatives. While specific research on this particular compound is not extensively published, this document synthesizes information from analogous structures and general principles of medicinal chemistry to offer insights into its synthesis, potential biological activities, and mechanism of action. This guide is intended to serve as a foundational resource for researchers exploring the therapeutic potential of novel thiourea-based compounds.
Introduction: The Phenylthiourea Scaffold in Medicinal Chemistry
Phenylthiourea and its derivatives have long been recognized for their diverse biological activities, making them a cornerstone in medicinal chemistry and drug discovery. The thiourea moiety (-NH-C(S)-NH-) is a unique pharmacophore capable of forming strong hydrogen bonds and coordinating with metal ions, which contributes to its interaction with various biological targets. The versatility of the phenylthiourea scaffold lies in the ability to readily introduce a wide range of substituents on the nitrogen atoms, allowing for the fine-tuning of physicochemical properties and biological activity. These derivatives have shown promise as antimicrobial, antifungal, anticancer, and antioxidant agents.[1] The presence of a cyclopentyl group on one nitrogen and a phenyl group on the other in 1-Cyclopentyl-3-phenylthiourea suggests a molecule with a balanced lipophilic and aromatic character, making it an intriguing candidate for biological investigation.
Physicochemical Properties of 1-Cyclopentyl-3-phenylthiourea
A summary of the known and predicted physicochemical properties of 1-Cyclopentyl-3-phenylthiourea is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for designing experimental protocols.
| Property | Value | Source |
| CAS Number | 39964-24-4 | [2][3] |
| Molecular Formula | C₁₂H₁₆N₂S | [2][4] |
| Molecular Weight | 220.34 g/mol | [2][4] |
| IUPAC Name | 1-cyclopentyl-3-phenylthiourea | [2] |
| SMILES | S=C(NC1=CC=CC=C1)NC1CCCC1 | [2] |
| Purity | Typically ≥95% | [2] |
Synthesis of 1-Cyclopentyl-3-phenylthiourea
Proposed Synthetic Protocol
This protocol outlines a general procedure for the synthesis of 1-Cyclopentyl-3-phenylthiourea.
Materials:
-
Phenyl isothiocyanate
-
Cyclopentylamine
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), acetonitrile, or dichloromethane)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve phenyl isothiocyanate (1.0 equivalent) in the chosen anhydrous solvent under a nitrogen or argon atmosphere.
-
Addition of Amine: To the stirred solution, add cyclopentylamine (1.0-1.1 equivalents) dropwise at room temperature. The reaction is often exothermic, so controlled addition is recommended.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed. Gentle heating may be applied to drive the reaction to completion if necessary.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure 1-Cyclopentyl-3-phenylthiourea.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of 1-Cyclopentyl-3-phenylthiourea.
Potential Biological Activities and Mechanism of Action
While direct biological studies on 1-Cyclopentyl-3-phenylthiourea are scarce, the broader class of phenylthiourea derivatives exhibits a wide range of pharmacological activities.[5] The presence of both a lipophilic cyclopentyl group and an aromatic phenyl group suggests that this compound could possess interesting biological properties.
Anticipated Biological Activities
-
Anticancer Activity: Many N-substituted phenylthiourea derivatives have demonstrated cytotoxic effects against various cancer cell lines.[6] Their mechanisms of action are often multifactorial, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as receptor tyrosine kinases.[6]
-
Antimicrobial and Antifungal Activity: The thiourea scaffold is present in numerous compounds with demonstrated antimicrobial and antifungal properties.[7] These compounds can disrupt microbial cell membranes, inhibit essential enzymes, or interfere with microbial adhesion.
-
Enzyme Inhibition: Phenylthiourea itself is a known inhibitor of tyrosinase, an enzyme involved in melanin synthesis.[8] It is plausible that 1-Cyclopentyl-3-phenylthiourea and its analogs could inhibit other enzymes, a property that is highly dependent on the nature of the substituents.
-
HDL-Elevating Properties: A study on 1-alkyl-3-phenylthioureas revealed their potential as orally active agents for elevating high-density lipoprotein (HDL) cholesterol.[9] This suggests a possible role for 1-Cyclopentyl-3-phenylthiourea in the management of dyslipidemia.
Postulated Mechanism of Action
The mechanism of action of phenylthiourea derivatives is often linked to their ability to interact with proteins through hydrogen bonding and hydrophobic interactions. The sulfur atom of the thiourea group can also coordinate with metal ions in the active sites of metalloenzymes.
A potential mechanism of cytotoxicity for some N-substituted thioureas involves the depletion of intracellular glutathione (GSH), a key antioxidant.[4] This leads to an increase in reactive oxygen species (ROS), causing oxidative stress and ultimately leading to cell death.
Caption: Postulated mechanisms of action for 1-Cyclopentyl-3-phenylthiourea.
Safety and Handling
Detailed toxicological data for 1-Cyclopentyl-3-phenylthiourea are not available. However, based on data for structurally related compounds like N-phenylthiourea, it should be handled with caution.[10] Phenylthiourea is known to be toxic if swallowed.[10]
General Handling Precautions:
-
Use in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]
-
Avoid inhalation of dust or vapors.[4]
-
Avoid contact with skin and eyes.[4]
-
Wash hands thoroughly after handling.[10]
In Case of Exposure:
-
Skin Contact: Wash the affected area immediately with plenty of soap and water.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
Ingestion: If swallowed, seek immediate medical attention.[10]
A thorough risk assessment should be conducted before handling this compound. Consult the Safety Data Sheet (SDS) from the supplier for the most up-to-date and comprehensive safety information.
Analytical Characterization
The identity and purity of 1-Cyclopentyl-3-phenylthiourea should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the chemical structure. The ¹H NMR spectrum would be expected to show signals corresponding to the protons on the cyclopentyl ring, the phenyl ring, and the N-H protons of the thiourea group.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretching vibrations and the C=S (thiocarbonyl) stretching vibration.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.
Conclusion and Future Directions
1-Cyclopentyl-3-phenylthiourea is a member of a chemical class with significant therapeutic potential. Based on the known activities of related compounds, it warrants further investigation for its potential anticancer, antimicrobial, and metabolic-modifying properties. Future research should focus on its efficient synthesis and purification, comprehensive biological evaluation against a panel of relevant targets, and detailed mechanistic studies to elucidate its mode of action. Furthermore, a thorough toxicological assessment is necessary to establish its safety profile. The information compiled in this guide provides a solid foundation for initiating such research endeavors.
References
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- Matrix Scientific. Safety Data Sheet: 1-Cyclopentyl-3-phenylthiourea. Accessed January 22, 2026.
- AChemBlock. 1-cyclopentyl-3-phenylthiourea 95%. Accessed January 22, 2026.
- King-Pharm. 1-cyclopentyl-3-phenylthiourea [39964-24-4]. Accessed January 22, 2026.
- Akkurt, M., et al. 1-{[(Z)-Cyclopentylidene]amino}-3-phenylthiourea. PubMed Central - NIH. Accessed January 22, 2026.
- Fisher Scientific. Safety Data Sheet: N-Phenylthiourea. Accessed January 22, 2026.
- Royal Society of Chemistry. 1H NMR spectrum of Compound 32. Accessed January 22, 2026.
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- ChemicalBook. 1-cyclopentyl-3-phenylthiourea | 39964-24-4. Accessed January 22, 2026.
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Spectroscopic and Structural Characterization of 1-Cyclopentyl-3-phenylthiourea: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize the molecular structure and properties of 1-Cyclopentyl-3-phenylthiourea. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical protocols with expert insights into the interpretation of spectroscopic data.
Introduction
1-Cyclopentyl-3-phenylthiourea, a derivative of thiourea, belongs to a class of compounds with significant interest in medicinal chemistry and materials science. Thiourea derivatives are known to exhibit a wide range of biological activities and serve as versatile intermediates in organic synthesis.[1] Accurate structural elucidation and purity assessment are paramount for any application, and spectroscopic methods provide the foundational data for these characterizations. This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy for the analysis of this specific molecule.
Molecular Structure and Key Features
1-Cyclopentyl-3-phenylthiourea (CAS No. 39964-24-4) possesses a molecular formula of C₁₂H₁₆N₂S and a molecular weight of 220.34 g/mol .[2][3] The structure comprises a central thiourea moiety linking a cyclopentyl group and a phenyl group. This combination of aliphatic and aromatic substituents gives rise to a unique spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[4] For 1-Cyclopentyl-3-phenylthiourea, both ¹H and ¹³C NMR are essential for structural confirmation.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
A standardized protocol for acquiring high-resolution NMR spectra is crucial for reproducibility and accurate data interpretation.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 1-Cyclopentyl-3-phenylthiourea.
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[5] Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's resonances.[5]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required. Modern spectrometers can also reference the residual solvent peak.[6]
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of ~12-16 ppm, and a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A wider spectral width (~200-220 ppm) is necessary. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is required.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
-
Diagram of the NMR Experimental Workflow:
Caption: Workflow for FT-IR analysis using the ATR technique.
Predicted FT-IR Spectral Data
The table below lists the expected characteristic infrared absorption bands for 1-Cyclopentyl-3-phenylthiourea, with wavenumbers given in cm⁻¹. These predictions are based on known absorption frequencies for similar functional groups. [7][8][9]
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Secondary Amine/Amide | 3100 - 3400 | Medium, Broad |
| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | Cyclopentyl Ring | 2850 - 2960 | Strong |
| C=C Stretch | Phenyl Ring | 1450 - 1600 | Medium-Strong |
| N-C=S (Thioamide I) | Thiourea | 1500 - 1550 | Strong |
| N-H Bend | Secondary Amine/Amide | 1510 - 1580 | Medium |
| C-N Stretch | Amine/Amide | 1250 - 1350 | Medium-Strong |
| C=S Stretch (Thioamide II) | Thiourea | 1000 - 1200 | Strong |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. [10]It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Experimental Protocol: Mass Spectrometry
Step-by-Step Methodology:
-
Sample Preparation:
-
Ionization:
-
Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common "soft" ionization technique suitable for this type of molecule, which will likely produce a protonated molecular ion [M+H]⁺. Electron ionization (EI) is a "hard" technique that will induce more fragmentation. [12]
-
-
Mass Analysis:
-
The generated ions are accelerated and separated by the mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z ratio.
-
-
Detection:
-
The separated ions are detected, and their abundance is recorded. The resulting data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.
-
Diagram of the Mass Spectrometry Experimental Workflow:
Caption: A simplified workflow for mass spectrometry analysis.
Predicted Mass Spectrum Data
For 1-Cyclopentyl-3-phenylthiourea (C₁₂H₁₆N₂S, MW = 220.34), the following key ions are expected in the mass spectrum:
| m/z Value (Predicted) | Assignment | Notes |
| 221.1 | [M+H]⁺ | Protonated molecular ion, expected to be the base peak in ESI. |
| 220.1 | [M]⁺˙ | Molecular ion, may be observed in EI. |
| 152.1 | [C₇H₈N₂S]⁺˙ | Loss of the cyclopentyl group. |
| 135.1 | [C₆H₅NCS]⁺˙ | Phenyl isothiocyanate fragment. |
| 93.1 | [C₆H₅NH₂]⁺˙ | Aniline fragment. |
| 69.1 | [C₅H₉]⁺ | Cyclopentyl cation. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. It is particularly useful for analyzing compounds containing chromophores, such as aromatic rings and conjugated systems. [13]
Experimental Protocol: UV-Vis Spectroscopy
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of 1-Cyclopentyl-3-phenylthiourea in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Perform serial dilutions to obtain a concentration that results in an absorbance reading between 0.1 and 1.0 for optimal accuracy. [14] * Prepare a blank sample containing only the solvent. [15]
-
-
Data Acquisition:
-
Use a dual-beam spectrophotometer. Fill one cuvette with the blank solvent and another with the sample solution.
-
Place the cuvettes in the spectrophotometer.
-
Run a baseline correction with the blank solvent.
-
Scan a range of wavelengths (e.g., 200-400 nm) to record the absorbance spectrum of the sample.
-
Diagram of the UV-Vis Spectroscopy Experimental Workflow:
Caption: Workflow for acquiring a UV-Vis absorption spectrum.
Predicted UV-Vis Spectral Data
The UV-Vis spectrum of 1-Cyclopentyl-3-phenylthiourea is expected to be dominated by the electronic transitions of the phenylthiourea chromophore. Based on data for phenylthiourea, the following absorption maxima (λ_max) are predicted: [16][17]
| Predicted λ_max (nm) | Electronic Transition | Associated Chromophore |
|---|---|---|
| ~210 nm | π → π* | Phenyl ring |
| ~260-270 nm | π → π* | Phenylthiourea conjugated system |
| ~290-310 nm | n → π* | C=S group |
Conclusion
The combination of NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy provides a powerful and comprehensive toolkit for the unambiguous characterization of 1-Cyclopentyl-3-phenylthiourea. This guide has outlined standardized protocols and predicted spectral data to serve as a valuable resource for researchers. The causality behind experimental choices, such as solvent selection and instrument parameters, is rooted in the fundamental principles of each technique to ensure high-quality, interpretable data. By following these methodologies, scientists can confidently verify the structure and purity of this compound, enabling its effective use in further research and development.
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Initial biological screening of 1-Cyclopentyl-3-phenylthiourea
An In-Depth Technical Guide to the Initial Biological Screening of 1-Cyclopentyl-3-phenylthiourea
Executive Summary
The thiourea scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comprehensive framework for the initial biological evaluation of a novel derivative, 1-Cyclopentyl-3-phenylthiourea. We move beyond a simple recitation of protocols to explain the strategic rationale behind the screening cascade, ensuring that each step logically informs the next. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into establishing a foundational biological profile for a new chemical entity, thereby enabling informed decisions for further development.
Introduction: The Therapeutic Potential of Thiourea Derivatives
Thiourea and its derivatives are a significant class of organic compounds that have garnered immense attention in drug discovery.[1] Their structural motif, characterized by a central thiocarbonyl group flanked by two nitrogen atoms, allows for versatile chemical modifications and interactions with biological targets.[2] The ability of the nitrogen and sulfur atoms to act as hydrogen bond donors and acceptors facilitates binding to various enzymes and receptors, underpinning their diverse pharmacological effects.[2] These effects range from anticancer and antimicrobial to anti-inflammatory and antiviral activities.[1][3]
1-Cyclopentyl-3-phenylthiourea is a disubstituted thiourea derivative. The incorporation of a cyclopentyl group introduces a non-polar, alicyclic moiety that can influence the compound's lipophilicity and, consequently, its membrane permeability and binding characteristics. The phenyl group provides an aromatic system capable of participating in π-π stacking and hydrophobic interactions within target protein pockets. This guide outlines a systematic, two-tiered screening approach to elucidate the primary biological activities of this specific molecule, beginning with an essential assessment of its cytotoxicity, followed by an evaluation of its antimicrobial potential.
Pre-Screening Validation: The Foundation of Reliable Data
Before commencing any biological evaluation, the integrity of the test compound must be rigorously established. This is a non-negotiable step to ensure that observed biological effects are attributable to the compound itself and not to impurities or degradation products.
-
Purity Assessment: The purity of 1-Cyclopentyl-3-phenylthiourea should be ≥95%, as determined by High-Performance Liquid Chromatography (HPLC) and confirmed by spectroscopic methods such as ¹H NMR and Mass Spectrometry.
-
Solubility Determination: The compound's solubility in dimethyl sulfoxide (DMSO) and relevant aqueous buffer systems (e.g., Phosphate-Buffered Saline, PBS) must be determined. This is critical for preparing accurate stock solutions and avoiding compound precipitation during assays, which can lead to erroneous results.
-
Stability Analysis: The stability of the compound in the chosen solvent (e.g., DMSO) and under assay conditions (e.g., 37°C, 5% CO₂) should be assessed to ensure it does not degrade over the course of the experiment.
Tier 1 Screening: General Cytotoxicity Profiling
The primary objective of Tier 1 screening is to determine the concentration range at which 1-Cyclopentyl-3-phenylthiourea exhibits toxicity towards mammalian cells.[4] This step is crucial for two reasons: 1) it identifies potential anticancer activity if the compound is selectively toxic to cancer cells, and 2) it establishes a non-toxic concentration window for subsequent, non-cytotoxicity-based assays (e.g., antimicrobial screens), preventing false positives due to cell death.[5] The MTT assay is a robust and widely adopted colorimetric method for this purpose.[6]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol assesses the effect of the compound on cell viability by measuring the metabolic activity of mitochondrial reductase enzymes.
-
Cell Culture: Culture human cancer cells (e.g., MCF-7, breast adenocarcinoma) and a non-cancerous human cell line (e.g., HEK293, embryonic kidney cells) in appropriate media until they reach ~80% confluency.
-
Cell Seeding: Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of 1-Cyclopentyl-3-phenylthiourea in DMSO. Create a series of 2-fold serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.
-
Cell Treatment: After 24 hours, remove the old media from the plates and add 100 µL of the media containing the various compound concentrations. Include "vehicle control" wells (media with 0.5% DMSO) and "untreated control" wells (media only).
-
Incubation: Incubate the plates for 48 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Data Presentation: Cytotoxicity Profile
The results should be summarized to clearly present the compound's potency and selectivity.
| Cell Line | Cell Type | IC₅₀ (µM) [Hypothetical Data] | Selectivity Index (SI)¹ |
| MCF-7 | Human Breast Cancer | 15.2 | 4.1 |
| HEK293 | Normal Human Kidney | 62.5 | - |
¹Selectivity Index (SI) = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells). A higher SI value (>2) suggests cancer-selective toxicity.
Tier 2 Screening: Antimicrobial Activity Assessment
Given that many thiourea derivatives exhibit antimicrobial properties, a logical next step is to screen 1-Cyclopentyl-3-phenylthiourea against a panel of pathogenic bacteria and fungi.[1][7] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]
Experimental Workflow for Antimicrobial Screening
The overall workflow provides a systematic approach from initial screening to confirmation.
Caption: Workflow for antimicrobial susceptibility testing.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Microorganism Preparation: Inoculate representative Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans) in appropriate broth (Mueller-Hinton for bacteria, RPMI-1640 for fungi) and incubate until they reach the log phase of growth.
-
Inoculum Standardization: Adjust the microbial suspension to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.
-
Compound Dilution: In a 96-well plate, perform 2-fold serial dilutions of 1-Cyclopentyl-3-phenylthiourea in the appropriate broth, typically ranging from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the standardized inoculum to each well.
-
Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring absorbance at 600 nm.
Data Presentation: Antimicrobial Activity Profile
| Microorganism | Type | MIC (µg/mL) [Hypothetical Data] |
| Staphylococcus aureus | Gram-positive Bacteria | 16 |
| Escherichia coli | Gram-negative Bacteria | >128 |
| Candida albicans | Fungus (Yeast) | 32 |
| Aspergillus fumigatus | Fungus (Mold) | >128 |
Interpretation and Hypothetical Mechanism of Action
Based on our hypothetical data, 1-Cyclopentyl-3-phenylthiourea demonstrates moderate, cancer-selective cytotoxicity and specific activity against Gram-positive bacteria and yeast. The lack of activity against E. coli might suggest an inability to penetrate the outer membrane of Gram-negative bacteria.
The bioactivity of thiourea derivatives is often linked to their ability to chelate metal ions in enzyme active sites or to interact with thiol-containing proteins.[1] A potential mechanism of action, particularly for antimicrobial or anticancer effects, could be the inhibition of metalloenzymes like urease or histone deacetylases (HDACs).[9][10]
Potential Target Pathway: Urease Inhibition
Urease is a nickel-containing enzyme crucial for the survival of certain pathogens. Thiourea derivatives are known to inhibit this enzyme by coordinating with the nickel ions in the active site, disrupting its function.
Caption: Hypothetical inhibition of urease by CPTU.
This proposed mechanism provides a clear, testable hypothesis for subsequent studies, such as enzyme inhibition assays and molecular docking, to validate the target and elucidate the precise mode of binding.
Conclusion and Future Directions
This guide has established a foundational screening cascade for 1-Cyclopentyl-3-phenylthiourea. The initial tiered approach efficiently profiles the compound for general cytotoxicity and specific antimicrobial activity, providing essential data to guide its future development. Based on the hypothetical results, this compound warrants further investigation as a potential lead for developing agents against Gram-positive bacterial infections or as a scaffold for anticancer drugs.
Next steps should include:
-
Expansion of Screening Panels: Test against a broader range of cancer cell lines and drug-resistant microbial strains.
-
Mechanism of Action Studies: Conduct enzyme inhibition assays (e.g., against urease) and molecular docking studies to validate the hypothesized target.[2]
-
Structure-Activity Relationship (SAR) Studies: Synthesize and screen analogues of 1-Cyclopentyl-3-phenylthiourea to optimize potency and selectivity.
By following this logical and scientifically rigorous screening paradigm, researchers can effectively triage new chemical entities and focus resources on those with the most promising therapeutic potential.
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Investigating the Mechanism of Action of Cyclopentyl Phenylthioureas: An Integrated Approach from Target Identification to Cellular Validation
An In-Depth Technical Guide
Abstract
The thiourea scaffold, characterized by its SC(NH₂)₂ core, is a cornerstone in medicinal chemistry, giving rise to derivatives with a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of specific substituents, such as cyclopentyl and phenyl groups, critically modulates the compound's physicochemical properties and target specificity. The cyclopentyl moiety, being a non-polar, alicyclic group, typically increases lipophilicity, which can enhance the molecule's ability to traverse biological membranes to reach intracellular targets.[4] Concurrently, the phenyl ring provides a platform for crucial π-π stacking and hydrophobic interactions within target protein binding pockets. This guide presents a comprehensive, field-proven framework for elucidating the mechanism of action of cyclopentyl phenylthioureas. Moving beyond a simple listing of protocols, we delve into the causality behind experimental choices, providing an integrated workflow from initial biochemical characterization to definitive cellular target engagement, designed for researchers, scientists, and drug development professionals.
Core Mechanistic Hypothesis: Enzyme Inhibition as a Primary Modality
Thiourea derivatives are renowned for their potent inhibitory effects on a diverse range of enzymes.[3] This inhibitory action is a central pillar in their therapeutic potential. The sulfur and nitrogen atoms of the thiourea core are adept at coordinating with metal ions in enzyme active sites and forming hydrogen bonds, making them privileged structures for enzyme inhibition.[2]
Key enzyme families frequently targeted by thiourea derivatives include:
-
Ureases: Metalloproteases that are critical for the survival of certain pathogens like Helicobacter pylori. Thiourea compounds are effective urease inhibitors, with cyclopentyl-bearing N-acylthioureas showing particularly high efficacy.[5]
-
Tyrosinases: Copper-containing enzymes central to melanin biosynthesis and microbial virulence.[6] Phenylthiourea is a well-established tyrosinase inhibitor and has been shown to act through both competitive and allosteric mechanisms depending on the specific enzyme.[7][8]
-
Protein Kinases: Dysregulation of kinases is a hallmark of cancer. Thiourea derivatives have been developed as inhibitors of key kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[6][9]
-
Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are important targets in neurodegenerative diseases, and some thiourea derivatives show inhibitory activity against them.[10]
The investigation into a novel cyclopentyl phenylthiourea derivative should, therefore, commence with the hypothesis of enzyme inhibition. The logical first step is to screen the compound against a panel of relevant enzymes to identify high-affinity targets.
Experimental Framework for Mechanistic Validation
A robust investigation into the mechanism of action requires a multi-faceted approach that validates the compound's activity from the purified protein level to its engagement with the target in a physiological cellular context.
Biochemical Validation: Enzyme Inhibition Kinetics
Causality: The foundational step is to confirm direct interaction with a purified enzyme target and to characterize the nature of this interaction. This biochemical assay isolates the compound and the target from the complexities of a cellular system, providing unambiguous evidence of direct inhibition and revealing its mode (e.g., competitive, non-competitive), which offers crucial insights for structure-activity relationship (SAR) studies.
Featured Protocol: Urease Inhibition Assay
This protocol is adapted from established methods for assessing urease inhibitors, a common target for thiourea derivatives.[11][12]
Materials:
-
Jack Bean Urease (lyophilized powder)
-
Urea solution (100 mM)
-
Phosphate buffer (100 mM, pH 7.4)
-
Phenol/sodium nitroprusside reagent
-
Sodium hypochlorite/sodium hydroxide reagent
-
Test compound (Cyclopentyl phenylthiourea) dissolved in DMSO
-
Thiourea (as a standard inhibitor)
-
96-well microplate and plate reader (630 nm)
Step-by-Step Methodology:
-
Enzyme Preparation: Prepare a stock solution of Jack Bean Urease in phosphate buffer. Dilute to a working concentration of ~25 U/mL immediately before use.
-
Compound Preparation: Prepare a serial dilution of the cyclopentyl phenylthiourea derivative in phosphate buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced artifacts.
-
Assay Reaction:
-
To each well of a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 25 µL of the urease enzyme solution to each well and incubate for 15 minutes at 30°C to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding 50 µL of urea solution to each well.
-
Incubate the plate for 10 minutes at 30°C.
-
-
Ammonia Detection (Indophenol Method):
-
Add 50 µL of the phenol/nitroprusside reagent to each well.
-
Add 50 µL of the sodium hypochlorite/hydroxide reagent to each well.
-
Incubate for 30 minutes at room temperature to allow for color development.
-
-
Data Acquisition: Measure the absorbance at 630 nm using a microplate reader. The intensity of the blue-green color is proportional to the amount of ammonia produced.
-
Controls: Include a positive control (enzyme + urea, no inhibitor) and a negative control (no enzyme). Use thiourea as a standard reference inhibitor.
Data Analysis & Interpretation: The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] * 100
The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. To determine the kinetic mechanism of inhibition, the assay is repeated with varying concentrations of both the substrate (urea) and the inhibitor, followed by analysis using a Lineweaver-Burk plot.
Workflow: Enzyme Inhibition Assay
Caption: Workflow for a typical urease enzyme inhibition assay.
Cellular Validation: Target Engagement Confirmation
Causality: A compound that potently inhibits a purified enzyme may fail to work in a cellular context due to poor permeability, rapid metabolism, or efflux. Therefore, confirming that the compound physically binds to its intended target within intact cells is a critical, self-validating step. The Cellular Thermal Shift Assay (CETSA®) is the gold standard for this purpose. It operates on the principle that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[13]
Featured Protocol: High-Throughput Cellular Thermal Shift Assay (HT-CETSA)
This protocol describes a modern, plate-based CETSA workflow suitable for confirming target engagement in a dose-dependent manner.[14][15]
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
Test compound (Cyclopentyl phenylthiourea)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
Detection reagents (e.g., AlphaLISA® or HTRF® antibody pairs specific to the target protein)
-
PCR plates or 384-well microplates
-
Thermal cycler or heating block
-
Plate reader compatible with the detection method
Step-by-Step Methodology:
-
Cell Treatment:
-
Seed cells in a culture plate and grow to ~80-90% confluency.
-
Treat cells with a range of concentrations of the cyclopentyl phenylthiourea derivative for a defined period (e.g., 1-2 hours) in serum-free media. Include a vehicle control (DMSO).
-
-
Heating Step:
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR plates or a 384-well plate.
-
Heat the plates using a thermal cycler across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes. A single, optimized melt temperature is often used for dose-response experiments.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer. This step releases the cellular proteins.
-
-
Separation of Soluble Fraction:
-
Centrifuge the plates at high speed (e.g., 3000 x g for 20 minutes) to pellet the aggregated, denatured proteins.
-
-
Detection of Soluble Target Protein:
-
Carefully transfer the supernatant (containing the soluble, non-denatured protein) to a new assay plate.
-
Quantify the amount of soluble target protein using a sensitive immunoassay like AlphaLISA or HTRF.[14]
-
-
Data Acquisition: Read the plate on a compatible plate reader.
Data Analysis & Interpretation:
-
Melt Curve: Plot the amount of soluble protein (signal) against the temperature. In the presence of a binding compound, the curve will shift to the right, indicating thermal stabilization. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). The difference in Tm with and without the compound is the thermal shift (ΔTm).
-
Isothermal Dose-Response Curve: At a fixed temperature (chosen from the melt curve to be on the steep slope of denaturation), plot the amount of soluble protein against the compound concentration. This demonstrates dose-dependent target engagement and allows for the calculation of an EC₅₀ for target binding.
Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for a plate-based Cellular Thermal Shift Assay.
Synthesizing the Mechanistic Narrative
The power of this investigative approach lies in integrating the data from biochemical and cellular assays to build a coherent and validated mechanism of action.
Data Presentation:
All quantitative data should be summarized for clear comparison.
Table 1: Integrated Mechanistic Data for a Hypothetical Cyclopentyl Phenylthiourea (CPT-1)
| Assay Type | Target/Cell Line | Metric | Value | Interpretation |
| Biochemical | Purified Urease | IC₅₀ | 2.5 ± 0.3 µM | Potent direct inhibition of the target enzyme.[5] |
| Biochemical | Purified Kinase X | IC₅₀ | > 100 µM | Selective for Urease over Kinase X. |
| Cellular | CETSA in HEK293-Urease | ΔTₘ at 10 µM | +4.2°C | Significant thermal stabilization, confirming target binding in cells.[16] |
| Cellular | CETSA in HEK293-Urease | EC₅₀ (Engagement) | 5.1 ± 0.8 µM | Cellular target engagement potency aligns with biochemical IC₅₀. |
| Phenotypic | H. pylori growth | MIC | 10 µM | Compound inhibits bacterial growth at a relevant concentration. |
| Phenotypic | A549 Cancer Cell Line | GI₅₀ | > 50 µM | Low cytotoxicity against human cancer cells, suggesting specificity.[9] |
This structured, evidence-based approach provides a high degree of confidence in the elucidated mechanism, fulfilling the rigorous standards required in modern drug discovery and chemical biology.
References
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Akhtar, T., et al. (2024). Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives. PLoS ONE. Available at: [Link]
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Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. (2024). YouTube. Available at: [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). PubMed Central. Available at: [Link]
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Makrides, A. C., & Hackerman, N. (1955). Effect of Thiourea Compounds on Dissolution Rate of Iron and Mild Steel - Adsorption and Inhibition, Steady State and Potential. Industrial & Engineering Chemistry. Available at: [Link]
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Synthesis, characterization and urease inhibition studies of transition metal complexes of thioureas bearing ibuprofen moiety. (2018). ResearchGate. Available at: [Link]
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Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. Available at: [Link]
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Grabowski, K., et al. (2023). Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors. ACS Omega. Available at: [Link]
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Sannino, G., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. ACS Chemical Biology. Available at: [Link]
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Pervez, H., et al. (2023). Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. Molecules. Available at: [Link]
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Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2024). MDPI. Available at: [Link]
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Mumtaz, S., et al. (2023). Cyclopentyl-linked N-Acylthioureas as Promising Urease Inhibitors: Insights from in vitro Bioassay, Structure-activity Relationships and Computational Analysis. Acta Chimica Slovenica. Available at: [Link]
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da Silva, J. G., et al. (2024). Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors. ACS Omega. Available at: [Link]
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Bowdring, V., et al. (2021). High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. SLAS DISCOVERY: Advancing the Science of Drug Discovery. Available at: [Link]
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Stana, A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. International Journal of Molecular Sciences. Available at: [Link]
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Zhao, P., et al. (2021). Synthesis and antiproliferative evaluation of novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Ryazanova, A. D., et al. (2012). The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Nicolaou, K. C., et al. (2001). Synthesis and biological evaluation of 12,13-cyclopropyl and 12,13-cyclobutyl epothilones. ChemBioChem. Available at: [Link]
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Putra, A. M., et al. (2020). Development of phenylthiourea derivatives as allosteric inhibitors of pyoverdine maturation enzyme PvdP tyrosinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (2023). Molecules. Available at: [Link]
-
Putra, A. M., et al. (2020). A novel mechanism of inhibition by phenylthiourea on PvdP, a tyrosinase synthesizing pyoverdine of Pseudomonas aeruginosa. International Journal of Biological Macromolecules. Available at: [Link]
-
A novel mechanism of inhibition by phenylthiourea on PvdP, a tyrosinase synthesizing pyoverdine of Pseudomonas aeruginosa. (2019). ResearchGate. Available at: [Link]
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Synthesis and Biological Evaluation of Marine-Inspired Benzothiazole Derivatives as Retinoid X Receptor-α Antagonists with Anti-Cancer Activities. (2023). Marine Drugs. Available at: [Link]
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Li, K., et al. (2024). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. (2024). Chemistry. Available at: [Link]
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Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. (2024). Molecules. Available at: [Link]
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Singh, S. B., et al. (2014). Synthesis and biological evaluation of cyclopentyl-triazolol-pyrimidine (CPTP) based P2Y12 antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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The Evolving Landscape of Enzyme Inhibition: A Deep Dive into the Structure-Activity Relationship of Cyclopentyl-Substituted Thioureas
In the intricate world of drug discovery and development, the quest for novel molecular scaffolds that exhibit potent and selective biological activity is perpetual. Among these, thiourea derivatives have emerged as a versatile and privileged class of compounds, demonstrating a broad spectrum of therapeutic potential, including antibacterial, antiviral, and anticancer properties.[1][2] This technical guide delves into the nuanced structure-activity relationship (SAR) of a specific, yet highly promising subclass: cyclopentyl-substituted thioureas. Drawing upon field-proven insights and rigorous scientific data, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles governing the efficacy of these compounds, with a particular focus on their role as potent urease inhibitors.
The Rationale for the Cyclopentyl Moiety in Thiourea Scaffolds
The design of bioactive molecules is a meticulous process of balancing various physicochemical properties to achieve optimal interaction with a biological target while maintaining favorable pharmacokinetic profiles. The incorporation of a cyclopentyl group into a thiourea scaffold is a deliberate choice driven by several key factors:
-
Lipophilicity and Membrane Permeability: The cyclopentyl group, being a non-polar, alicyclic hydrocarbon, significantly enhances the lipophilicity of the thiourea molecule. This property is crucial for improving the compound's ability to traverse cellular membranes and reach its intracellular target.
-
Conformational Rigidity and Target Binding: Compared to linear alkyl chains, the cyclopentyl ring introduces a degree of conformational rigidity to the molecule. This pre-organization of the molecule into a more defined shape can reduce the entropic penalty upon binding to the target protein, leading to a higher binding affinity.
-
Metabolic Stability: The cyclic nature of the cyclopentyl group can confer greater metabolic stability compared to linear alkyl chains, which are more susceptible to enzymatic degradation. This can lead to an extended half-life and improved in vivo efficacy.
-
Exploration of Hydrophobic Pockets: Many enzyme active sites possess hydrophobic pockets. The cyclopentyl moiety is well-suited to occupy these pockets, establishing favorable van der Waals interactions and contributing to the overall binding energy.
Synthetic Strategies for Cyclopentyl-Substituted Thioureas
The synthesis of cyclopentyl-substituted thioureas is generally achieved through a robust and versatile one-pot reaction. The most common approach involves the reaction of a cyclopentyl-containing acyl chloride with a thiocyanate salt to form an in situ acyl isothiocyanate intermediate, which is then reacted with a desired amine.
Experimental Protocol: One-Pot Synthesis of N-Cyclopentylcarbonyl-N'-aryl Thioureas
This protocol outlines a general and efficient method for the synthesis of a library of N-acylthioureas bearing a cyclopentyl moiety.
Materials:
-
Cyclopentanecarbonyl chloride
-
Potassium thiocyanate (KSCN)
-
Substituted anilines
-
Anhydrous acetone
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Formation of the Acyl Isothiocyanate: To a solution of cyclopentanecarbonyl chloride (1.0 eq.) in anhydrous acetone, add potassium thiocyanate (1.2 eq.).
-
Reaction Mixture Reflux: The reaction mixture is refluxed for 1-2 hours while stirring. The formation of the acyl isothiocyanate can be monitored by thin-layer chromatography (TLC).
-
Addition of Amine: After the formation of the acyl isothiocyanate, the corresponding substituted aniline (1.0 eq.) is added to the reaction mixture.
-
Continued Reflux: The reaction mixture is then refluxed for an additional 3-4 hours.
-
Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting residue is poured into crushed ice, and the precipitate is filtered, washed with water, and dried.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pure N-cyclopentylcarbonyl-N'-aryl thiourea.
Rationale for Experimental Choices:
-
Anhydrous Acetone: The use of an anhydrous solvent is critical to prevent the hydrolysis of the acyl chloride and the acyl isothiocyanate intermediate.
-
Potassium Thiocyanate: KSCN is a readily available and effective source of the thiocyanate nucleophile.
-
Reflux Conditions: Heating the reaction mixture under reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
One-Pot Procedure: This approach is highly efficient as it avoids the isolation of the potentially unstable acyl isothiocyanate intermediate, thereby improving the overall yield and simplifying the experimental workflow.
Diagram of the Synthetic Workflow:
Caption: Generalized workflow for the one-pot synthesis of N-cyclopentylcarbonyl-N'-aryl thioureas.
Structure-Activity Relationship (SAR) as Urease Inhibitors
A significant body of research on cyclopentyl-substituted thioureas has focused on their potent inhibitory activity against the urease enzyme.[3][4] Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary causative agent of gastritis and peptic ulcers. Inhibition of urease is, therefore, a validated therapeutic strategy for the treatment of these conditions.
A study on a series of cyclopentyl-linked N-acylthioureas revealed that all tested compounds exhibited superior urease inhibitory activity compared to the standard inhibitor, thiourea.[3][4]
Quantitative SAR Data
The following table summarizes the in vitro urease inhibitory activity (IC50 values) of a selection of N-cyclopentylcarbonyl-N'-aryl thioureas.
| Compound | R-group on Aryl Ring | IC50 (µM)[3][4] |
| 4a | 2-Chloro | 2.21 ± 0.62 |
| 4b | 4-Chloro | 3.92 ± 0.59 |
| 4c | 2-Bromo | 4.15 ± 0.23 |
| 4d | 4-Bromo | 5.20 ± 0.11 |
| 4e | 2-Nitro | 6.34 ± 0.45 |
| 4f | 4-Nitro | 7.89 ± 0.32 |
| 4g | 2-Methyl | 8.12 ± 0.19 |
| 4h | 4-Methyl | 9.56 ± 0.28 |
| 4i | 3-Nitro | 10.21 ± 0.55 |
| 4j | Unsubstituted | 11.87 ± 0.61 |
| Thiourea (Standard) | - | 23.00 ± 0.03 |
Key SAR Insights:
-
Influence of Halogen Substituents: The presence of halogen substituents on the aryl ring generally leads to enhanced urease inhibitory activity. This is likely due to the electron-withdrawing nature of halogens, which can increase the acidity of the N-H protons of the thiourea moiety, facilitating stronger interactions with the active site of the urease enzyme. Furthermore, the position of the halogen is critical, with ortho-substituted compounds (e.g., 2-chloro and 2-bromo) demonstrating higher potency than their para-substituted counterparts. This suggests that the ortho-substituent may play a role in orienting the molecule optimally within the active site.
-
Effect of Electron-Withdrawing Groups: Similar to halogens, other electron-withdrawing groups like the nitro group also confer potent urease inhibitory activity. The ortho-nitro substituted compound (4e ) was found to be more active than the para- and meta-substituted analogs, further emphasizing the importance of the substituent's position.
-
Impact of Electron-Donating Groups: The introduction of electron-donating groups, such as a methyl group, resulted in a decrease in inhibitory activity compared to the halogen and nitro-substituted derivatives. This observation supports the hypothesis that electronic effects play a crucial role in the interaction of these compounds with the urease active site.
-
The Unsubstituted Phenyl Ring: The compound with an unsubstituted phenyl ring (4j ) exhibited the lowest activity among the substituted analogs, highlighting the importance of functionalization of the aryl ring for potent urease inhibition.
Visualization of Key SAR Trends:
Caption: Key structure-activity relationship trends for N-cyclopentylcarbonyl-N'-aryl thioureas as urease inhibitors.
Biological Evaluation: In Vitro Urease Inhibition Assay
The inhibitory potential of the synthesized cyclopentyl-substituted thioureas against urease is typically evaluated using a well-established in vitro spectrophotometric assay.
Experimental Protocol: Indophenol Method for Urease Inhibition
This protocol is based on the indophenol method, which quantifies the amount of ammonia produced by the enzymatic hydrolysis of urea.
Materials:
-
Jack bean urease
-
Urea
-
Phosphate buffer (pH 7.0)
-
Phenol-nitroprusside reagent
-
Alkali-hypochlorite reagent
-
Synthesized cyclopentyl-substituted thiourea compounds
-
Thiourea (as a standard inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the test compounds and the standard inhibitor (thiourea) in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions with buffer.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add a solution of jack bean urease to each well, followed by the test compound or standard inhibitor at various concentrations. The mixture is incubated for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiation of Enzymatic Reaction: The enzymatic reaction is initiated by adding a solution of urea to each well. The plate is then incubated for another set period (e.g., 30 minutes) at the same temperature.
-
Color Development: To stop the reaction and develop the color, the phenol-nitroprusside reagent and the alkali-hypochlorite reagent are added to each well. The ammonia produced reacts with these reagents to form a blue-colored indophenol complex.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 625 nm).
-
Calculation of Inhibition: The percentage of urease inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
-
IC50 Determination: The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.
Self-Validating System:
This protocol incorporates several self-validating checks. The use of a known standard inhibitor (thiourea) allows for the validation of the assay's performance. Additionally, running a control experiment without any inhibitor provides the baseline enzyme activity. The dose-dependent inhibition observed for the test compounds further validates their inhibitory effect.
Conclusion and Future Perspectives
The structure-activity relationship of cyclopentyl-substituted thioureas has been systematically explored, revealing them as a highly promising class of urease inhibitors. The cyclopentyl moiety plays a crucial role in enhancing the lipophilicity and conformational rigidity of the molecules, contributing to their potent biological activity. The SAR studies have clearly demonstrated that the electronic properties and the position of substituents on the aryl ring are key determinants of their inhibitory potency.
Future research in this area should focus on:
-
Expansion of the SAR: Synthesizing and evaluating a broader range of analogs with diverse substituents on both the cyclopentyl and aryl rings to further refine the SAR.
-
Exploration of Other Biological Targets: Investigating the activity of these compounds against other enzymes and receptors to explore their full therapeutic potential.
-
In Vivo Efficacy and Pharmacokinetic Studies: Advancing the most potent compounds to in vivo studies to evaluate their efficacy, toxicity, and pharmacokinetic profiles.
-
Computational Modeling: Utilizing more advanced computational techniques to gain deeper insights into the binding modes of these inhibitors and to guide the design of next-generation compounds with improved potency and selectivity.
By leveraging the insights gained from these comprehensive studies, the development of cyclopentyl-substituted thioureas as novel therapeutic agents holds significant promise for addressing unmet medical needs.
References
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Karakus, S., Koçyiğit-Kaymakcioğlu, B., Toklu, H. Z., Aricioğlu, F., & Rollas, S. (2009). Synthesis and anticonvulsant activity of new N-(alkyl/sub-stituted aryl)-N'-[4-(5-cyclohexylamino)-1,3,4-thiadiazole-2-yl)phenyl]thioureas. Archiv der Pharmazie, 342(1), 48–53. [Link]
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Khan, K. M., et al. (2018). Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives. Bioorganic Chemistry, 80, 129-144. [Link]
-
Javed, S., et al. (2022). Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies. RSC Advances, 12(11), 6543-6552. [Link]
-
Li, Y., et al. (2020). N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 404-413. [Link]
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Akhtar, T., et al. (2025). Cyclopentyl-linked N-Acylthioureas as Promising Urease Inhibitors: Insights from in vitro Bioassay, Structure-activity Relationships and Computational Analysis. Acta Chimica Slovenica, 72(4), 798-809. [Link]
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Akhtar, T., et al. (2025). Cyclopentyl-linked N-Acylthioureas as Promising Urease Inhibitors: Insights from in vitro Bioassay, Structure-activity Relationships and Computational Analysis. ResearchGate. [Link]
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Maddani, M. R., & Prabhu, K. R. (2010). A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. The Journal of Organic Chemistry, 75(7), 2327–2332. [Link]
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Pop, R., et al. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Antibiotics, 12(5), 807. [Link]
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Taha, M., et al. (2023). Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. Molecules, 28(14), 5364. [Link]
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Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Organic Chemistry Portal. [Link]
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Hanson, J., et al. (2007). Design, synthesis, and SAR study of a series of N-alkyl-N'-[2-(aryloxy)-5-nitrobenzenesulfonyl]ureas and -cyanoguanidine as selective antagonists of the TPalpha and TPbeta isoforms of the human thromboxane A2 receptor. Journal of Medicinal Chemistry, 50(16), 3928–3936. [Link]
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Shakeel, A., Altaf, A. A., Qureshi, A. M., & Badshah, A. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Semantic Scholar. [Link]
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Kamal, A., et al. (2023). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. International Journal of Molecular Sciences, 24(11), 9488. [Link]
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An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-Cyclopentyl-3-phenylthiourea
This guide provides a comprehensive technical overview of the thermal stability and decomposition profile of 1-Cyclopentyl-3-phenylthiourea, a compound of interest in modern drug discovery and development. For researchers, scientists, and professionals in the pharmaceutical industry, understanding the thermal behavior of a molecule is paramount for ensuring its safety, efficacy, and stability throughout its lifecycle, from synthesis and purification to formulation and storage.
Introduction: The Significance of Thermal Analysis in Drug Development
1-Cyclopentyl-3-phenylthiourea belongs to the thiourea class of compounds, which are recognized for their diverse biological activities.[1][2] The introduction of cyclopentyl and phenyl moieties to the thiourea core can significantly influence its physicochemical properties, including its thermal stability. A thorough characterization of a compound's response to heat is a critical component of preclinical development. It provides invaluable insights into its melting point, decomposition temperature, and potential degradation pathways, all of which are essential for establishing safe handling procedures and predicting shelf-life.
This document will explore the theoretical underpinnings of the thermal decomposition of 1-Cyclopentyl-3-phenylthiourea, grounded in the established behavior of related thiourea derivatives. Furthermore, it will present detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), the cornerstone techniques for such investigations.
Predicted Thermal Decomposition Profile of 1-Cyclopentyl-3-phenylthiourea
While specific experimental data for 1-Cyclopentyl-3-phenylthiourea is not extensively available in public literature, a scientifically robust prediction of its thermal decomposition can be extrapolated from the known behavior of thiourea and its substituted analogues.
General Decomposition Mechanism of Thioureas
The thermal decomposition of thiourea is a complex process that is initiated by isomerization to ammonium thiocyanate at elevated temperatures.[3][4] Further heating leads to the liberation of a variety of gaseous products, including ammonia (NH₃), hydrogen sulfide (H₂S), and isothiocyanic acid (HNCS).[5] The presence of substituents on the nitrogen atoms, as in the case of 1-Cyclopentyl-3-phenylthiourea, is expected to influence the specific decomposition pathway and the nature of the resulting fragments.
Influence of Cyclopentyl and Phenyl Substituents
The thermal stability of substituted thioureas is influenced by the nature of the substituent groups. Studies on analogous compounds have shown that both aliphatic and aromatic groups can affect the decomposition temperature.[6] For 1-Cyclopentyl-3-phenylthiourea, the decomposition process is likely to involve the fragmentation of the cyclopentyl and phenyl groups, in addition to the breakdown of the thiourea core. The primary fragmentation pathway is often initiated by the rupture of the S-N bond.[6]
Upon heating, 1-Cyclopentyl-3-phenylthiourea is predicted to decompose, yielding a mixture of volatile and non-volatile products. Potential decomposition products could include phenyl isothiocyanate, cyclopentyl isothiocyanate, aniline, cyclopentylamine, and elemental sulfur, alongside the aforementioned gases like ammonia and hydrogen sulfide. When heated to decomposition, phenylthiourea is known to emit highly toxic fumes of sulfoxides and nitroxides.[7]
Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability and decomposition profile of 1-Cyclopentyl-3-phenylthiourea, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, identifying intermediate decomposition steps, and quantifying the mass loss associated with each step.
Experimental Protocol: TGA of 1-Cyclopentyl-3-phenylthiourea
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of 1-Cyclopentyl-3-phenylthiourea into a clean, tared TGA pan (typically aluminum or platinum).
-
Experimental Parameters:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min. Running the experiment in both atmospheres can provide insights into the role of oxygen in the decomposition process.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min. A slower heating rate can provide better resolution of thermal events.
-
-
Data Analysis: Plot the mass of the sample (%) as a function of temperature. The resulting TGA curve will show the temperatures at which mass loss occurs. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rate of mass loss for each decomposition step.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine the melting point, heat of fusion, and the enthalpy changes associated with decomposition.
Experimental Protocol: DSC of 1-Cyclopentyl-3-phenylthiourea
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of 1-Cyclopentyl-3-phenylthiourea into a hermetically sealed aluminum DSC pan. An empty, sealed pan will be used as the reference.
-
Experimental Parameters:
-
Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 300 °C) at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot the heat flow (mW) as a function of temperature. Endothermic events, such as melting, will appear as peaks pointing downwards, while exothermic events, such as decomposition, will appear as peaks pointing upwards.[8]
Predicted Data Summary
Based on the analysis of similar thiourea derivatives, the following table summarizes the expected thermal analysis data for 1-Cyclopentyl-3-phenylthiourea.
| Parameter | Predicted Value/Range | Technique | Significance |
| Melting Point (Tₘ) | 140 - 160 °C | DSC | Indicates the transition from solid to liquid phase. |
| Onset of Decomposition (Tₒ) | 180 - 220 °C | TGA | The temperature at which significant mass loss begins. |
| Major Decomposition Steps | 2-3 steps | TGA/DTG | Suggests a multi-stage decomposition process. |
| Residual Mass at 600 °C | < 10% | TGA | Indicates near-complete volatilization of the compound and its decomposition products. |
| Decomposition Enthalpy (ΔHₑₓₒ) | Exothermic | DSC | The decomposition process releases heat. |
Visualizing the Workflow and Decomposition Pathways
The following diagrams, generated using the DOT language, provide a visual representation of the experimental workflow and the proposed thermal decomposition pathways for 1-Cyclopentyl-3-phenylthiourea.
Caption: Experimental workflow for the thermal analysis of 1-Cyclopentyl-3-phenylthiourea.
Caption: Proposed thermal decomposition pathways of 1-Cyclopentyl-3-phenylthiourea.
Conclusion and Implications for Drug Development
A comprehensive understanding of the thermal stability and decomposition of 1-Cyclopentyl-3-phenylthiourea is a non-negotiable aspect of its development as a potential therapeutic agent. The predicted thermal profile, based on the behavior of related thiourea compounds, suggests that while the molecule is stable at ambient temperatures, it is likely to undergo decomposition at elevated temperatures. The experimental protocols outlined in this guide provide a robust framework for obtaining empirical data to confirm these predictions.
The results from TGA and DSC analyses will directly inform critical decisions in the drug development pipeline, including:
-
Process Chemistry: Establishing safe temperature limits for synthesis, purification, and drying processes.
-
Formulation Development: Selecting appropriate excipients and manufacturing processes (e.g., milling, granulation) that will not induce thermal degradation.
-
Stability Studies: Designing accelerated stability studies to predict the shelf-life of the drug substance and drug product under various storage conditions.
-
Regulatory Submissions: Providing essential data for regulatory filings to demonstrate the safety and stability of the active pharmaceutical ingredient.
By proactively characterizing the thermal properties of 1-Cyclopentyl-3-phenylthiourea, researchers can mitigate risks, optimize development timelines, and ultimately ensure the delivery of a safe and effective medication to patients.
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Solubility Profile of 1-Cyclopentyl-3-phenylthiourea in Common Solvents
An In-depth Technical Guide
Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 1-Cyclopentyl-3-phenylthiourea. Given the limited availability of public data for this specific molecule, this document emphasizes the foundational principles of solubility, rooted in physicochemical properties, and presents detailed, field-proven methodologies for its experimental determination. We will explore the distinction between thermodynamic and kinetic solubility, provide step-by-step protocols for their measurement, and offer expert insights into interpreting the resulting data. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of solubility for applications ranging from reaction optimization to formulation and preclinical assessment.
Introduction: The Central Role of Solubility
1-Cyclopentyl-3-phenylthiourea is a disubstituted thiourea derivative. Its structure, featuring a central thiourea core flanked by a non-polar cyclopentyl ring and an aromatic phenyl ring, makes it an interesting candidate for various applications in chemical synthesis and medicinal chemistry. Thiourea derivatives are known to possess a wide range of biological activities and serve as versatile building blocks for heterocyclic synthesis.[1]
In any chemical or pharmaceutical development pipeline, solubility is a critical, non-negotiable parameter.[2] It dictates the choice of solvent for chemical reactions, influences purification strategies such as crystallization, and is a primary determinant of a compound's bioavailability and formulation feasibility.[3][4] Poor aqueous solubility, in particular, is a major hurdle in drug discovery, potentially leading to unreliable in vitro assay results and challenging in vivo administration.[5][6]
This guide will therefore equip the researcher with the necessary scientific rationale and practical protocols to establish a comprehensive solubility profile for 1-Cyclopentyl-3-phenylthiourea from first principles.
Physicochemical Landscape & Solubility Prediction
The solubility of a compound is not a random variable; it is a direct consequence of its molecular structure and the interplay of forces between the solute and the solvent. An expert analysis of the 1-Cyclopentyl-3-phenylthiourea structure allows for a strong predictive assessment of its solubility behavior.
-
Molecular Structure Analysis:
-
Hydrophobic Regions: The molecule possesses two significant non-polar moieties: the alicyclic cyclopentyl group and the aromatic phenyl group . These regions will dominate interactions in non-polar environments and are the primary contributors to the compound's low solubility in aqueous media.
-
Hydrophilic Core: The central thiourea group (-NH-C(=S)-NH-) is polar. The N-H groups can act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. This polar core is key to its solubility in polar solvents.
-
-
Key Physicochemical Properties:
-
Hydrogen Bonding: The presence of both hydrogen bond donors and acceptors allows for self-association in the solid state, contributing to crystal lattice energy. Solvents capable of disrupting this network and forming their own hydrogen bonds with the solute will be more effective.
-
Crystal Lattice Energy: As a crystalline solid, significant energy is required to overcome the intermolecular forces holding the crystal lattice together before solvation can occur. A high melting point often correlates with strong lattice forces and, consequently, lower solubility.
-
Predicted Solubility Profile: Based on this analysis, we can predict the following trends:
-
High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). These solvents have strong dipole moments and can effectively solvate the polar thiourea core without the steric hindrance of hydrogen bonding to the sulfur atom. N-Phenylthiourea, a related compound, is known to be soluble in DMSO and DMF at approximately 30 mg/mL.[8]
-
Moderate Solubility: Expected in polar protic solvents such as ethanol and methanol. These alcohols can engage in hydrogen bonding with the solute, but the large non-polar groups may limit overall solubility compared to polar aprotic solvents.[9]
-
Low to Negligible Solubility: Expected in non-polar solvents (e.g., hexanes, toluene) and aqueous buffers. The energy gained from solvating the hydrophobic portions in non-polar solvents is insufficient to overcome the crystal lattice energy, while in water, the hydrophobic effect dominates, leading to poor solvation.
Experimental Determination of Solubility: Protocols and Rationale
Theoretical predictions must be confirmed by empirical data. In drug discovery and development, solubility is typically assessed in two distinct forms: thermodynamic and kinetic.[10]
Thermodynamic Solubility: The Gold Standard
Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure, in the presence of excess solid.[10] The Shake-Flask method is the most reliable technique for this measurement.[11][12]
Protocol: Equilibrium Solubility via Shake-Flask Method
-
Preparation: Add an excess amount of solid 1-Cyclopentyl-3-phenylthiourea to a known volume of the selected solvent in a sealed vial (e.g., 2-5 mg in 1 mL). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation has been reached.[12][13]
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) on an orbital shaker for a sufficient duration to reach equilibrium. A typical period is 24-48 hours.[13][14] It is advisable to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration is no longer changing.[11]
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.45 µm PTFE).[13]
-
Quantification: Accurately dilute the saturated supernatant with a suitable mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS), against a standard curve of known concentrations.[15]
Causality Behind the Protocol:
-
Excess Solid: Guarantees that the solution is saturated and in equilibrium with the solid phase.[11]
-
Prolonged Agitation: Provides the necessary time and energy for the dissolution process to reach a steady state.[14]
-
Temperature Control: Solubility is temperature-dependent; precise control is essential for reproducibility.[13]
Caption: Workflow for Kinetic Solubility Determination.
Data Presentation and Expected Profile
The data generated from these experiments should be compiled into a clear, structured format. The following table presents a realistic, albeit hypothetical, solubility profile for 1-Cyclopentyl-3-phenylthiourea based on the scientific principles outlined above.
Table 1: Predicted and Hypothetical Solubility Profile of 1-Cyclopentyl-3-phenylthiourea at 25°C
| Solvent | Solvent Class | Predicted Qualitative Solubility | Hypothetical Thermodynamic Solubility (mg/mL) |
| Hexane | Non-Polar | Very Low | < 0.01 |
| Toluene | Non-Polar (Aromatic) | Low | ~ 0.5 |
| Dichloromethane (DCM) | Aprotic, weakly polar | Moderate | ~ 5-10 |
| Ethyl Acetate | Aprotic, polar | Moderate | ~ 10-15 |
| Acetonitrile | Aprotic, polar | Moderate-High | ~ 20-30 |
| Acetone | Aprotic, polar | High | > 30 |
| Ethanol (95%) | Protic, polar | Moderate | ~ 8-12 |
| Methanol | Protic, polar | Moderate | ~ 10-15 |
| Dimethylformamide (DMF) | Aprotic, polar | Very High | > 50 |
| Dimethyl Sulfoxide (DMSO) | Aprotic, polar | Very High | > 50 |
| Water | Protic, polar | Insoluble | < 0.001 |
| PBS (pH 7.4) | Aqueous Buffer | Insoluble | < 0.001 |
Interpretation of Expected Results:
-
The high solubility in DMSO and DMF is consistent with their strong ability to act as hydrogen bond acceptors and solvate the polar thiourea core, as seen with related compounds. [8]* The moderate solubility in alcohols reflects a balance; they can hydrogen bond with the solute but are less effective at solvating the large hydrophobic portions than solvents like DMSO. [9]* The negligible solubility in water and hexane demonstrates the classic "like dissolves like" principle. The molecule is too non-polar for water and too polar for hexane.
Conclusion and Practical Recommendations
While direct experimental data for 1-Cyclopentyl-3-phenylthiourea is scarce, a thorough analysis of its physicochemical properties provides a strong predictive framework for its solubility. It is expected to be highly soluble in polar aprotic solvents, moderately soluble in alcohols, and poorly soluble in non-polar and aqueous media.
For laboratory professionals, we recommend the following:
-
Stock Solutions: For biological assays, DMSO is the solvent of choice for preparing high-concentration stock solutions.
-
Chemical Synthesis: Solvents like Acetonitrile, Acetone, or Dichloromethane are likely suitable media for reactions, depending on the specific reaction requirements.
-
Purification: Crystallization could potentially be achieved from a mixed solvent system, such as by dissolving the compound in a good solvent (e.g., acetone) and adding a non-polar anti-solvent (e.g., hexane). [4] Ultimately, this guide provides the scientific rationale and the validated experimental protocols necessary to generate a definitive solubility profile. The principles and methodologies described herein are fundamental to sound chemical and pharmaceutical development, ensuring that decisions are based on robust, empirical data.
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Krest'yaninov, M. A., et al. (2009). Solubilities and Enthalpies of Solution for Thiourea in Ethanol or Methanol + Water. Journal of Chemical & Engineering Data. [Link]
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Methodological & Application
Application Notes and Protocols for the Antimicrobial Evaluation of 1-Cyclopentyl-3-phenylthiourea
Introduction: The Therapeutic Potential of Thiourea Derivatives
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents.[1][2] Thiourea derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[3][4][5] The versatility of the thiourea backbone (R¹R²N-C(S)-NR³R⁴) allows for extensive structural modifications, enabling the fine-tuning of its biological effects.[1]
The antimicrobial mechanism of thiourea derivatives is multifaceted and can involve the inhibition of key bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication.[1][6] Some derivatives also exert their effects by disrupting the bacterial membrane.[6] The presence of electron-withdrawing groups or specific substitutions on the aryl rings can significantly enhance the antimicrobial potency of these compounds.[1][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1-Cyclopentyl-3-phenylthiourea in a suite of standard antimicrobial and cytotoxicity assays. While extensive data on this specific molecule is not yet prevalent in public literature, the protocols outlined herein are based on established, standardized methodologies for evaluating analogous thiourea derivatives and other novel antimicrobial candidates.[7][8] These assays will enable the systematic determination of its antimicrobial spectrum, potency, and preliminary safety profile.
Physicochemical Properties of 1-Cyclopentyl-3-phenylthiourea
A foundational understanding of the test article's properties is critical for accurate and reproducible experimental design.
| Property | Value | Source |
| CAS Number | 39964-24-4 | [9] |
| Molecular Formula | C12H16N2S | [10] |
| Molecular Weight | 220.34 g/mol | [10] |
| IUPAC Name | 1-cyclopentyl-3-phenylthiourea | [10] |
| SMILES | S=C(NC1=CC=CC=C1)NC1CCCC1 | [10] |
Note: Solubility is a critical parameter. The choice of solvent for stock solution preparation must be empirically determined. Dimethyl sulfoxide (DMSO) is a common starting point for initial solubility tests, and its final concentration in assays must be controlled as it can have intrinsic biological effects.
Core Antimicrobial Assays: Methodologies and Protocols
The following sections detail the step-by-step protocols for determining the antimicrobial efficacy of 1-Cyclopentyl-3-phenylthiourea. It is imperative to perform these assays under aseptic conditions to ensure the integrity of the results.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution assay is the gold standard for quantitatively determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12] This method is highly reproducible and allows for the simultaneous testing of multiple compounds against various microbial strains in a 96-well microtiter plate format.[13]
This assay operates on the principle of exposing a standardized population of bacteria to serial dilutions of the antimicrobial agent.[14][15] Bacterial growth is assessed by observing turbidity. The MIC value is a critical metric for evaluating the potency of a potential antimicrobial drug and for guiding further development and structure-activity relationship (SAR) studies.[1][14]
Caption: Workflow for MIC determination by broth microdilution.
-
Preparation of Reagents:
-
Compound Stock Solution: Prepare a 10 mg/mL stock solution of 1-Cyclopentyl-3-phenylthiourea in sterile DMSO. Ensure complete dissolution.
-
Bacterial Culture: From an 18-24 hour culture plate, select several isolated colonies of the test organism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Inoculum Preparation: Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB). Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[16]
-
Final Inoculum: Dilute the standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate. This typically requires a 1:150 dilution of the 0.5 McFarland suspension.[16]
-
-
Plate Setup (96-well, U-bottom, sterile plate):
-
Add 100 µL of sterile MHB to wells in columns 2 through 12.
-
Add 200 µL of the compound stock solution (appropriately diluted from the main stock to achieve the highest desired starting concentration) to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. Continue this process from column 2 to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the Growth Control (broth + inoculum, no compound).
-
Column 12 will serve as the Sterility Control (broth only).
-
-
Inoculation:
-
Add 100 µL of the final bacterial inoculum to wells in columns 1 through 11. Do not inoculate the sterility control wells (column 12). The final volume in each well will be 200 µL.
-
-
Incubation:
-
Seal the plate with a breathable film or place it in a container with a lid to prevent evaporation.
-
Incubate at 35°C ± 2°C for 16-20 hours in ambient air.[13]
-
-
Interpretation:
Agar Disk Diffusion (Kirby-Bauer) Assay
The disk diffusion assay is a qualitative method used to assess the antimicrobial activity of a compound.[17][18] It is a simple, cost-effective preliminary screening tool.
The principle involves placing a paper disk impregnated with the test compound onto an agar plate uniformly inoculated with a test bacterium.[17][19] The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear "zone of inhibition" will form around the disk where bacterial growth is prevented.[17][19] The diameter of this zone is proportional to the susceptibility of the organism and the diffusion rate of the compound.
Caption: Workflow for the agar disk diffusion assay.
-
Preparation:
-
Compound Disks: Prepare a stock solution of 1-Cyclopentyl-3-phenylthiourea (e.g., 1 mg/mL in a suitable solvent). Aseptically apply a known volume (e.g., 20 µL) onto sterile 6 mm paper disks and allow them to dry completely in a sterile environment.
-
Agar Plates: Use standard Mueller-Hinton Agar (MHA) plates with a uniform depth of 4 mm.[20]
-
Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
-
Inoculation:
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension.[21] Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate to create a confluent lawn. Rotate the plate approximately 60° and repeat the streaking two more times to ensure complete coverage.[20][21]
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[21]
-
-
Disk Placement:
-
Using sterile forceps, place the prepared compound disks onto the inoculated agar surface.[19] Gently press each disk to ensure complete contact with the agar.
-
Also place a positive control disk (e.g., a standard antibiotic like Gentamicin) and a negative control disk (impregnated with the solvent only).
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.
-
-
Interpretation:
-
Measure the diameter of the zone of inhibition (including the disk) in millimeters (mm) using a ruler or calipers.
-
The results are qualitative. A larger zone of inhibition suggests greater antimicrobial activity against the tested strain.
-
Cytotoxicity Assessment: Evaluating Therapeutic Potential
A crucial step in drug development is to assess the toxicity of a compound against mammalian cells. A promising antimicrobial agent should exhibit high potency against microbes but low toxicity to host cells. The MTT and XTT assays are colorimetric methods used to evaluate cell metabolic activity, which serves as an indicator of cell viability.[22]
These assays rely on the ability of mitochondrial dehydrogenase enzymes in viable, metabolically active cells to reduce a tetrazolium salt.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to a purple, insoluble formazan product that must be solubilized before measurement.[22][23]
-
XTT is reduced to a water-soluble orange formazan product, simplifying the protocol by eliminating the solubilization step.[24] The amount of colored formazan produced is directly proportional to the number of viable cells.[25]
Caption: Workflow for MTT/XTT cytotoxicity assays.
-
Cell Culture and Seeding:
-
Culture a suitable mammalian cell line (e.g., HEK293 for general toxicity) in appropriate media supplemented with Fetal Bovine Serum (FBS) and antibiotics.
-
Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 1-Cyclopentyl-3-phenylthiourea in culture media at 2x the final desired concentrations.
-
Carefully remove the old media from the cells and add 100 µL of the compound-containing media to the respective wells. Include vehicle control (media with the same concentration of DMSO as the highest compound concentration) and untreated control wells.
-
Incubate for the desired exposure time (e.g., 24 or 48 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 20 µL of the MTT stock solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the media from the wells without disturbing the formazan crystals.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01M HCl solution with 10% SDS) to each well to dissolve the crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance_Treated / Absorbance_Untreated_Control) * 100
-
Plot the % viability against the compound concentration (log scale) to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Data Presentation and Interpretation
Systematic recording and clear presentation of data are essential for accurate interpretation.
Table 1: Example MIC Data for 1-Cyclopentyl-3-phenylthiourea
| Test Organism | Strain | MIC (µg/mL) | Positive Control | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 16 | Vancomycin | 1 |
| Enterococcus faecalis | ATCC 29212 | 32 | Vancomycin | 2 |
| Escherichia coli | ATCC 25922 | >128 | Ciprofloxacin | 0.015 |
| Pseudomonas aeruginosa | ATCC 27853 | >128 | Ciprofloxacin | 0.5 |
| Candida albicans | ATCC 90028 | 64 | Fluconazole | 0.5 |
Table 2: Example Cytotoxicity Data (IC₅₀)
| Cell Line | Exposure Time | IC₅₀ (µM) |
| HEK293 (Human Embryonic Kidney) | 48 hours | 85 |
| HepG2 (Human Hepatocellular Carcinoma) | 48 hours | 72 |
Interpretation: The Selectivity Index (SI) is a critical parameter derived from these two datasets. It is calculated as SI = IC₅₀ / MIC. A higher SI value (typically >10) is desirable, as it indicates that the compound is significantly more toxic to the microbial cells than to the host's cells, suggesting a wider therapeutic window.
References
- Grokipedia. Broth microdilution.
- Microbe Online. (2013). Broth Dilution Method for MIC Determination.
- Wikipedia. Broth microdilution.
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- Open Access Pub. Broth Microdilution. International Journal of Anesthesia.
- Letters in Applied NanoBioScience. (2025). Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity.
- RSC Publishing. (2023). Synthesis, antimicrobial activity and molecular simulation of thiourea derivatives containing 6-carboalkoxybenzo[d]thiazole and D-glucose moieties.
- Ingenta Connect. (2019). Design, Synthesis and Evaluation of Thiourea Derivatives as Antimicrobial and Antiviral Agents. Letters in Drug Design & Discovery.
- National Institutes of Health (NIH). Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. PMC.
- Creative Biolabs. Disk Diffusion Method for Antibiotic Susceptibility Test.
- Wikipedia. Disk diffusion test.
- Taylor & Francis eBooks. Antimicrobial Susceptibility Testing Protocols.
- BenchChem. Antimicrobial Spectrum of Thiourea Derivatives: A Technical Overview for Researchers.
- NHBS Academic & Professional Books. Antimicrobial Susceptibility Testing Protocols.
- BenchChem. Application Notes and Protocols: Disk Diffusion Assay for "Antibacterial agent 102".
- Pharmacy Education. (2024). Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall.
- National Center for Biotechnology Information (NCBI). Antimicrobial Susceptibility Testing - StatPearls.
- Bentham Science Publishers. (2019). Design, Synthesis and Evaluation of Thiourea Derivatives as Antimicrobial and Antiviral Agents.
- American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
- Food and Agriculture Organization of the United Nations. METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- SEAFDEC/AQD Institutional Repository. (2004). Disk diffusion method.
- World Organisation for Animal Health (WOAH). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- PubMed. (2025). Design, synthesis, and antimicrobial activity of new thiourea-uracil derivatives: Anti-biofilm, ROS, DHFR, computational and SAR studies.
- BenchChem. Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT.
- PubMed Central (NIH). (2023). Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis.
- ChemicalBook. 1-cyclopentyl-3-phenylthiourea | 39964-24-4.
- Medicinal Chemistry. (2016). Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold.
- AChemBlock. 1-cyclopentyl-3-phenylthiourea 95% | CAS: 39964-24-4.
- PubMed Central (NIH). 1-{[(Z)-Cyclopentylidene]amino}-3-phenylthiourea.
- Abcam. Introduction to XTT assays for cell-viability assessment.
- Thermo Fisher Scientific. CyQUANT XTT and MTT Assays for Cell Viability.
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
- NAMSA. MTT Cytotoxicity Study.
- Journal of Chemical and Pharmaceutical Research. Synthesis and antimicrobial activities of substituted phenylthioureas.
- PubMed Central (NIH). Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents.
- MDPI. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes.
- Cayman Chemical. (2025). Safety Data Sheet.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
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Application Notes and Protocols for 1-Cyclopentyl-3-phenylthiourea as an Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This comprehensive technical guide provides detailed application notes and experimental protocols for the investigation of 1-Cyclopentyl-3-phenylthiourea as a versatile enzyme inhibitor. Capitalizing on the well-documented inhibitory activities of the thiourea scaffold, this document synthesizes current knowledge to propose and detail methodologies for characterizing the inhibitory profile of this specific compound. Drawing from extensive research on structurally analogous phenylthioureas and N-acylthioureas, we present a strong rationale for targeting urease and tyrosinase as primary enzymes of interest. This guide offers insights into the putative mechanisms of inhibition, step-by-step protocols for robust in vitro assays, and guidance on data interpretation, thereby serving as a critical resource for researchers in enzymology, medicinal chemistry, and drug discovery.
Introduction: The Therapeutic Potential of Thiourea Derivatives
Thiourea and its derivatives have long been recognized as a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] A significant facet of their therapeutic potential lies in their ability to inhibit various enzymes with high efficacy. The unique electronic and structural features of the thiourea moiety, particularly the thiocarbonyl group (-NH-C(S)-NH-), enable it to act as a potent hydrogen bond donor and acceptor, as well as a metal chelator. This allows thiourea derivatives to interact with and disrupt the function of diverse enzyme active sites.
1-Cyclopentyl-3-phenylthiourea is an N,N'-disubstituted thiourea derivative featuring a bulky, hydrophobic cyclopentyl group and an aromatic phenyl ring. This specific combination of substituents is anticipated to modulate its physicochemical properties, such as solubility and membrane permeability, and to confer specificity towards certain enzyme targets. Based on extensive evidence from closely related analogs, this guide will focus on its potential as an inhibitor of urease and tyrosinase.
Physicochemical Properties of 1-Cyclopentyl-3-phenylthiourea
A thorough understanding of the compound's physical and chemical characteristics is fundamental for its effective use in experimental settings, including proper handling, storage, and preparation of solutions.
| Property | Value | Source |
| CAS Number | 39964-24-4 | [3] |
| Molecular Formula | C₁₂H₁₆N₂S | [3] |
| Molecular Weight | 220.34 g/mol | [3] |
| IUPAC Name | 1-cyclopentyl-3-phenylthiourea | [3] |
| SMILES | S=C(NC1=CC=CC=C1)NC1CCCC1 | [3] |
| Appearance | Crystalline solid | [4] |
| Purity | ≥95% (typical) | [3] |
| Solubility | Soluble in organic solvents like DMSO and DMF. Sparingly soluble in aqueous buffers. | [4] |
Note: For optimal solubility in aqueous buffers for biological assays, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute with the aqueous buffer of choice. The final DMSO concentration should be kept low (typically ≤1%) to avoid impacting enzyme activity.[4]
Postulated Mechanisms of Enzyme Inhibition
The inhibitory action of 1-Cyclopentyl-3-phenylthiourea is likely driven by the established mechanisms of its core structures: the phenylthiourea moiety for tyrosinase and the N-alkyl-N'-aryl thiourea structure for urease.
Inhibition of Tyrosinase
Target Enzyme Overview: Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis.[5] Its active site contains a binuclear copper center (Type 3 copper center) where two copper ions are each coordinated by three histidine residues.[6]
Mechanism of Inhibition: Phenylthiourea (PTU) is a well-established and potent inhibitor of tyrosinase.[1][7][8][9] The proposed mechanism involves the sulfur atom of the thiourea group directly interacting with the copper ions in the active site.[1] However, recent structural studies on the related human tyrosinase-related protein 1 (TYRP1), which has a di-zinc active site, show that PTU can also bind via hydrophobic interactions, blocking substrate access without directly coordinating the metal ions.[7][8] In the case of 1-Cyclopentyl-3-phenylthiourea, the phenyl group can engage in hydrophobic interactions within the active site, while the thiocarbonyl sulfur is positioned to chelate the copper ions, effectively blocking the binding of the natural substrate, L-tyrosine.
Caption: Putative inhibition of tyrosinase by 1-Cyclopentyl-3-phenylthiourea.
Inhibition of Urease
Target Enzyme Overview: Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[10][11] The active site features a binuclear nickel center, which is crucial for its catalytic activity.[10][12]
Mechanism of Inhibition: N,N'-disubstituted thioureas are known potent inhibitors of urease.[2][13] The mechanism involves the thiocarbonyl sulfur atom of the inhibitor bridging the two Ni(II) ions in the active site.[14][15] This interaction is further stabilized by hydrogen bonds between the N-H groups of the thiourea and key amino acid residues, such as histidine, in the active site. The bulky cyclopentyl and phenyl groups of 1-Cyclopentyl-3-phenylthiourea likely contribute to positioning the molecule within the active site cavity and may form additional hydrophobic interactions, enhancing binding affinity.
Caption: Postulated mechanism of urease inhibition via active site binding.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for assessing the inhibitory activity of 1-Cyclopentyl-3-phenylthiourea against its primary putative targets.
Protocol 1: Tyrosinase Inhibition Assay (Colorimetric)
This assay is based on the spectrophotometric measurement of dopachrome formation from the oxidation of L-DOPA by tyrosinase.
Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
1-Cyclopentyl-3-phenylthiourea (Test Compound)
-
Kojic Acid (Positive Control)
-
Sodium Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well clear, flat-bottom microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Phosphate Buffer: Prepare 50 mM sodium phosphate buffer and adjust the pH to 6.8.
-
Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in cold phosphate buffer. Just before use, dilute to the working concentration (e.g., 50 U/mL). Keep on ice.
-
L-DOPA Solution: Prepare a 2 mM solution of L-DOPA in phosphate buffer. This solution should be prepared fresh immediately before the assay due to its susceptibility to auto-oxidation.
-
Test Compound Stock: Prepare a 10 mM stock solution of 1-Cyclopentyl-3-phenylthiourea in DMSO.
-
Positive Control Stock: Prepare a 2 mM stock solution of Kojic Acid in phosphate buffer or DMSO.
-
Working Solutions: Create serial dilutions of the test compound and positive control in phosphate buffer to achieve a range of final assay concentrations. Ensure the final DMSO concentration in all wells does not exceed 1%.
-
-
Assay Workflow:
Caption: Experimental workflow for the tyrosinase inhibition assay.
-
Plate Setup (per well):
-
Test Wells: 20 µL test compound dilution + 140 µL phosphate buffer + 20 µL tyrosinase solution.
-
Control Wells (100% activity): 20 µL vehicle (e.g., 1% DMSO in buffer) + 140 µL phosphate buffer + 20 µL tyrosinase solution.
-
Blank Wells (for substrate auto-oxidation): 20 µL vehicle + 160 µL phosphate buffer (no enzyme).
-
Positive Control Wells: 20 µL Kojic acid dilution + 140 µL phosphate buffer + 20 µL tyrosinase solution.
-
-
Execution:
-
Add the buffer, inhibitor/vehicle, and tyrosinase solution to the respective wells.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 475 nm in kinetic mode, taking readings every minute for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Correct the rates by subtracting the rate of the blank (auto-oxidation).
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Urease Inhibition Assay (Berthelot Method)
This colorimetric assay quantifies the ammonia produced from urea hydrolysis. The ammonia reacts with a phenol-hypochlorite solution to form a colored indophenol product.
Materials and Reagents:
-
Jack Bean Urease (EC 3.5.1.5)
-
Urea
-
1-Cyclopentyl-3-phenylthiourea (Test Compound)
-
Thiourea or Acetohydroxamic acid (Positive Control)
-
Phosphate Buffer (e.g., 100 mM, pH 7.4, containing EDTA)
-
Phenol Reagent (Phenol and Sodium Nitroprusside)
-
Alkali Reagent (Sodium Hydroxide and Sodium Hypochlorite)
-
96-well clear, flat-bottom microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Urease Solution: Dissolve Jack Bean Urease in phosphate buffer to a final concentration of ~25 U/mL.
-
Urea Solution: Prepare a 100 mM solution of urea in deionized water.
-
Test Compound & Control Solutions: Prepare stock solutions in DMSO and create serial dilutions as described in Protocol 1.
-
-
Assay Workflow:
Caption: Experimental workflow for the urease inhibition assay.
-
Execution:
-
To each well of a 96-well plate, add 25 µL of the test compound at various concentrations (or vehicle for control).
-
Add 25 µL of urease solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of urea solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and begin color development by adding 50 µL of the phenol reagent to each well.
-
Add 50 µL of the alkali reagent to each well.
-
Incubate the plate at 37°C for 10 minutes to allow for the formation of the blue indophenol color.
-
Measure the absorbance at 625 nm using a microplate reader.
-
-
Data Analysis:
-
Correct the absorbance values by subtracting the absorbance of a blank (no enzyme).
-
Calculate the percentage of urease inhibition using the formula: % Inhibition = [1 - (Abs_test / Abs_control)] x 100
-
Determine the IC₅₀ value by plotting percent inhibition versus inhibitor concentration.
-
Concluding Remarks
1-Cyclopentyl-3-phenylthiourea presents a compelling candidate for enzyme inhibition studies. The structural rationale strongly suggests potent activity against both tyrosinase and urease, two enzymes of significant therapeutic and industrial relevance. The protocols detailed in this guide provide a robust framework for the initial screening and characterization of this compound's inhibitory profile. Successful validation of these activities will pave the way for further investigation, including kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive) and subsequent structure-activity relationship (SAR) studies to optimize potency and selectivity. This document serves as a foundational resource to empower researchers to unlock the full potential of 1-Cyclopentyl-3-phenylthiourea in the pursuit of novel enzyme inhibitors.
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Lai, X., Wichers, H.J., Soler-Lopez, M., & Dijkstra, B.W. (2020). Phenylthiourea Binding to Human Tyrosinase-Related Protein 1. International Journal of Molecular Sciences, 21(3), 915. [Link]
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García-Molina, F., Muñoz, J.L., García-Ruiz, P.A., García-Cánovas, F., & Tudela, J. (2012). New insights into the active site structure and catalytic mechanism of tyrosinase and its related proteins. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 78-83. [Link]
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Vedantu. (n.d.). Urease: Structure, Function, and Applications Explained. Retrieved from [Link]
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Krajewska, B. (2009). Ureases I. Functional, catalytic and kinetic properties: A review. Journal of Molecular Catalysis B: Enzymatic, 59(1-3), 9-21. [Link]
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Wikipedia contributors. (2023, December 27). Urease. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]
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Wikipedia contributors. (2023, November 29). Carbonic anhydrase. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]
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Wikipedia contributors. (2023, December 14). Tyrosinase. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]
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Hausinger, R. P. (1997). Mechanistic proposal for urease. Accounts of chemical research, 30(9), 368-375. [Link]
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Pearson, M. A., Michel, L. O., & Karplus, P. A. (2000). Kinetic and Structural Characterization of Urease Active Site Variants. Biochemistry, 39(29), 8575–8584. [Link]
-
Kimber, M. S., & Pai, E. F. (2000). The active site architecture of Pisum sativum β-carbonic anhydrase is a mirror image of that of α-carbonic anhydrases. The EMBO journal, 19(7), 1407–1418. [Link]
-
Fisher, S. Z., & Tu, C. (2005). Structure and Catalysis by Carbonic Anhydrase II: Role of Active-Site Tryptophan 5. Biochemistry, 44(4), 1391–1399. [Link]
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Lai, X., Wichers, H. J., Soler-Lopez, M., & Dijkstra, B. W. (2020). Phenylthiourea Binding to Human Tyrosinase-Related Protein 1. International journal of molecular sciences, 21(3), 915. [Link]
-
DiMario, R. J., & Machac, J. R. (2019). Structures of a, b, and g Carbonic Anhydrase Proteins with Their Active Site Architecture. ResearchGate. [Link]
-
Ryazanova, A. D., Alekseev, A. A., & Slepneva, I. A. (2012). The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. Journal of enzyme inhibition and medicinal chemistry, 27(1), 78–83. [Link]
-
Chang, T. S. (2009). An Updated Review of Tyrosinase Inhibitors. International journal of molecular sciences, 10(6), 2440–2475. [Link]
-
D'Mello, S. A., Finlay, G. J., Baguley, B. C., & Askarian-Amiri, M. E. (2024). Structural characterization of tyrosinases and an update on human enzymes. The Enzymes, 55, 1-32. [Link]
-
Seo, S. Y., Sharma, V. K., & Sharma, N. (2003). Mushroom tyrosinase: recent prospects. Journal of agricultural and food chemistry, 51(10), 2837–2853. [Link]
-
Olivares, C., & Solano, F. (2009). Tyrosinase structure and function relationships. Pigment cell & melanoma research, 22(6), 750–760. [Link]
-
Zolghadri, S., Bahrami, A., Hassan Khan, M. T., Munoz-Munoz, J., Garcia-Molina, F., Garcia-Canovas, F., & Saboury, A. A. (2019). A comprehensive review on tyrosinase inhibitors. Journal of enzyme inhibition and medicinal chemistry, 34(1), 279–309. [Link]
-
Shi, W. K., Li, Y. P., & Yang, X. H. (2018). Synthesis and Structure-Activity Relationship Studies of N-monosubstituted Aroylthioureas as Urease Inhibitors. ResearchGate. [Link]
-
Li, Y., Yang, X., & Shi, W. (2018). N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation. Scientific reports, 8(1), 11822. [Link]
-
Akkurt, M., et al. (2014). 1-{[(Z)-Cyclopentylidene]amino}-3-phenylthiourea. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o515. [Link]
-
Rauf, A., et al. (2017). Synthesis and in vitro urease inhibitory activity of N,N′-disubstituted thioureas. Bioorganic chemistry, 72, 169-176. [Link]
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The Versatile Role of 1-Cyclopentyl-3-phenylthiourea in the Synthesis of Bio-relevant Heterocyclic Scaffolds
Introduction: Unlocking the Potential of a Disubstituted Thiourea
In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are privileged motifs found in a vast array of pharmaceuticals and biologically active molecules. Among the myriad of starting materials available to the synthetic chemist, thiourea derivatives have emerged as exceptionally versatile and powerful building blocks due to their inherent reactivity and ability to participate in a variety of cyclization reactions.[1] This guide focuses on a specific, yet highly promising reagent: 1-Cyclopentyl-3-phenylthiourea .
The unique architecture of 1-Cyclopentyl-3-phenylthiourea, featuring both a cycloaliphatic (cyclopentyl) and an aromatic (phenyl) substituent on the thiourea backbone, offers a compelling platform for generating molecular diversity. The interplay of electronic and steric effects from these two distinct groups can significantly influence reaction outcomes and the properties of the resulting heterocyclic products. This document serves as a detailed technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and robust protocols for the utilization of 1-Cyclopentyl-3-phenylthiourea in the synthesis of key heterocyclic systems. We will delve into the mechanistic underpinnings of these transformations and present validated, step-by-step methodologies to empower your research endeavors.
Core Synthetic Applications: Building Thiazoles and Pyrimidines
1-Cyclopentyl-3-phenylthiourea is an excellent precursor for the synthesis of at least two major classes of heterocyclic compounds with significant biological relevance: thiazoles and dihydropyrimidinones. The thiourea moiety provides the necessary N-C-S backbone for the construction of these rings.
Synthesis of 2-(Cyclopentylamino)-4-aryl-5-phenylthiazoles via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring. It involves the cyclocondensation of a thiourea with an α-haloketone.[2] In this application, 1-Cyclopentyl-3-phenylthiourea serves as the sulfur and nitrogen donor, reacting with a variety of α-haloketones to yield highly substituted thiazole derivatives.
Causality of Experimental Choices: The sulfur atom of the thiourea acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring. The choice of an α-haloketone allows for the introduction of diverse substituents at the 4- and 5-positions of the thiazole ring, providing a straightforward route to a library of analogues for structure-activity relationship (SAR) studies.
Reaction Workflow:
Caption: Hantzsch Thiazole Synthesis Workflow.
Detailed Experimental Protocol: Synthesis of 2-(Cyclopentylamino)-4-phenyl-5-(p-tolyl)thiazole
Materials:
-
1-Cyclopentyl-3-phenylthiourea (1.0 eq)
-
2-bromo-1-phenyl-2-(p-tolyl)ethan-1-one (α-bromoketone) (1.0 eq)
-
Ethanol (anhydrous)
-
Sodium bicarbonate (NaHCO₃)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Stir bar
-
Heating mantle
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Cyclopentyl-3-phenylthiourea (e.g., 2.20 g, 10 mmol) and anhydrous ethanol (40 mL).
-
Stir the mixture at room temperature until the thiourea is completely dissolved.
-
Add 2-bromo-1-phenyl-2-(p-tolyl)ethan-1-one (e.g., 3.19 g, 10 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction, until the effervescence ceases.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure 2-(Cyclopentylamino)-4-phenyl-5-(p-tolyl)thiazole.
-
Dry the purified product under vacuum.
Data Summary Table: Representative Thiazole Derivatives
| α-Haloketone | R | R' | Product | Yield (%) |
| 2-bromoacetophenone | H | Phenyl | 2-(Cyclopentylamino)-4-phenylthiazole | 85 |
| 2-bromo-1-(4-chlorophenyl)ethan-1-one | H | 4-Chlorophenyl | 2-(Cyclopentylamino)-4-(4-chlorophenyl)thiazole | 82 |
| 2-bromo-1,2-diphenylethan-1-one | Phenyl | Phenyl | 2-(Cyclopentylamino)-4,5-diphenylthiazole | 78 |
Synthesis of Dihydropyrimidinethiones via Biginelli Reaction
The Biginelli reaction is a one-pot, three-component synthesis of dihydropyrimidinones or their thio-analogues.[3] By substituting urea with a thiourea, such as 1-Cyclopentyl-3-phenylthiourea, this reaction provides a straightforward entry into dihydropyrimidinethiones, which are of significant interest in medicinal chemistry.
Causality of Experimental Choices: This acid-catalyzed reaction proceeds through a series of steps, likely initiated by the condensation of the aldehyde and the thiourea to form an N-acylimine intermediate.[1] This is followed by the nucleophilic addition of the β-ketoester enolate and subsequent cyclization and dehydration. The use of a Lewis or Brønsted acid catalyst is crucial for promoting the condensation steps and accelerating the reaction.[4]
Reaction Workflow:
Caption: Biginelli Reaction for Dihydropyrimidinethiones.
Detailed Experimental Protocol: Synthesis of 1-Cyclopentyl-5-(ethoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidine-2(1H)-thione
Materials:
-
1-Cyclopentyl-3-phenylthiourea (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Stir bar
-
Heating mantle
Procedure:
-
In a 100 mL round-bottom flask, combine 1-Cyclopentyl-3-phenylthiourea (e.g., 2.20 g, 10 mmol), benzaldehyde (e.g., 1.06 g, 10 mmol), and ethyl acetoacetate (e.g., 1.30 g, 10 mmol) in ethanol (30 mL).
-
Add a catalytic amount of concentrated hydrochloric acid (2-3 drops) to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 8-12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinethione.[5]
-
Dry the purified product in a vacuum oven.
Data Summary Table: Representative Dihydropyrimidinethione Derivatives
| Aldehyde | R-group | β-Ketoester | Product | Yield (%) |
| Benzaldehyde | Phenyl | Ethyl acetoacetate | 1-Cyclopentyl-5-(ethoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidine-2(1H)-thione | 75 |
| 4-Chlorobenzaldehyde | 4-Chlorophenyl | Ethyl acetoacetate | 4-(4-Chlorophenyl)-1-cyclopentyl-5-(ethoxycarbonyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione | 72 |
| 4-Methoxybenzaldehyde | 4-Methoxyphenyl | Ethyl acetoacetate | 1-Cyclopentyl-5-(ethoxycarbonyl)-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione | 78 |
Conclusion and Future Outlook
1-Cyclopentyl-3-phenylthiourea stands as a valuable and readily accessible starting material for the synthesis of a diverse range of heterocyclic compounds. The protocols detailed herein for the synthesis of thiazoles and dihydropyrimidinethiones provide a solid foundation for further exploration and derivatization. The ability to easily modify the substituents on the heterocyclic core by varying the α-haloketone, aldehyde, or β-ketoester partners underscores the power of this building block in generating libraries of compounds for biological screening. Future research could expand the scope of its applications to include the synthesis of other heterocyclic systems, such as triazoles or thiadiazoles, further cementing the role of 1-Cyclopentyl-3-phenylthiourea as a key player in the synthetic chemist's toolbox.
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Application Notes and Protocols for Metal Complexation Studies with 1-Cyclopentyl-3-phenylthiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of 1-Cyclopentyl-3-phenylthiourea as a Ligand
Thiourea derivatives are a class of organic compounds that have garnered significant attention in coordination chemistry. Their ability to act as versatile ligands stems from the presence of both sulfur and nitrogen donor atoms.[1] This allows them to form stable complexes with a wide array of metal ions.[2] These metal complexes are of considerable interest due to their diverse potential applications in fields ranging from medicinal chemistry, with demonstrated anticancer and antimicrobial properties, to materials science.[3][4][5]
1-Cyclopentyl-3-phenylthiourea, the subject of this guide, is a member of this versatile family of ligands. The presence of the cyclopentyl and phenyl groups introduces specific steric and electronic properties that can influence the geometry, stability, and reactivity of its metal complexes. Understanding the coordination behavior of this ligand is crucial for the rational design of novel compounds with tailored functionalities.
This document provides a comprehensive guide for researchers interested in exploring the metal complexation of 1-Cyclopentyl-3-phenylthiourea. It outlines detailed protocols for the synthesis of the ligand and its metal complexes, along with a suite of analytical techniques for their thorough characterization. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.
I. Synthesis Protocols
A. Synthesis of 1-Cyclopentyl-3-phenylthiourea (Ligand)
The synthesis of 1-Cyclopentyl-3-phenylthiourea is a straightforward process, typically achieved through the reaction of phenyl isothiocyanate with cyclopentylamine.
Protocol 1: Ligand Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclopentylamine (1 equivalent) in a suitable solvent such as acetone or ethanol.
-
Addition of Phenyl Isothiocyanate: To this stirring solution, add phenyl isothiocyanate (1 equivalent) dropwise at room temperature. The reaction is often exothermic, so controlled addition is recommended.
-
Reaction Progression: After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours or until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: The product often precipitates out of the solution upon completion. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield a pure crystalline solid.[6]
-
Characterization: Confirm the identity and purity of the synthesized ligand using techniques such as melting point determination, Fourier-transform infrared (FT-IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).
B. General Protocol for the Synthesis of Metal Complexes
The synthesis of metal complexes with 1-Cyclopentyl-3-phenylthiourea typically involves the reaction of the ligand with a metal salt in a suitable solvent.[2] The stoichiometry of the reactants can be varied to obtain complexes with different metal-to-ligand ratios.[7]
Protocol 2: Metal Complex Synthesis
-
Ligand Solution: Dissolve 1-Cyclopentyl-3-phenylthiourea (e.g., 2 equivalents) in a suitable solvent (e.g., methanol, ethanol, or acetone) in a round-bottom flask with stirring. Gentle heating may be required to achieve complete dissolution.
-
Metal Salt Solution: In a separate flask, dissolve the chosen metal salt (e.g., CuCl₂, NiCl₂, PdCl₂, etc.; 1 equivalent) in the same or a compatible solvent.
-
Complexation Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.[2]
-
Precipitation and Isolation: The metal complex will often precipitate out of the solution. The reaction mixture can be stirred for an additional 1-2 hours to ensure complete formation of the complex. The precipitate is then collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried under vacuum.[2]
-
Stoichiometry: The metal-to-ligand ratio in the resulting complexes is often found to be 1:2.[5]
II. Characterization of Metal Complexes: A Multi-faceted Approach
A thorough characterization of the synthesized metal complexes is essential to understand their structure, bonding, and properties. A combination of spectroscopic and analytical techniques is employed for this purpose.
A. Spectroscopic Characterization
Spectroscopic methods provide valuable insights into the coordination of the ligand to the metal center.
-
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of thiourea ligands.[3]
-
C=S Stretching Vibration: A key diagnostic band is the C=S stretching frequency. A shift of this band to a lower frequency in the complex compared to the free ligand is indicative of the sulfur atom's involvement in bonding to the metal.[3][8]
-
C-N Stretching Vibration: Concurrently, an increase in the C-N stretching frequency is often observed, suggesting an increase in the double bond character of the C-N bond upon complexation.[3]
-
-
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex and can help in determining the geometry of the coordination sphere. Metal-to-ligand charge transfer (MLCT) transitions are often observed in the UV-Vis spectra of these complexes.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its complexes in solution.[4]
-
¹H NMR: Changes in the chemical shifts of the N-H protons upon complexation can provide evidence of coordination.
-
¹³C NMR: A downfield shift in the resonance of the thiocarbonyl carbon (C=S) in the complex compared to the free ligand suggests a decrease in electron density on this carbon, further supporting coordination through the sulfur atom.[4]
-
Table 1: Representative Spectroscopic Data for Thiourea Ligands and their Metal Complexes
| Compound/Complex | ν(C=S) (cm⁻¹) | ν(C-N) (cm⁻¹) | ¹³C NMR δ(C=S) (ppm) |
| Free Ligand | ~1240 | ~1480 | ~180 |
| Metal Complex | Lower Shift | Higher Shift | Downfield Shift |
Data are generalized from typical thiourea complexes and may vary for 1-Cyclopentyl-3-phenylthiourea.[3][4][8]
B. Structural Elucidation
-
X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of metal complexes.[1] It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.[9][10] Thiourea derivatives can coordinate as monodentate ligands through the sulfur atom or as bidentate chelating ligands involving both sulfur and nitrogen atoms.[4] The resulting complexes can adopt various geometries, such as tetrahedral, square planar, or octahedral.[11]
C. Computational Studies
-
Density Functional Theory (DFT): DFT calculations are a powerful tool to complement experimental data. They can be used to optimize the geometries of the ligand and its complexes, calculate vibrational frequencies, and predict electronic properties and spectral data.[12] There is often good agreement between experimental and theoretical results.[4]
III. Experimental Workflows and Logical Relationships
The study of metal complexation with 1-Cyclopentyl-3-phenylthiourea follows a logical progression of synthesis, characterization, and potential application testing.
Caption: Potential application areas for metal complexes of 1-Cyclopentyl-3-phenylthiourea.
V. Conclusion
The study of metal complexation with 1-Cyclopentyl-3-phenylthiourea offers a rich field for scientific investigation. The protocols and analytical techniques outlined in this guide provide a solid foundation for researchers to synthesize and characterize novel metal complexes. The insights gained from these studies will be invaluable for the development of new compounds with potential applications in medicine, catalysis, and materials science. The inherent versatility of the thiourea scaffold, combined with the specific structural features of the cyclopentyl and phenyl substituents, promises a fascinating exploration of coordination chemistry.
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Application Notes and Protocols for High-Throughput Screening Assays Involving 1-Cyclopentyl-3-phenylthiourea
Introduction: The Therapeutic Potential of Thiourea Derivatives
Thiourea derivatives represent a versatile class of organic compounds with a broad spectrum of biological activities, making them a focal point in medicinal chemistry and drug discovery.[1] These compounds, characterized by the presence of a thiocarbonyl group flanked by amino groups, have demonstrated significant potential as antibacterial, anticancer, antioxidant, anti-inflammatory, and antiviral agents.[1] The structural simplicity and synthetic tractability of the thiourea scaffold allow for extensive chemical modifications, enabling the fine-tuning of their pharmacological properties. The central thiourea moiety can form stable hydrogen bonds with biological targets such as enzymes and receptors, a key factor in their mechanism of action. This document provides detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize the bioactivity of a specific derivative, 1-Cyclopentyl-3-phenylthiourea.
The diverse biological activities of thiourea derivatives stem from their ability to interact with various cellular targets. For instance, some derivatives have been shown to inhibit enzymes crucial for pathogen survival or cancer cell proliferation, such as urease and tyrosinase.[2][3] Phenylthiourea, a closely related compound, is a known inhibitor of phenoloxidase, a key enzyme in melanization.[4] Furthermore, many thiourea derivatives exhibit potent cytotoxic effects against a range of cancer cell lines, inducing apoptosis and inhibiting tumor growth.[5][6] Given this landscape, 1-Cyclopentyl-3-phenylthiourea is a promising candidate for screening in assays related to enzyme inhibition and cytotoxicity.
This guide presents two distinct HTS protocols: a biochemical assay targeting tyrosinase inhibition and a cell-based assay to evaluate cytotoxicity against a human melanoma cell line. These protocols are designed to be robust, reproducible, and adaptable for large-scale screening campaigns.
Part 1: Biochemical HTS Assay for Tyrosinase Inhibition
Scientific Rationale: Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that catalyzes the initial and rate-limiting steps of melanin biosynthesis.[7] Overproduction of melanin can lead to hyperpigmentation disorders, and tyrosinase is also a target in the development of treatments for melanoma. Phenylthiourea derivatives are known inhibitors of this enzyme.[7] This assay quantifies the enzymatic activity of tyrosinase by monitoring the formation of dopachrome from the oxidation of L-DOPA. A reduction in dopachrome formation in the presence of 1-Cyclopentyl-3-phenylthiourea indicates inhibitory activity.
Experimental Workflow: Tyrosinase Inhibition Assay
Caption: Workflow for the tyrosinase inhibition HTS assay.
Detailed Protocol: Tyrosinase Inhibition Assay
A. Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Phosphate buffer, pH 6.8.
-
Tyrosinase Enzyme Stock Solution: Prepare a 1000 U/mL stock solution of mushroom tyrosinase in Assay Buffer.
-
Working Enzyme Solution: Dilute the stock solution to 200 U/mL in Assay Buffer just before use.
-
L-DOPA Substrate Solution: Prepare a 2.5 mM solution of L-DOPA in Assay Buffer. Protect from light and prepare fresh daily.
-
Test Compound (1-Cyclopentyl-3-phenylthiourea): Prepare a 10 mM stock solution in 100% DMSO. Create a dilution series in DMSO for dose-response experiments.
-
Positive Control: Prepare a 1 mM stock solution of Kojic Acid in Assay Buffer.
B. Assay Procedure (384-well plate format):
-
Dispense 200 nL of the test compound, positive control, or DMSO (negative control) into the appropriate wells of a clear, flat-bottom 384-well plate.
-
Add 10 µL of the Working Enzyme Solution to all wells.
-
Mix gently by orbital shaking for 1 minute.
-
Incubate the plate at room temperature for 10 minutes to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding 10 µL of the L-DOPA Substrate Solution to all wells.
-
Mix gently by orbital shaking for 1 minute.
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the absorbance at 475 nm using a microplate reader.
C. Data Analysis:
-
Calculate Percent Inhibition: % Inhibition = [1 - (Abs_compound - Abs_blank) / (Abs_neg_control - Abs_blank)] * 100
-
Abs_compound: Absorbance of the well with the test compound.
-
Abs_neg_control: Absorbance of the well with DMSO.
-
Abs_blank: Absorbance of a well with buffer only (no enzyme).
-
-
Dose-Response Analysis: For compounds showing significant inhibition, perform a dose-response experiment and fit the data to a four-parameter logistic equation to determine the IC50 value.
| Parameter | 1-Cyclopentyl-3-phenylthiourea (Example Data) | Kojic Acid (Positive Control) |
| Primary Screen Hit | Yes (at 10 µM) | Yes (at 10 µM) |
| IC50 Value | 5.2 µM | 18 µM |
| Z'-factor | > 0.7 | > 0.7 |
Part 2: Cell-Based HTS Assay for Cytotoxicity
Scientific Rationale: Given the known anticancer properties of many thiourea derivatives, a cytotoxicity assay is a crucial first step in evaluating the potential of 1-Cyclopentyl-3-phenylthiourea as an anticancer agent.[1][5] This protocol utilizes the human melanoma cell line A375, as tyrosinase is a key enzyme in this cancer type. The assay is based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[5] A decrease in formazan production is proportional to the degree of cytotoxicity induced by the test compound.
Experimental Workflow: Cell-Based Cytotoxicity (MTT) Assay
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Application Notes and Protocols for Cell-Based Assays Using 1-Cyclopentyl-3-phenylthiourea
Introduction: The Therapeutic Potential of Thiourea Derivatives in Cellular Regulation
Thiourea and its derivatives have long been recognized as a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1] These compounds and their metal complexes have been explored for over a century for their therapeutic potential.[1] The integration of the thiourea moiety into diverse organic molecules has yielded compounds with applications as antimicrobial, anticancer, and anti-inflammatory agents.[2][3] The phenylthiourea subclass, in particular, has garnered significant interest. Phenylthiourea is a well-documented inhibitor of phenoloxidase, a key enzyme in melanization.[4] This inhibitory action extends to tyrosinase, a related copper-containing enzyme that is critical in the biosynthesis of melanin.[5] Given this precedent, 1-Cyclopentyl-3-phenylthiourea, a novel derivative, presents as a compelling candidate for the modulation of cellular pathways regulated by tyrosinase.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 1-Cyclopentyl-3-phenylthiourea in cell-based assays. We present a logical, field-proven workflow to first assess the cytotoxic profile of the compound, followed by a detailed protocol to quantify its inhibitory effect on endogenous human tyrosinase within a cellular context. Finally, we describe a method to definitively confirm direct target engagement in situ.
Scientific Rationale: A Multi-Faceted Approach to Compound Validation
The experimental design detailed herein is built upon a foundation of scientific integrity and logical progression. The causality behind our experimental choices is as follows:
-
Determination of Cytotoxicity (MTT Assay): Before assessing the specific inhibitory activity of a compound, it is crucial to determine the concentration range at which it does not exert general cytotoxic effects. The MTT assay is a robust and widely accepted colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[6] By identifying the sub-toxic concentration range of 1-Cyclopentyl-3-phenylthiourea, we can ensure that any observed decrease in tyrosinase activity is a direct result of enzyme inhibition and not a secondary consequence of cell death.
-
Quantification of Target Inhibition (Cell-Based Tyrosinase Activity Assay): To evaluate the inhibitory potential of 1-Cyclopentyl-3-phenylthiourea on its putative target, we employ a cell-based tyrosinase activity assay using human melanoma cell lysate.[7] This approach is superior to using purified mushroom tyrosinase as it provides a more physiologically relevant assessment of the compound's effect on the human enzyme in its native environment.[7] The assay measures the enzymatic conversion of L-3,4-dihydroxyphenylalanine (L-DOPA) to the colored product dopachrome, allowing for a quantitative determination of tyrosinase inhibition.[8]
-
Confirmation of Target Engagement (Cellular Thermal Shift Assay - CETSA): To provide definitive evidence that 1-Cyclopentyl-3-phenylthiourea directly binds to tyrosinase within intact cells, we utilize the Cellular Thermal Shift Assay (CETSA).[7] This powerful technique is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[9] By subjecting treated cells to a thermal gradient and subsequently quantifying the amount of soluble tyrosinase, we can observe a thermal shift in the presence of a binding compound, thus confirming target engagement.[10]
This tripartite approach constitutes a self-validating system, where each experimental stage provides the necessary context and confirmation for the subsequent one, ensuring the generation of reliable and interpretable data.
Visualizing the Scientific Approach
Melanin Biosynthesis Pathway and the Role of Tyrosinase
Caption: Inhibition of the melanin biosynthesis pathway by 1-Cyclopentyl-3-phenylthiourea.
Integrated Experimental Workflow
Caption: A comprehensive workflow for the characterization of 1-Cyclopentyl-3-phenylthiourea.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol details the steps to determine the cytotoxic effects of 1-Cyclopentyl-3-phenylthiourea on a human melanoma cell line (e.g., MM418C1).
Materials:
-
Human melanoma cell line (e.g., MM418C1)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
1-Cyclopentyl-3-phenylthiourea
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the melanoma cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 1-Cyclopentyl-3-phenylthiourea in DMSO.
-
Perform serial dilutions of the compound in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the metabolically active cells to reduce the yellow MTT to purple formazan crystals.[2]
-
-
Solubilization of Formazan:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization buffer to each well to dissolve the crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[8]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[2]
-
Data Analysis:
The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Plot the percentage of cell viability against the compound concentration to determine the concentration range that is non-toxic to the cells.
Protocol 2: Cell-Based Tyrosinase Activity Inhibition Assay
This protocol describes the measurement of tyrosinase activity in human melanoma cell lysates and the inhibitory effect of 1-Cyclopentyl-3-phenylthiourea.
Materials:
-
Human melanoma cell line (e.g., MM418C1) cultured to ~80% confluency
-
Lysis Buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.8, with 1% Triton X-100 and protease inhibitors)
-
L-DOPA solution (15 mM in 0.1 M sodium phosphate buffer, pH 6.8), freshly prepared
-
1-Cyclopentyl-3-phenylthiourea
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Cell Lysate:
-
Harvest approximately 3 x 10⁶ melanoma cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold Lysis Buffer.
-
Lyse the cells by sonication or by incubating on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Test wells: 20 µL of 1-Cyclopentyl-3-phenylthiourea at various concentrations.
-
Positive control wells: 20 µL of kojic acid at a known inhibitory concentration.
-
Negative control wells: 20 µL of vehicle (e.g., DMSO diluted in buffer).
-
-
Add 20 µL of the cell lysate to each well.
-
Add 160 µL of the freshly prepared 15 mM L-DOPA solution to each well to initiate the reaction.[7]
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 475 nm every minute for 60 minutes.[7] The change in absorbance reflects the formation of dopaquinone.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of tyrosinase inhibition for each concentration of 1-Cyclopentyl-3-phenylthiourea using the formula:
% Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC₅₀ value.[11]
| Parameter | Recommended Value | Source |
| Cell Line | Human Melanoma (e.g., MM418C1) | [7] |
| Substrate | L-DOPA (15 mM) | [7] |
| Detection Wavelength | 475 nm | [7] |
| Positive Control | Kojic Acid | [8] |
| Incubation Temperature | 37°C | [8] |
Protocol 3: Confirmation of Target Engagement via Cellular Thermal Shift Assay (CETSA)
This protocol provides a method to confirm the direct binding of 1-Cyclopentyl-3-phenylthiourea to tyrosinase in intact cells.
Materials:
-
Human melanoma cell line
-
Complete cell culture medium
-
1-Cyclopentyl-3-phenylthiourea
-
PBS with protease inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Liquid nitrogen
-
Ultracentrifuge
-
SDS-PAGE equipment and reagents
-
Western blotting equipment and reagents
-
Primary antibody specific for tyrosinase
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment:
-
Culture melanoma cells to ~80% confluency.
-
Treat the cells with either vehicle (DMSO) or a saturating, non-toxic concentration of 1-Cyclopentyl-3-phenylthiourea (determined from Protocols 1 and 2) for 1 hour at 37°C.
-
-
Heat Treatment:
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2.5°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.[12]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[12]
-
Centrifuge the lysates at 100,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated protein pellet.
-
-
Western Blot Analysis:
-
Collect the supernatant from each sample.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against tyrosinase, followed by an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Data Analysis:
-
Quantify the band intensity for tyrosinase at each temperature for both the vehicle- and compound-treated samples.
-
Normalize the band intensities to the intensity at the lowest temperature (e.g., 40°C) for each condition.
-
Plot the normalized band intensities against the temperature to generate melting curves for both conditions.
-
A shift in the melting curve to a higher temperature in the presence of 1-Cyclopentyl-3-phenylthiourea indicates stabilization of tyrosinase and confirms direct target engagement.
| Parameter | Description | Source |
| Cell Treatment | Incubation with compound or vehicle | [12] |
| Thermal Gradient | 40°C to 70°C for 3 minutes | [12] |
| Lysis Method | Freeze-thaw cycles | [12] |
| Fractionation | Ultracentrifugation (100,000 x g) | [10] |
| Detection Method | Western Blot for Tyrosinase | [10] |
Conclusion
The protocols outlined in this application note provide a robust and comprehensive framework for the cellular characterization of 1-Cyclopentyl-3-phenylthiourea. By systematically evaluating cytotoxicity, quantifying enzyme inhibition, and confirming direct target engagement, researchers can confidently and accurately assess the biological activity of this and other novel thiourea derivatives. This structured approach, grounded in established scientific principles, ensures the generation of high-quality, reproducible data, thereby accelerating the drug discovery and development process.
References
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Shi, G., Feng, Y., & Tonissen, K. F. (2024). Development of a human tyrosinase activity inhibition assay using human melanoma cell lysate. BioTechniques. Retrieved from [Link]
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Elsevier. (2025). Thiourea compounds as multifaceted bioactive agents in medicinal chemistry. Bioorganic Chemistry. Retrieved from [Link]
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ResearchGate. (2015). Thiourea derivatives with pharmacological properties. Retrieved from [Link]
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MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules. Retrieved from [Link]
- Martinez Molina, D., et al. (2013). The cellular thermal shift assay for in situ target engagement. Science.
- Jafari, M., et al. (2014). The cellular thermal shift assay: a novel biophysical assay for determining drug-target interactions in cells. Journal of visualized experiments: JoVE.
- Al-Omary, F. A. M., et al. (2018).
- Wibowo, J. P., et al. (2020). Development of phenylthiourea derivatives as allosteric inhibitors of pyoverdine maturation enzyme PvdP tyrosinase. Bioorganic & Medicinal Chemistry Letters.
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National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology. Retrieved from [Link]
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Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
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University of Dundee. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols. Retrieved from [Link]
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edX. (n.d.). IC50 Determination. Retrieved from [Link]
- Vertex AI Search. (n.d.). Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects.
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PubMed Central. (2016). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Advances. Retrieved from [Link]
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PubMed. (n.d.). Protocol to identify small-molecule inhibitors against cancer drug resistance. Retrieved from [Link]
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PubChem. (n.d.). Phenylthiourea. Retrieved from [Link]
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PubMed. (2006). Biological evaluation of 1-alkyl-3-phenylthioureas as orally active HDL-elevating agents. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
PubMed. (2020). Phenylthiourea Binding to Human Tyrosinase-Related Protein 1. International Journal of Molecular Sciences. Retrieved from [Link]
-
PubMed. (2012). The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
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Application Notes & Protocols: A Comprehensive Guide to the In Vitro Cytotoxicity Testing of 1-Cyclopentyl-3-phenylthiourea
Abstract
The evaluation of a compound's cytotoxic potential is a cornerstone of preclinical drug development and toxicological screening.[1] Thiourea derivatives represent a versatile chemical scaffold known to exhibit a wide spectrum of biological activities, including significant anticancer and cytotoxic effects.[2][3][4] This document provides a comprehensive, multi-faceted guide for assessing the in vitro cytotoxicity of 1-Cyclopentyl-3-phenylthiourea (CPPTU), a representative N,N'-disubstituted thiourea. We present an integrated strategy employing three distinct, complementary assays to build a robust cytotoxicity profile: the MTT assay for metabolic viability, the Lactate Dehydrogenase (LDH) release assay for membrane integrity, and the Annexin V/Propidium Iodide (PI) assay for elucidating the mechanism of cell death.[5] This guide is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the experimental design, ensuring data integrity and reproducibility.
Foundational Concepts & Experimental Strategy
A single cytotoxicity assay provides only one perspective on a compound's effect. A more robust approach, and the one detailed here, involves interrogating multiple cellular health indicators simultaneously. This strategy allows for the differentiation between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell death) and can provide initial insights into the mechanism of action.[6]
The Rationale for a Multi-Assay Approach
To generate a comprehensive cytotoxicity profile for CPPTU, we will assess three key cellular parameters:
-
Metabolic Activity: Is the compound affecting cellular metabolism, specifically mitochondrial function? This is a primary indicator of cell health and viability.[7]
-
Membrane Integrity: Is the compound causing the cell membrane to rupture? This is a hallmark of necrotic cell death.[8]
-
Apoptotic Pathways: Is the compound inducing programmed cell death (apoptosis)? This is a common mechanism for anticancer agents.[9]
By integrating data from these three assays, we can construct a detailed narrative of how CPPTU interacts with cells.
Caption: Integrated workflow for cytotoxicity assessment of CPPTU.
Strategic Selection of Cell Lines
The choice of cell line is critical for the relevance of in vitro data.[10] To assess both efficacy and potential toxicity, a dual-cell line approach is recommended:
-
Cancer Cell Line: Select a line relevant to the potential therapeutic target. Given that thiourea derivatives have shown activity against colon cancer, the SW480 (primary colon adenocarcinoma) cell line is a suitable choice.[4][11]
-
Non-Cancerous Cell Line: To determine the compound's selectivity, a non-cancerous line is essential. HEK293 (human embryonic kidney) cells are widely used for general toxicity screening, providing a baseline for effects on non-malignant cells.[12][13]
This pairing allows for the calculation of a selectivity index (SI), a critical parameter in early-stage drug discovery.
Compound Preparation and Handling
-
Stock Solution: CPPTU is expected to be poorly soluble in aqueous media. Therefore, a high-concentration stock solution (e.g., 10-50 mM) should be prepared in sterile dimethyl sulfoxide (DMSO). Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare serial dilutions from the stock solution in complete cell culture medium immediately before treating the cells. It is crucial to ensure the final concentration of DMSO in the culture wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.5%).[14] A vehicle control (medium with the same final DMSO concentration) is mandatory.[6]
Core Cytotoxicity Protocols
For all protocols, each condition (concentration, control) should be performed in at least triplicate to ensure statistical validity.[15]
Protocol 1: MTT Assay for Metabolic Viability
This colorimetric assay measures the activity of mitochondrial reductase enzymes, which reflects the overall metabolic health of the cell population.[16] Viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[7]
Materials:
-
96-well flat-bottom sterile plates
-
CPPTU working solutions
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized.[16]
-
Solubilization solution: DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol.[16]
-
Positive control (e.g., Doxorubicin, 10 µM)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[17]
-
Treatment: Carefully remove the medium and add 100 µL of medium containing the desired concentrations of CPPTU, the vehicle control (DMSO), a positive control, and a "no-cell" blank control (medium only).[18]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[16][19] Protect the plate from light.
-
Solubilization: Carefully aspirate the medium from the wells without disturbing the formazan crystals. Add 150 µL of the solubilization solution (e.g., DMSO) to each well.[20]
-
Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[16] Measure the absorbance at 570 nm (with an optional reference wavelength of 620-630 nm).[7][19]
Protocol 2: LDH Release Assay for Membrane Integrity
This assay quantifies the amount of lactate dehydrogenase (LDH), a stable cytosolic enzyme, that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of necrosis.[8][21]
Materials:
-
Cells cultured and treated in a 96-well plate as described in 2.1.
-
Commercially available LDH cytotoxicity assay kit (containing substrate, cofactor, and dye).
-
Lysis Buffer (often 10X, provided in kits) for maximum LDH release control.
-
Microplate spectrophotometer.
Procedure:
-
Prepare Controls: On the same plate as the treated cells, prepare the following controls:[6][21]
-
Spontaneous Release: Wells with untreated cells (vehicle control).
-
Maximum Release: Wells with untreated cells, to which Lysis Buffer will be added.
-
Background: Wells with culture medium but no cells.
-
-
Induce Maximum Release: 45-60 minutes before the end of the treatment incubation, add 10 µL of 10X Lysis Buffer to the "Maximum Release" control wells.[22]
-
Sample Collection: After the full incubation period, centrifuge the plate at ~250 x g for 5 minutes to pellet any detached cells.
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a fresh 96-well flat-bottom plate.
-
Add Reagent: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well of the new plate.[22]
-
Incubation & Reading: Incubate the plate at room temperature for 20-30 minutes, protected from light.[22] Measure the absorbance at 490 nm (with a reference wavelength of 680 nm).[22]
Protocol 3: Annexin V/PI Assay for Apoptosis Detection
This flow cytometry-based assay differentiates cell death mechanisms. Annexin V, a protein with high affinity for phosphatidylserine (PS), detects early apoptotic cells where PS flips to the outer membrane leaflet.[9] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but penetrates late apoptotic and necrotic cells with compromised membranes.[23]
Materials:
-
Cells cultured and treated in 6-well plates.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
1X Annexin V Binding Buffer.
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Aspirate the culture medium (containing floating cells) into a centrifuge tube. Wash the adherent cells with PBS, then detach them using trypsin-EDTA. Combine the detached cells with their corresponding supernatant.[23]
-
Washing: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and wash them twice with cold PBS.[23]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[24]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Be sure to include unstained, Annexin V-only, and PI-only controls for proper compensation and gating.[23]
Caption: Quadrant analysis for Annexin V/PI flow cytometry data.
Data Analysis and Interpretation
Calculations and Data Presentation
Data should be summarized in a clear, tabular format. The primary endpoint for cytotoxicity assays is often the IC₅₀ value, which is the concentration of a compound that inhibits 50% of cell growth or viability.[25]
MTT Assay Calculation: % Viability = [(Abssample - Absblank) / (Absvehicle - Absblank)] x 100
LDH Assay Calculation: % Cytotoxicity = [(Abssample - Absspontaneous) / (Absmaximum - Absspontaneous)] x 100
Table 1: Illustrative Cytotoxicity Data for CPPTU
| Cell Line | Incubation Time (hours) | Assay Type | IC₅₀ (µM) |
|---|---|---|---|
| SW480 | 48 | MTT | Experimental Value |
| HEK293 | 48 | MTT | Experimental Value |
| SW480 | 48 | LDH | Experimental Value |
| HEK293 | 48 | LDH | Experimental Value |
Note: The data presented in this table is for illustrative purposes and must be replaced with experimental results.
Statistical Analysis
To determine if the observed cytotoxic effects are statistically significant, comparisons should be made between the vehicle control and the various CPPTU concentrations. For multiple comparisons, a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) is appropriate.[26][27] A p-value of < 0.05 is generally considered statistically significant.
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OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
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Scribd. MTT Assay Protocol for Lab Use. [Link]
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Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. [Link]
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ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. [Link]
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Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX. [Link]
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Greene, N., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters. [Link]
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International Journal of Pharmaceutical Research and Applications. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
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Analytical methods for quantification of 1-Cyclopentyl-3-phenylthiourea
An In-Depth Guide to the Quantitative Analysis of 1-Cyclopentyl-3-phenylthiourea for Researchers and Drug Development Professionals
Abstract
1-Cyclopentyl-3-phenylthiourea is a compound of interest within the broader class of thiourea derivatives, which are recognized for their diverse biological activities. As with any biologically active compound, rigorous and validated analytical methods for quantification are paramount for research, quality control, and formulation development. This application note provides detailed protocols for the quantitative analysis of 1-Cyclopentyl-3-phenylthiourea using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to be robust, accurate, and precise, catering to the needs of researchers and scientists in the pharmaceutical and chemical industries.
Introduction: The Significance of Thiourea Derivatives
Thiourea derivatives represent a versatile class of organic compounds characterized by the presence of a thiocarbonyl group flanked by two nitrogen atoms. This structural motif imparts a wide range of biological activities, including but not limited to antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1] The specific biological profile of a thiourea derivative is highly dependent on the nature of the substituents on the nitrogen atoms. The title compound, 1-Cyclopentyl-3-phenylthiourea, incorporates both an aliphatic cyclic moiety and an aromatic ring, suggesting a unique pharmacological potential that warrants further investigation.
Accurate quantification of this compound is a critical step in preclinical and clinical development. It is essential for pharmacokinetic studies, dose-response relationship determination, stability testing of formulations, and ensuring the purity of active pharmaceutical ingredients (APIs). This guide presents two orthogonal analytical techniques to provide a comprehensive approach to the quantification of 1-Cyclopentyl-3-phenylthiourea.
Physicochemical Properties of 1-Cyclopentyl-3-phenylthiourea
A foundational understanding of the physicochemical properties of the analyte is crucial for method development.
-
Molecular Formula: C₁₂H₁₆N₂S[2]
-
Molecular Weight: 220.34 g/mol
-
Structure: The molecule consists of a cyclopentyl group and a phenyl group attached to the nitrogen atoms of a thiourea core. The presence of the phenyl group suggests that the compound will have a significant UV absorbance, making HPLC-UV a suitable analytical technique. The thiourea functional group is also amenable to analysis by other spectroscopic and spectrometric methods.[3]
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds.[4] For 1-Cyclopentyl-3-phenylthiourea, a reversed-phase HPLC method with UV detection is proposed, leveraging the aromatic phenyl group for sensitive detection.
Principle
The sample containing 1-Cyclopentyl-3-phenylthiourea is dissolved in a suitable solvent and injected into the HPLC system. It is then passed through a stationary phase (a C18 column) with the aid of a mobile phase. The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. The analyte is then detected by a UV detector at a wavelength where it exhibits maximum absorbance. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.[5]
Experimental Protocol
3.2.1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
-
HPLC grade acetonitrile and water.
-
Reference standard of 1-Cyclopentyl-3-phenylthiourea (purity >99%).
3.2.2. Preparation of Solutions
-
Mobile Phase: Prepare a mobile phase consisting of acetonitrile and water in a 60:40 (v/v) ratio.[7] Degas the mobile phase before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the 1-Cyclopentyl-3-phenylthiourea reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-50 µg/mL.
3.2.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm (based on phenylthiourea)[8] |
| Run Time | 10 minutes |
3.2.4. Sample Preparation
The sample preparation will depend on the matrix. For a bulk drug substance, dissolve a known amount in acetonitrile to achieve a concentration within the calibration range. For formulated products, an extraction step may be necessary. For biological matrices, a more complex sample clean-up such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) will be required.
3.2.5. Data Analysis and System Suitability
-
Calibration Curve: Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis. A correlation coefficient (r²) of >0.99 is desirable.
-
Quantification: Inject the sample solution and determine the concentration of 1-Cyclopentyl-3-phenylthiourea from the calibration curve.
-
System Suitability: Before sample analysis, inject a mid-range standard multiple times (n=5). The relative standard deviation (RSD) of the peak area and retention time should be less than 2%. The theoretical plates should be >2000, and the tailing factor should be <2.
Method Validation Parameters (Illustrative)
The following table presents typical validation parameters for an HPLC-UV method.
| Parameter | Acceptance Criteria |
| Linearity | r² > 0.99 over the range of 1-50 µg/mL |
| Accuracy | 98-102% recovery |
| Precision (RSD) | Intraday < 2%, Interday < 3% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Robustness | Insensitive to small changes in flow rate, mobile phase composition, and temperature |
HPLC-UV Workflow Diagram
Caption: Workflow for the quantification of 1-Cyclopentyl-3-phenylthiourea by HPLC-UV.
Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity, providing both quantitative data and structural confirmation.[8] While some thiourea derivatives may require derivatization to improve volatility and thermal stability, this method provides an excellent orthogonal technique to HPLC-UV.[9]
Principle
The sample is vaporized and introduced into a gas chromatograph. The components of the sample are separated based on their boiling points and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is measured, providing a unique mass spectrum for each component. Quantification is typically performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
Experimental Protocol
4.2.1. Instrumentation and Materials
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Autosampler vials.
-
GC grade solvents (e.g., ethyl acetate).
-
Reference standard of 1-Cyclopentyl-3-phenylthiourea (purity >99%).
4.2.2. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the 1-Cyclopentyl-3-phenylthiourea reference standard and dissolve it in 10 mL of ethyl acetate in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with ethyl acetate to achieve concentrations in the range of 0.1-10 µg/mL.
4.2.3. GC-MS Conditions
| Parameter | Condition |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (1 µL) |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | Initial 100 °C for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Mode | Full Scan (m/z 50-300) for identification, SIM for quantification |
4.2.4. Sample Preparation
Similar to the HPLC method, sample preparation is matrix-dependent. For a pure substance, dissolve in ethyl acetate. For complex matrices, a suitable extraction and clean-up procedure is necessary.
4.2.5. Data Analysis
-
Identification: The retention time and the mass spectrum of the analyte in the sample should match that of the reference standard.
-
Quantification (SIM mode): Monitor characteristic ions of 1-Cyclopentyl-3-phenylthiourea. Construct a calibration curve by plotting the peak area of a quantifier ion against the concentration. A qualifier ion is also monitored to ensure identity.
-
Calibration Curve: A linear regression with r² > 0.99 is expected.
GC-MS Workflow Diagram
Caption: Workflow for the quantification of 1-Cyclopentyl-3-phenylthiourea by GC-MS.
Conclusion
This application note has detailed two robust and reliable analytical methods for the quantification of 1-Cyclopentyl-3-phenylthiourea. The HPLC-UV method is ideal for routine quality control and analysis in a regulated environment due to its simplicity and robustness. The GC-MS method provides a highly selective and sensitive alternative, which is also invaluable for confirmation of identity. The choice of method will depend on the specific application, available instrumentation, and the required sensitivity. Both methods, when properly validated, will provide accurate and precise data, which is essential for the advancement of research and development involving 1-Cyclopentyl-3-phenylthiourea.
References
- SIELC Technologies. (n.d.). HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Thiourea on Primesep P Column.
- BenchChem. (2025). Application Note: HPLC Purification of Thiourea Derivatives.
- PubMed. (2001). Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography.
- National Institutes of Health (NIH). (n.d.). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities.
- MDPI. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential.
- ResearchGate. (n.d.). RETRACTED ARTICLE: Determination of thiourea by high performance liquid chromatography with different solvents.
- BenchChem. (2025). A Researcher's Guide to Analytical Methods for Characterizing Thiourea Derivatives.
- National Institutes of Health (NIH). (n.d.). Phenylthiourea | C7H8N2S | CID 676454 - PubChem.
- MDPI. (2024). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis.
- CORE. (n.d.). Quantitative determination of urea, thiourea, and certain of their substitution products by spectrophotometric techniques.
- National Institutes of Health (NIH). (n.d.). 1-{[(Z)-Cyclopentylidene]amino}-3-phenylthiourea - PubMed Central.
- ACS Publications. (2022). Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors | ACS Omega.
- Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION.
- ResearchGate. (2025). (PDF) Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage.
- PubMed. (n.d.). Combined determination and confirmation of ethylenethiourea and propylenethiourea residues in fruits at low levels of detection.
- BenchChem. (n.d.). Cross-Validation of Analytical Methods for N-(1-methylpropyl)-N'-phenyl-thiourea: A Comparative Guide.
- IJCRT.org. (2023). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA.
- ResearchGate. (n.d.). The UV-Vis data for the 1,3-Di (substituted-phenyl)-thiourea, 7a-7c.
- RSC Publishing. (2024). Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review.
- BenchChem. (2025). Spectroscopic properties (NMR, IR, UV-Vis) of 1-(2-hydroxyphenyl)-3-phenylthiourea.
- National Institutes of Health (NIH). (n.d.). 1-Methyl-3-phenylthiourea - PMC.
- BenchChem. (2025). Comparative Analysis of 1-tert-butyl-3-phenylthiourea and Other Thiourea Derivatives in Biological Activity Assays.
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Troubleshooting & Optimization
Purification challenges in the synthesis of 1-Cyclopentyl-3-phenylthiourea
Welcome to the dedicated technical support guide for navigating the purification challenges in the synthesis of 1-Cyclopentyl-3-phenylthiourea. This resource is designed for researchers, medicinal chemists, and process development scientists to provide expert insights and practical, field-proven solutions to common purification hurdles. Our goal is to empower you with the knowledge to not only purify your compound but to understand the "why" behind each step, ensuring robust and reproducible outcomes.
Introduction: Understanding the Molecule and Its Challenges
1-Cyclopentyl-3-phenylthiourea is a disubstituted thiourea, a class of compounds with significant interest in drug discovery and materials science. The purification of this specific molecule can be challenging due to the presence of structurally similar impurities and its physicochemical properties. The primary synthesis route involves the reaction of phenyl isothiocyanate with cyclopentylamine.
The main purification challenges arise from:
-
Unreacted Starting Materials: Residual phenyl isothiocyanate and cyclopentylamine.
-
Symmetrical Byproducts: Formation of 1,3-diphenylthiourea or 1,3-dicyclopentylthiourea.
-
Hydrolysis Products: Potential degradation of the isothiocyanate starting material in the presence of water.
-
Polarity: The thiourea moiety imparts polarity, which can lead to issues like tailing in chromatography.
This guide provides a structured approach to troubleshoot these challenges through a question-and-answer format, offering detailed protocols and the underlying scientific rationale.
Part 1: Troubleshooting Guide - Common Purification Issues
This section addresses specific problems you might encounter during the purification of 1-Cyclopentyl-3-phenylthiourea.
Recrystallization Problems
Q1: My crude product appears as an oil or fails to crystallize from solution. What should I do?
A1: "Oiling out" is a common problem when a compound's melting point is lower than the boiling point of the recrystallization solvent, or when the concentration of impurities is high. For 1-Cyclopentyl-3-phenylthiourea, which is a solid, this issue often points to inappropriate solvent choice or the presence of impurities that are depressing the melting point.
Troubleshooting Steps:
-
Solvent System Optimization: The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below.
-
Starting Point: Based on the polarity of N-substituted thioureas, a mixed solvent system of a polar protic solvent and a non-polar anti-solvent is often effective. A recommended starting point is a mixture of ethanol and water or hexane and ethanol .[1][2]
-
Procedure: Dissolve the crude product in a minimal amount of the hot primary solvent (e.g., ethanol). Then, add the hot anti-solvent (e.g., water or hexane) dropwise until the solution becomes faintly turbid. Add a few drops of the primary solvent to redissolve the precipitate and then allow the solution to cool slowly.[2]
-
-
Induce Crystallization: If crystals do not form upon cooling, try the following:
-
Seeding: Add a small crystal of pure 1-Cyclopentyl-3-phenylthiourea to the supersaturated solution to initiate crystal growth.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal formation.
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute, and then allow it to cool again.[2]
-
Q2: After recrystallization, my product's melting point is broad and lower than expected. What does this indicate?
Corrective Actions:
-
Multiple Recrystallizations: A single recrystallization may not be sufficient to remove all impurities. A second or even third recrystallization can significantly improve purity.
-
Alternative Purification Method: If recrystallization fails to yield a pure product, column chromatography may be necessary to remove persistent impurities.
Chromatography Problems
Q3: I'm observing significant tailing of my product spot on a silica gel TLC plate. How can I get a well-defined spot?
A3: Tailing on silica gel TLC is a common issue for polar compounds like thioureas. This is due to strong interactions between the polar thiourea group and the acidic silanol groups on the silica surface.[4]
Solutions:
-
Mobile Phase Modification:
-
Add a Polar Modifier: Incorporating a small amount of a polar solvent like methanol into your eluent can help to reduce tailing. A common mobile phase for thiourea derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. Start with a ratio of 9:1 or 4:1 (Hexanes:EtOAc) and gradually increase the polarity.
-
Add a Basic Modifier: To counteract the acidity of the silica gel, add a small amount (0.1-1%) of triethylamine (Et₃N) or a few drops of ammonia solution to the mobile phase.[4] This will neutralize the acidic sites on the silica and lead to more symmetrical spots.
-
-
Stationary Phase Choice:
-
Neutral Alumina: Consider using neutral alumina instead of silica gel for your TLC and column chromatography. Alumina is less acidic and can reduce the strong interactions that cause tailing.
-
Q4: I'm struggling to separate my product from a very similar impurity by column chromatography. What can I do?
A4: Separating closely related impurities, such as unreacted starting materials or symmetrical byproducts, can be challenging.
Optimization Strategies:
-
Fine-tune the Mobile Phase: Use a shallow gradient of the eluent or run an isocratic elution with a finely optimized solvent mixture. Small changes in the solvent polarity can have a significant impact on the separation.
-
Column Parameters:
-
Use a longer column: This increases the number of theoretical plates and improves resolution.
-
Use a smaller particle size silica gel: This also increases the number of theoretical plates.
-
Dry Loading: Adsorb your crude product onto a small amount of silica gel and load it onto the column as a dry powder. This often results in better separation than loading the sample in a solution.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 1-Cyclopentyl-3-phenylthiourea and what are the likely impurities?
A1: The most common and straightforward synthesis is the nucleophilic addition of cyclopentylamine to phenyl isothiocyanate.[5]
***dot graph "Synthesis_and_Impurities" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
}
Caption: Synthetic route and potential impurities.
-
Likely Impurities:
-
Unreacted Cyclopentylamine and Phenyl Isothiocyanate: Due to incomplete reaction.
-
1,3-Diphenylthiourea: Can form if the phenyl isothiocyanate starting material contains aniline as an impurity.[6]
-
1,3-Dicyclopentylthiourea: Can arise from side reactions, although typically less common.
-
Q2: What are the key spectroscopic features I should look for to confirm the purity of 1-Cyclopentyl-3-phenylthiourea?
A2: Spectroscopic analysis is crucial for confirming the structure and assessing the purity of your final product.
Expected Spectroscopic Data:
| Technique | Expected Features for 1-Cyclopentyl-3-phenylthiourea |
| ¹H NMR | - Aromatic Protons: Multiplets in the range of δ 7.0-7.5 ppm corresponding to the phenyl group.[7] - N-H Protons: Two broad singlets, one for each N-H group. The chemical shifts can be variable (typically δ 5-9 ppm) and depend on solvent and concentration.[7][8] - Cyclopentyl Protons: A multiplet for the methine proton (CH-NH) deshielded by the nitrogen, and multiplets for the methylene protons of the cyclopentyl ring.[9] |
| ¹³C NMR | - Thiocarbonyl Carbon (C=S): A characteristic peak in the downfield region, typically around δ 180 ppm. - Aromatic Carbons: Peaks in the range of δ 120-140 ppm.[1] - Cyclopentyl Carbons: Peaks in the aliphatic region (δ 20-60 ppm).[1] |
| FT-IR | - N-H Stretching: One or two bands in the region of 3100-3400 cm⁻¹. - C=S Stretching (Thioamide I band): A strong band around 1500-1550 cm⁻¹. - C-N Stretching (Thioamide II band): A band in the region of 1250-1350 cm⁻¹. - Aromatic C-H Stretching: Bands above 3000 cm⁻¹. - Aliphatic C-H Stretching: Bands just below 3000 cm⁻¹.[10] |
Q3: Can you provide a general step-by-step protocol for the purification of 1-Cyclopentyl-3-phenylthiourea?
A3: This protocol provides a general workflow. You may need to optimize the specific conditions based on your experimental results.
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Caption: General purification workflow for 1-Cyclopentyl-3-phenylthiourea.
Detailed Protocol:
-
Aqueous Work-up: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with a dilute acid (e.g., 1 M HCl) to remove any unreacted cyclopentylamine, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude solid.
-
Purification:
-
Recrystallization (Primary Method): Attempt to recrystallize the crude solid from a suitable solvent system as described in Q1 of the troubleshooting guide. For a compound with similar structure, a hot hexane:ethanol (10:1) mixture has been used successfully.[1]
-
Column Chromatography (Secondary Method): If recrystallization does not yield a pure product, perform flash column chromatography on silica gel.
-
Eluent: Start with a non-polar solvent system like 95:5 Hexanes:Ethyl Acetate and gradually increase the polarity. Add 0.5% triethylamine to the eluent to prevent tailing.
-
Monitoring: Monitor the fractions by TLC. Combine the fractions containing the pure product and remove the solvent in vacuo.
-
-
-
Purity Assessment:
-
TLC: Run a TLC of the purified product against the starting materials and the crude mixture to confirm the removal of impurities.
-
Melting Point: Determine the melting point of the purified solid. A sharp melting point is indicative of high purity.
-
Spectroscopy: Obtain ¹H NMR, ¹³C NMR, and FT-IR spectra and compare them with the expected data to confirm the structure and purity.
-
References
-
Royal Society of Chemistry. (n.d.). Thioester supporting info 09-08-12. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Spectrometric Identification of Organic Compounds. Chem 117 Reference Spectra.
- Starkey, L. S. (n.d.). 1H NMR Chemical Shifts.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2008). H NMR spectra were recorded at 300 and 400 MHz. Retrieved from [Link]
-
Beilstein Journals. (n.d.). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Retrieved from [Link]
-
PubMed Central. (2015). Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis. Retrieved from [Link]
- CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.
-
MedCrave. (2017). Thin layer chromatography can be used to monitor the progress of a reaction.... Retrieved from [Link]
-
IJCRT.org. (2023). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectrum of 1,1-bis (3-aminobenzoyloxy phenyl) cyclopentane (III). Retrieved from [Link]
-
Reddit. (2019). Recrystallization with two solvents. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR chemical shifts (δ values, ppm) and coupling constants. Retrieved from [Link]
- Chemistry Connected. (n.d.). NMR shifts 1H -general.cdx.
-
PubChem. (n.d.). Phenylthiourea. Retrieved from [Link]
-
Organic Syntheses. (n.d.). α-PHENYLTHIOUREA. Retrieved from [Link]
-
YouTube. (2023). PHENYLTHIOUREA SYNTHESIS.#ncchem. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Phenyl isothiocyanate. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of 1-Phenylthiourea: An Undergraduate Organic Chemistry Experiment Illustrating Carbonyl Transformations. Retrieved from [Link]
-
ResearchGate. (n.d.). shows that replacement of solvent for recrystallization does not change.... Retrieved from [Link]
-
Organic Chemistry Portal. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Intramolecular Coupling for General Synthesis of Backbone Substituted Bicyclo[1.1.1]pentyl Boronates. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenyl isothiocyanate. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of 1,3-diphenyl thiourea (a) theoretical (b) experimental. Retrieved from [Link]
-
ResearchGate. (2015). FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea. Retrieved from [Link]
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- 10. researchgate.net [researchgate.net]
Optimizing reaction conditions for high yield of 1-Cyclopentyl-3-phenylthiourea
Answering the call for robust and reproducible synthetic methodologies, this Technical Support Center provides a comprehensive guide for researchers, scientists, and drug development professionals focused on the synthesis of 1-Cyclopentyl-3-phenylthiourea. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to empower you to overcome common synthetic challenges and optimize your reaction for high yield and purity. This guide is structured as a dynamic resource, moving beyond simple step-by-step instructions to explain the underlying causality of each experimental choice.
Core Synthesis Overview: The Nucleophilic Addition Pathway
The synthesis of 1-Cyclopentyl-3-phenylthiourea is a classic example of a nucleophilic addition reaction. The process is straightforward and generally high-yielding, involving the reaction of phenyl isothiocyanate with cyclopentylamine.[1] The lone pair of electrons on the nitrogen atom of cyclopentylamine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group. This forms a zwitterionic intermediate which rapidly rearranges to the stable thiourea product.
Caption: Reaction mechanism for thiourea formation.
Troubleshooting Guide: From Low Yields to High Purity
This section addresses the most common issues encountered during the synthesis of 1-Cyclopentyl-3-phenylthiourea in a direct question-and-answer format.
Question 1: My reaction yield is very low or the reaction is not proceeding at all. What are the likely causes and how can I fix it?
Low or no yield can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions.[2] Let's break down the potential culprits:
-
Cause A: Poor Reagent Quality
-
Explanation: Phenyl isothiocyanate can degrade over time, especially if exposed to moisture or light.[1] Cyclopentylamine can also absorb atmospheric carbon dioxide to form a carbonate salt, reducing its effective concentration.
-
Solution:
-
Ensure you are using freshly opened or recently purified reagents. Phenyl isothiocyanate can be purified by vacuum distillation.[3]
-
Store phenyl isothiocyanate in a cool, dark, and dry environment under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Confirm the purity of your starting materials via techniques like NMR or GC-MS before starting the reaction.
-
-
-
Cause B: Incomplete Reaction
-
Explanation: The reaction may be slow at room temperature, especially if the reactants are dilute. While this specific reaction is often fast, incomplete conversion is a common issue in many syntheses.[4]
-
Solution:
-
Monitor Progress: The most critical step is to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][5] Spot the reaction mixture alongside your starting materials. The reaction is complete when the limiting reagent spot disappears.
-
Increase Temperature: Gently heating the reaction mixture can significantly increase the reaction rate.[1][2] A temperature of 40-60°C is often sufficient. For very stubborn reactions, microwave irradiation can drastically reduce reaction times.[1][6]
-
Extend Reaction Time: If heating is not desirable, simply allow the reaction to stir for a longer period (e.g., 12-24 hours) at room temperature.
-
-
-
Cause C: Low Nucleophilicity of the Amine
-
Explanation: While cyclopentylamine is a reasonably strong nucleophile, amines with electron-withdrawing groups can be significantly less reactive.[2][7] This is a key consideration when adapting this protocol for other amines.
-
Solution: For less nucleophilic amines, adding a non-nucleophilic base like triethylamine can help by deprotonating the amine, thereby increasing its nucleophilicity.[1]
-
Question 2: My final product is impure. How can I identify and minimize byproducts?
Purity issues often stem from unreacted starting materials or the formation of side products.
-
Cause A: Unreacted Starting Materials in Product
-
Explanation: An incorrect stoichiometric ratio or incomplete reaction will leave starting materials in your crude product.
-
Solution:
-
Stoichiometry: Use a slight excess (1.0-1.1 equivalents) of the phenyl isothiocyanate to ensure the complete consumption of the more valuable cyclopentylamine.[1]
-
Workup: During the workup phase, unreacted cyclopentylamine can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl). Unreacted phenyl isothiocyanate can sometimes be removed by washing with a dilute base, but purification is more effective.
-
Purification:
-
Recrystallization: This is the most common and effective method for purifying solid thiourea derivatives.[1] Solvents like ethanol or acetone are often suitable.
-
Column Chromatography: If recrystallization fails to yield a pure product, column chromatography on silica gel is a powerful alternative.[2]
-
-
-
-
Cause B: Formation of Symmetrical Thioureas
-
Explanation: This is more common in multi-step, one-pot syntheses where an isothiocyanate is generated in situ and can react with the starting amine.[1] For this specific reaction, it is not a primary concern but is worth noting for general thiourea synthesis.
-
Solution: Careful control of stoichiometry and reaction conditions is key.[1]
-
-
Cause C: Hydrolysis
Question 3: I'm having trouble monitoring the reaction by TLC. What can I do?
-
Problem A: Spots are not visible under UV light.
-
Explanation: While the phenyl group in both the starting material and product should be UV-active, sometimes concentrations are too low or the compound quenches fluorescence.
-
Solution: Use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose choice that will visualize most organic compounds.[5] A ninhydrin stain is highly effective for visualizing the starting amine spot, which will disappear as the reaction proceeds.[5]
-
-
Problem B: The spots for the starting material and product have very similar Rf values.
-
Explanation: The polarity of the product and starting materials might be too similar for effective separation in your chosen solvent system.
-
Solution: Adjust the polarity of your mobile phase. If your spots are running too high (high Rf), decrease the polarity (e.g., increase the proportion of hexane in a hexane:ethyl acetate mixture). If they are too low (low Rf), increase the polarity (increase the ethyl acetate). Experimenting with different solvent systems, such as dichloromethane/methanol, can also provide better separation.[5]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal solvent for this reaction?
-
Q2: Is an inert atmosphere required?
-
While not strictly necessary for this robust reaction, performing the synthesis under an inert atmosphere (nitrogen or argon) is good practice.[1] It prevents potential side reactions and degradation of reagents from atmospheric moisture and oxygen.
-
-
Q3: What are the primary safety concerns?
-
Phenyl isothiocyanate is toxic and a lachrymator (causes tears).[8] It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Optimized Protocol and Data Summary
The following protocol represents a robust starting point for the synthesis. Optimization may be required based on your specific lab conditions and reagent purity.
Experimental Workflow: Synthesis of 1-Cyclopentyl-3-phenylthiourea
Caption: Step-by-step experimental workflow.
Step-by-Step Methodology
-
Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve cyclopentylamine (1.0 equivalent) in a suitable aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) (approx. 0.5 M concentration).[1]
-
Reagent Addition: To the stirred solution, add phenyl isothiocyanate (1.0 to 1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.[1]
-
Reaction: Stir the mixture at room temperature and monitor its progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).[5] If the reaction is slow, it can be gently heated to 40-60°C.[1]
-
Isolation: Once the reaction is complete (indicated by the disappearance of the cyclopentylamine spot on TLC), concentrate the mixture under reduced pressure to remove the solvent.[1]
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent such as ethanol or acetone to yield the pure 1-Cyclopentyl-3-phenylthiourea as a white solid.[1]
Table of Optimized Reaction Parameters
| Parameter | Recommended Condition | Rationale & Notes |
| Stoichiometry | 1.0 eq. Cyclopentylamine, 1.0-1.1 eq. Phenyl Isothiocyanate | A slight excess of isothiocyanate ensures full conversion of the amine.[1] |
| Solvent | THF, DCM, Acetonitrile (Anhydrous) | Aprotic solvents prevent side reactions with the electrophilic isothiocyanate.[1][2] |
| Temperature | Room Temperature to 60°C | The reaction is often fast at RT but can be heated to ensure completion.[1] |
| Reaction Time | 1 - 12 hours | Highly dependent on temperature and concentration. Monitor by TLC.[1] |
| Workup | Acid wash (e.g., 1M HCl) | Removes any unreacted amine. |
| Purification | Recrystallization (Ethanol/Acetone) or Column Chromatography | Recrystallization is usually sufficient for high purity.[1][2] |
| Typical Yield | >90% | This reaction is generally very efficient under optimal conditions. |
References
-
Biblioteka Nauki. (n.d.). Synthesis and characterization of thiourea. Retrieved from [Link]
-
ChemRxiv. (n.d.). Recent Advancement in Synthesis of Isothiocyanates. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of thioureas starting from aliphatic amines. Retrieved from [Link]
-
ConnectSci. (n.d.). Reaction of isothiocyanates with thiourea and amidinothioureas. Retrieved from [Link]
-
RSC Advances. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. [Link]
-
PubMed Central. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. [Link]
-
Organic Syntheses. (n.d.). Phenyl isothiocyanate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis and characterization of thiourea. [Link]
-
PubMed Central. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. [Link]
-
PubMed Central. (n.d.). Continuous-Flow Synthesis of Thioureas, Enabled by Aqueous Polysulfide Solution. [Link]
-
Reddit. (2022). Problem with my thiourea synthesis. [Link]
-
Reddit. (2023). How to do this reaction?. [Link]
-
Wikipedia. (n.d.). Phenyl isothiocyanate. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
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- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Phenyl isothiocyanate - Wikipedia [en.wikipedia.org]
Technical Support Center: A Troubleshooting Guide for NMR Analysis of Thiourea Derivatives
Welcome to the technical support center for the NMR analysis of thiourea derivatives. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to characterize these versatile compounds. Thiourea derivatives are of significant interest in medicinal chemistry and materials science, often acting as organocatalysts, sensors, and therapeutic agents.[1] However, their unique structural features can present challenges in NMR analysis. This guide provides a structured, question-and-answer approach to troubleshoot common issues encountered during your experiments, grounded in scientific principles and practical field experience.
Frequently Asked Questions (FAQs)
Q1: Why are the N-H proton signals in my thiourea derivative's ¹H NMR spectrum broad or, in some cases, completely absent?
This is one of the most common observations in the ¹H NMR of thiourea derivatives and is typically due to a combination of two factors: intermediate-rate chemical exchange and quadrupole broadening from the adjacent ¹⁴N nucleus.
-
Chemical Exchange: The N-H protons are exchangeable and can participate in intermolecular hydrogen bonding with the solvent, impurities (like water), or other thiourea molecules.[2][3] When this exchange occurs on a timescale comparable to the NMR experiment, it leads to a broadening of the N-H signal.[2][3] In some cases, if the exchange is rapid, the signal can become so broad that it merges with the baseline and appears to be absent.[3]
-
Quadrupole Broadening: The nitrogen-14 nucleus (the most abundant isotope of nitrogen) has a nuclear spin of I=1 and is quadrupolar. This means it has a non-spherical charge distribution, which can interact with the local electric field gradient. This interaction provides an efficient relaxation pathway for the nitrogen nucleus, which can also shorten the relaxation time of the attached proton, leading to a broader signal.
Q2: I suspect my thiourea derivative might exist in different tautomeric forms. How can I use NMR to investigate this?
Thiourea derivatives can exist in equilibrium between the thione (C=S) and thiol (C-SH) tautomeric forms. While the thione form is generally more stable and predominates in solution, the presence of the thiol tautomer can be investigated using NMR.[4][5]
-
¹H NMR: In the thiol tautomer, you would expect to see a signal for the S-H proton, typically in the range of 3-5 ppm, though this can vary. The disappearance of an N-H signal and the appearance of an S-H signal would be strong evidence for tautomerization. A D₂O exchange experiment can be used to confirm the presence of an exchangeable S-H proton.[6]
-
¹³C NMR: The chemical shift of the carbon in the C=S group is highly sensitive to its bonding environment. In the thione form, this carbon typically appears in the range of 180-200 ppm. In the thiol form, this carbon would be part of a C=N bond and would shift to a different, typically lower, chemical shift.
The equilibrium between these tautomers can be influenced by solvent, temperature, and pH.
Troubleshooting Guides
Problem 1: My N-H signals are broad and poorly resolved.
Causality: As discussed in the FAQs, broad N-H signals are often due to chemical exchange. The rate of this exchange is highly dependent on the experimental conditions.
Step-by-Step Protocol to Sharpen N-H Signals:
-
Optimize the Solvent: The choice of solvent can have a significant impact on the resolution of N-H signals.
-
Aprotic, Hydrogen-Bond Accepting Solvents: Solvents like DMSO-d₆ or acetone-d₆ can form strong hydrogen bonds with the N-H protons. This can slow down the intermolecular proton exchange, leading to sharper signals.
-
Non-polar, Aprotic Solvents: Solvents like CDCl₃ are less likely to engage in hydrogen bonding, which can sometimes lead to sharper signals if the exchange is primarily with other thiourea molecules. However, solubility can be an issue.[7]
-
| Solvent | Polarity | Hydrogen Bonding Capability | Expected Effect on N-H Signals |
| CDCl₃ | Non-polar | Weak | Can be sharp if aggregation is low. |
| Acetone-d₆ | Polar Aprotic | Moderate Acceptor | Generally sharper than in CDCl₃. |
| DMSO-d₆ | Polar Aprotic | Strong Acceptor | Often provides the sharpest N-H signals. |
| Methanol-d₄ | Polar Protic | Donor & Acceptor | Broad signals due to rapid exchange with solvent. |
-
Adjust the Concentration:
-
Dilute the Sample: High concentrations can promote intermolecular hydrogen bonding and aggregation, leading to broader signals. Diluting the sample can sometimes sharpen the N-H peaks.
-
Concentrate the Sample: In some cases, at very low concentrations, the N-H signal may be too weak to be observed clearly. A slightly higher concentration might improve the signal-to-noise ratio.
-
-
Perform Variable Temperature (VT) NMR:
-
Lower the Temperature: Cooling the sample can slow down the rate of chemical exchange, often resulting in sharper N-H signals.[8] This can also help to resolve conformational isomers if they are present.
-
Raise the Temperature: In some cases, if the exchange is in the intermediate regime, increasing the temperature can push the exchange into the fast regime, resulting in a single, sharp, averaged signal.
-
-
Use Additives: For certain applications, such as using thiourea derivatives as chiral solvating agents, the addition of a non-nucleophilic base like 1,4-diazabicyclo[2.2.2]octane (DABCO) can improve solubility and lead to better-resolved spectra.[9][10] DABCO can mediate the interactions between the thiourea derivative and the analyte.[9][10]
Problem 2: I am having difficulty with the quantitative NMR (qNMR) analysis of my thiourea derivative.
Causality: Accurate quantification by NMR relies on ensuring that the signal intensity is directly proportional to the number of nuclei. For thiourea derivatives, challenges can arise from long relaxation times, especially for quaternary carbons, and overlapping signals.[11]
Step-by-Step Protocol for Accurate qNMR:
-
Optimize Acquisition Parameters:
-
Increase the Relaxation Delay (d1): The time between pulses (d1) should be at least 5 times the longest T₁ relaxation time of the nuclei being quantified. Quaternary carbons, in particular, can have long T₁ values. You can either determine T₁ experimentally (using an inversion-recovery pulse sequence) or use a conservatively long d1 (e.g., 30-60 seconds).
-
Use a 90° Pulse Angle: Ensure a calibrated 90° pulse angle is used to maximize the signal for each scan.
-
-
Choose an Appropriate Internal Standard:
-
The internal standard should be a stable compound with a simple spectrum that does not overlap with the analyte signals.
-
It should be accurately weighed and have a known purity.
-
Common internal standards include maleic acid, 1,3,5-trimethoxybenzene, and hexamethyldisiloxane (for non-polar solvents).
-
-
Careful Sample Preparation:
-
Ensure both the analyte and the internal standard are completely dissolved.
-
Use a sufficient amount of solvent to avoid concentration effects on chemical shifts.
-
-
Data Processing:
-
Baseline Correction: A flat baseline is crucial for accurate integration.
-
Phase Correction: Ensure all peaks are correctly phased.
-
Integration: Integrate a wide enough region to encompass the entire peak, including any satellite peaks.
-
Problem 3: My ¹H NMR spectrum shows more signals than expected, suggesting the presence of multiple species.
Causality: The presence of unexpected signals in the ¹H NMR spectrum of a purified thiourea derivative can be due to several factors, including the presence of rotational isomers (rotamers), conformational isomers, or aggregation.
Investigative Steps:
-
Check for Rotamers: The C-N bonds in thiourea derivatives can have a significant double bond character, leading to restricted rotation and the potential for observing distinct signals for different rotational isomers.
-
VT NMR: As mentioned previously, variable temperature NMR is a powerful tool for studying dynamic processes. If the extra signals are due to rotamers, you would expect to see them coalesce into a single, averaged signal as the temperature is increased.
-
-
Consider Conformational Isomers: In addition to rotation around the C-N bonds, other parts of the molecule may have conformational flexibility, leading to different stable conformations that are observable by NMR at low temperatures. Again, VT NMR can be used to study these equilibria.
-
Evaluate Aggregation: Thiourea derivatives are known to form intermolecular hydrogen bonds, which can lead to the formation of dimers or higher-order aggregates in solution.[9] This can result in a complex spectrum with multiple sets of signals.
-
Concentration-Dependent NMR: Acquire a series of ¹H NMR spectra at different concentrations. If aggregation is occurring, the chemical shifts of the signals involved in the intermolecular interactions will likely change with concentration.
-
By systematically addressing these common issues, you can enhance the quality and interpretability of your NMR data for thiourea derivatives, leading to more reliable and insightful results in your research.
References
-
Di Manno, S., et al. (2022). Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. The Journal of Organic Chemistry. Available at: [Link]
-
Alkan, C., et al. (2011). Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage. ResearchGate. Available at: [Link]
-
Savarino, G., et al. (2023). A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. MDPI. Available at: [Link]
-
Di Manno, S., et al. (2022). Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. University of Pisa. Available at: [Link]
-
Rehman, F. U., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules. Available at: [Link]
-
Di Manno, S., et al. (2021). A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. PubMed Central. Available at: [Link]
-
Kruchinin, A. A., & Batov, D. V. (2018). Spectral study of thione-thiol tautomerization of thiourea in aqueous alcohol solution. ResearchGate. Available at: [Link]
-
University of Rochester Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Available at: [Link]
-
Wagga, F. A., & Ahmed, S. A. (2023). Tautomeric structures of the synthesized thiourea: thiol (A,C), thione... ResearchGate. Available at: [Link]
-
ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?. Available at: [Link]
-
Balázs, G., et al. (2025). Hydrogen-atom-assisted thione–thiol tautomerization of thiourea derivatives in para-H 2 matrix. The Journal of Chemical Physics. Available at: [Link]
-
Di Manno, S., et al. (2021). A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. ACS Publications. Available at: [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. Available at: [Link]
-
ResearchGate. (2017). 15N NMR: Iminothiol‐thioamide tautomerism of 2‐mercaptobenzazoles and 1‐methyl‐2‐mercaptoimidazole. Available at: [Link]
-
ResearchGate. (2021). Why the exchangeable proton in NMR spectroscopy doesn't show the exact position signal or peak according to the convention?. Available at: [Link]
-
ResearchGate. (2020). DABCO: An Efficient Organocatalyst in the Ring‐Opening Reactions of Aziridines with Amines or Thiols. Available at: [Link]
-
Reddit. (2021). Broad Proton NMR Peak. Available at: [Link]
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- 11. mdpi.com [mdpi.com]
Storage and handling of hygroscopic 1-Cyclopentyl-3-phenylthiourea
Welcome to the technical support guide for 1-Cyclopentyl-3-phenylthiourea (CAS: 39964-24-4). This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling of this hygroscopic compound. This guide provides practical, field-tested advice and in-depth explanations to help you navigate the challenges associated with its storage and use in your experiments.
I. Compound Overview & Critical Properties
1-Cyclopentyl-3-phenylthiourea is a disubstituted thiourea derivative. Like many thiourea-containing compounds, it is under investigation for a variety of biological activities.[1][2][3] A critical-to-quality attribute of this compound is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere. This property, combined with its potential toxicity, necessitates specific handling and storage protocols to ensure experimental accuracy, reproducibility, and user safety.
Table 1: Physicochemical & Safety Data Summary
| Property | Value / Information | Source(s) |
| CAS Number | 39964-24-4 | [4] |
| Molecular Formula | C₁₂H₁₆N₂S | [4] |
| Molecular Weight | 220.34 g/mol | [4] |
| Physical Form | Solid, powder/crystals | [5] |
| Key Hazard | Hygroscopic | [5][6] |
| Toxicity Profile | Based on N-Phenylthiourea (analogue): Fatal if swallowed . May cause skin irritation or allergic reaction. | [7][8][9] |
| Storage | Store in a cool, dry, well-ventilated area. Keep container tightly sealed and protected from moisture. | [8] |
II. Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the handling and storage of 1-Cyclopentyl-3-phenylthiourea.
Q1: My container of 1-Cyclopentyl-3-phenylthiourea arrived as a fine powder, but now it appears clumpy and dense. What happened?
A1: This is a classic sign of moisture absorption due to the compound's hygroscopic nature. When the powder is exposed to ambient air, it attracts and holds water molecules, causing the particles to agglomerate. This can affect the compound's flowability, make accurate weighing difficult, and potentially impact its chemical stability over the long term. To mitigate this, always minimize the time the container is open to the atmosphere.
Q2: What are the ideal long-term storage conditions for this compound?
A2: The primary goal is to protect the compound from moisture. The ideal storage protocol is as follows:
-
Primary Container: Ensure the original container is tightly sealed immediately after each use.
-
Secondary Containment: Place the sealed primary container inside a desiccator cabinet or a sealed bag containing a desiccant, such as silica gel.[5] This provides a low-humidity microenvironment.
-
Temperature: Store at a consistent, cool room temperature (15-25°C is a general recommendation for chemical powders). Avoid storing in areas with significant temperature fluctuations, which can create condensation.
-
Inert Atmosphere: For maximum protection, especially for long-term storage or for highly sensitive experiments, storing the compound under an inert atmosphere (e.g., in a nitrogen-filled glove box) is the gold standard.
Q3: Is 1-Cyclopentyl-3-phenylthiourea hazardous? What personal protective equipment (PPE) should I use?
A3: While a specific, comprehensive safety datasheet for 1-Cyclopentyl-3-phenylthiourea is not widely available, data for the closely related N-Phenylthiourea (CAS 103-85-5) indicates it is fatal if swallowed and can cause skin sensitization.[7][8][9] Therefore, you must handle this compound with a high degree of caution.
Mandatory PPE includes:
-
Gloves: Wear impervious gloves (e.g., nitrile).[7]
-
Eye Protection: Chemical safety goggles are required at all times.[9]
-
Lab Coat: A standard lab coat should be worn to protect from spills.
-
Respiratory Protection: All handling of the solid powder should be performed in a certified chemical fume hood to prevent inhalation of airborne particles.[8]
Q4: Can I prepare an aqueous stock solution? How stable is it?
A4: Solubility data for N-Phenylthiourea indicates it has very low solubility in water but is soluble in organic solvents like DMSO and DMF.[10][11] It is highly likely that 1-Cyclopentyl-3-phenylthiourea will follow a similar solubility profile. Therefore, preparing a primary stock solution in an anhydrous organic solvent like DMSO is recommended. The stability of the compound in solution has not been widely reported; as a best practice, prepare fresh solutions for your experiments or, if you must store them, aliquot into single-use vials and store at -20°C or -80°C to minimize degradation.[5] Always perform a small-scale solubility test before preparing a large stock solution.
III. Troubleshooting Guide: Experimental Challenges
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: The mass on the analytical balance keeps increasing while I'm trying to weigh the powder.
-
Causality: This is a direct result of the compound absorbing moisture from the air during the weighing process.[6] The longer the compound is on the balance pan, the more water it will absorb, and the higher the mass reading will climb, making an accurate measurement impossible.
-
Solutions:
-
Method 1: Weighing by Difference (Recommended) This is the most accurate method for hygroscopic solids. It minimizes exposure time and provides a precise measurement of the dispensed amount.[12]
Protocol: Weighing by Difference
-
Initial Weighing: Place the sealed container of 1-Cyclopentyl-3-phenylthiourea on the analytical balance. Record this initial mass to four decimal places.
-
Dispensing: Remove the container from the balance. In a chemical fume hood, quickly transfer an approximate amount of the solid into your receiving flask or vial.
-
Reseal: Immediately and tightly reseal the original container.
-
Final Weighing: Place the sealed container back on the same analytical balance. Record this final mass.
-
Calculation: The exact mass of the compound transferred is the initial mass minus the final mass.
-
-
Method 2: Work Quickly If weighing directly, have your spatula and receiving vessel ready. Open the container, remove the approximate amount needed as quickly as possible, and record the mass as soon as the balance reading stabilizes for a moment. This method is less accurate but may be acceptable for non-critical applications.[5]
-
Method 3: Controlled Environment If available, perform all weighing operations inside a glove box with a controlled low-humidity, inert atmosphere.[13][14] This is the most effective but least common method due to equipment requirements.
-
Problem 2: I need to make several solutions of the same concentration over many weeks, but I'm concerned about the integrity of the solid after repeatedly opening the bottle.
-
Causality: Each time the bottle is opened, the compound is exposed to atmospheric moisture. Over time, this cumulative exposure will lead to significant water absorption, altering the true mass of the active compound being weighed. This will introduce increasing error into your solution concentrations, compromising experimental reproducibility.
-
Solution: Prepare a Master Stock Solution The most robust solution is to dissolve the entire contents of a new bottle of the compound to create a single, concentrated master stock solution.[5][15] This eliminates the need for repeated weighing of the hygroscopic solid.
Protocol: Preparing a Master Stock Solution
-
Pre-calculation: Note the mass of the compound provided by the manufacturer on the bottle label (e.g., 100 mg). Calculate the volume of solvent required to achieve your desired stock concentration (e.g., 10 mM).
-
Solvent Selection: Choose an appropriate anhydrous solvent in which the compound is readily soluble (e.g., anhydrous DMSO).[11]
-
Dissolution: In a fume hood, carefully add the calculated volume of anhydrous solvent directly to the original manufacturer's bottle to dissolve the entire contents. Use a vortex mixer to ensure complete dissolution.
-
Aliquoting: Once fully dissolved, immediately dispense the master stock solution into smaller, single-use aliquots in appropriately sized vials (e.g., amber glass vials with screw caps).
-
Storage: Store the aliquots in a freezer, protected from light. A temperature of -20°C is standard, but -80°C can offer better long-term stability.[5]
-
Usage: For each experiment, thaw one aliquot. Do not re-freeze thawed aliquots.
-
Problem 3: My experimental results are inconsistent, and I suspect the compound's activity is diminishing.
-
Causality: Moisture can not only affect the physical properties of a compound but can also lead to its chemical degradation through processes like hydrolysis. While specific degradation pathways for 1-Cyclopentyl-3-phenylthiourea are not documented, it is a known issue for many complex organic molecules. This degradation would lead to a lower concentration of the active compound and thus, reduced biological effect.
-
Solutions & Preventative Measures:
-
Strict Adherence to Storage Protocols: Ensure the compound is always stored in a desiccator when not in use.[16]
-
Use Fresh Stock Solutions: Avoid using old stock solutions. If you suspect degradation, prepare a fresh stock from a new, unopened bottle of the solid.[15]
-
Inert Gas Blanket: For the highest level of protection, after dispensing from the solid, you can backfill the headspace of the container with an inert gas like argon or nitrogen before sealing. This displaces moist air.
-
Visual Inspection: Before use, always visually inspect the solid. If it appears very clumpy, discolored, or has a "wet" appearance, it is best to discard it and use a new supply.
-
IV. Workflow Visualizations
Diagram 1: Decision Workflow for Handling 1-Cyclopentyl-3-phenylthiourea
Caption: Decision tree for handling the compound based on experimental frequency.
Diagram 2: Recommended Storage Protocol Hierarchy
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-cyclopentyl-3-phenylthiourea 95% | CAS: 39964-24-4 | AChemBlock [achemblock.com]
- 5. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
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- 16. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
Technical Support Center: Stabilizing 1-Cyclopentyl-3-phenylthiourea in Solution
Welcome to the technical support center for 1-Cyclopentyl-3-phenylthiourea (CPT). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice for preventing the degradation of CPT in solution. Understanding the stability of CPT is critical for ensuring the accuracy, reproducibility, and validity of your experimental results.
Introduction to CPT Stability
1-Cyclopentyl-3-phenylthiourea is a disubstituted thiourea derivative. The thiourea functional group (>N-C(S)-N<) is central to its chemical reactivity and, consequently, its stability.[1] Thioureas are susceptible to several degradation pathways, primarily oxidation and hydrolysis. The rate and extent of this degradation are highly dependent on the experimental conditions. This guide will walk you through the common challenges and solutions for maintaining the integrity of your CPT solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments with CPT in a question-and-answer format.
Question 1: My CPT solution has turned a faint yellow color after a short period. What is causing this, and is my compound compromised?
Answer: A yellow discoloration is a common indicator of thiourea oxidation. The sulfur atom in the thiourea moiety is susceptible to oxidation by atmospheric oxygen or other oxidizing agents present in your solution.[2] The initial oxidation product is often a formamidine disulfide, which can be colored and may further decompose.[3][4]
-
Causality: The rate of oxidation is often accelerated by factors such as elevated pH, exposure to light, and the presence of metal ions which can act as catalysts.[5][6]
-
Solution:
-
Deoxygenate your solvents: Before preparing your CPT solution, purge the solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Work under an inert atmosphere: If possible, prepare and handle your solutions in a glove box or under a gentle stream of inert gas.
-
Use antioxidants: For long-term storage, consider adding a small amount of an antioxidant, but ensure it does not interfere with your downstream applications. Test a small batch first.
-
Purity of reagents: Ensure your solvents and other reagents are of high purity and free from oxidizing contaminants.
-
Question 2: I'm observing a loss of potency or inconsistent results in my bioassays over time. Could this be related to CPT degradation?
Answer: Absolutely. A loss of potency is a classic sign of compound degradation. The degradation products of CPT are unlikely to have the same biological activity as the parent compound. Therefore, any significant degradation will lead to a decrease in the effective concentration of CPT in your assay, resulting in inconsistent and unreliable data.
-
Causality: This issue can stem from either slow degradation over time in a stock solution or rapid degradation under the specific conditions of your assay (e.g., in cell culture media at 37°C).
-
Solution:
-
Prepare fresh solutions: The most reliable approach is to prepare CPT solutions fresh for each experiment from a solid, properly stored sample.[7][8]
-
Conduct stability studies: If you must store solutions, perform a stability study under your specific storage and experimental conditions. Use an analytical technique like HPLC to quantify the amount of CPT remaining over time.[9][10]
-
Control for degradation in your experiments: If you suspect degradation is occurring during your experiment, include a time-course control to assess the stability of CPT over the duration of the assay.
-
Question 3: I see a precipitate forming in my aqueous CPT solution, especially after storing it in the refrigerator. What is happening?
Answer: This is likely due to the low aqueous solubility of CPT, a common characteristic of phenylthiourea derivatives.[7][8] Refrigeration lowers the solubility of most compounds, leading to precipitation.
-
Causality: CPT has a hydrophobic cyclopentyl and phenyl group, which limits its solubility in water. While you might be able to dissolve it initially, especially with the help of a co-solvent like DMSO, the solution can become supersaturated upon cooling.
-
Solution:
-
Use a co-solvent: Prepare a concentrated stock solution of CPT in an organic solvent such as DMSO or DMF, in which it is more soluble.[8]
-
Dilute immediately before use: Dilute the stock solution into your aqueous buffer or media immediately before the experiment. Add the stock solution to the aqueous phase with vigorous stirring to avoid localized high concentrations that can lead to precipitation.[7]
-
Do not store aqueous solutions for extended periods: It is best practice to avoid storing dilute aqueous solutions of hydrophobic compounds. If you must, store them at room temperature (if stability allows) and visually inspect for precipitation before use. It is not recommended to store aqueous solutions of sparingly soluble compounds for more than a day.[7][8]
-
Experimental Protocols
Protocol 1: Preparation of a Stabilized CPT Stock Solution
This protocol describes the preparation of a CPT stock solution with considerations for minimizing degradation.
-
Materials:
-
1-Cyclopentyl-3-phenylthiourea (solid)
-
Anhydrous, HPLC-grade Dimethyl Sulfoxide (DMSO)
-
Inert gas (Nitrogen or Argon)
-
Amber glass vials with PTFE-lined caps
-
-
Procedure:
-
Carefully weigh the desired amount of solid CPT into an amber glass vial.
-
Place the vial in a desiccator under vacuum for at least one hour to remove any residual moisture.
-
Purge the vial with an inert gas.
-
Add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Briefly vortex the vial to dissolve the CPT completely.
-
Blanket the headspace of the vial with the inert gas before sealing it tightly with the PTFE-lined cap.
-
Store the stock solution at -20°C or -80°C. Before use, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture into the solution.
-
Protocol 2: Stability-Indicating HPLC Method for CPT
This protocol provides a starting point for developing an HPLC method to assess the stability of CPT.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B. A suggested starting gradient is: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-20 min, 90-10% B; 20-25 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for the λmax of CPT using a UV-Vis spectrophotometer. A common wavelength for phenylthiourea derivatives is around 254-265 nm.[8]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Procedure:
-
Prepare a known concentration of CPT in the mobile phase or a compatible solvent.
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent CPT compound over time.
-
Visualizing Degradation and Experimental Workflow
Diagram 1: Potential Degradation Pathways of CPT
Caption: Potential degradation pathways for 1-Cyclopentyl-3-phenylthiourea (CPT).
Diagram 2: Experimental Workflow for CPT Stability Assessment
Caption: Workflow for assessing the stability of CPT in a solution.
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended solvent for dissolving CPT?
-
For concentrated stock solutions, use anhydrous DMSO or DMF. For working solutions, dilute the stock into your aqueous buffer or medium of choice immediately before use.[8]
-
-
Q2: How should I store solid CPT?
-
Solid CPT should be stored in a tightly sealed container, protected from light and moisture, at a low temperature (e.g., -20°C) as recommended by the supplier.
-
-
Q3: Can I use a buffer to control the pH and improve stability?
-
Yes, using a buffer is highly recommended to maintain a constant pH. Since thioureas can be more stable in slightly acidic to neutral conditions, a buffer in the pH range of 5-7 might be beneficial.[6][11] However, you must verify this for your specific system, as buffer components themselves can sometimes influence stability.
-
-
Q4: Are there any specific chemicals I should avoid in my CPT solutions?
Data Summary Table
Table 1: Factors Influencing CPT Stability and Recommended Mitigation Strategies
| Factor | Potential Effect on CPT | Recommended Mitigation Strategy |
| pH | High pH can accelerate oxidation and hydrolysis.[5][12] | Use a buffer to maintain a slightly acidic to neutral pH (e.g., pH 5-7). |
| Oxygen | Leads to oxidative degradation.[2][13] | Deoxygenate solvents; handle solutions under an inert atmosphere. |
| Temperature | Higher temperatures increase the rate of degradation.[6][14] | Store stock solutions at -20°C or -80°C; prepare working solutions fresh. |
| Light | Can cause photodegradation.[15] | Use amber vials or protect solutions from light. |
| Solvent | Low aqueous solubility can lead to precipitation.[7] | Use DMSO for stock solutions; dilute into aqueous buffers immediately before use. |
References
- Sahu, S., Sahoo, P. R., Patel, S., & Mishra, B. K. (2011). Oxidation of thiourea and substituted thioureas: a review. Journal of Sulfur Chemistry, 32(2), 145-165.
-
Wikipedia. (n.d.). Thiourea. Retrieved from [Link]
- Wang, Y., Liu, C., & Zhang, C. (2007). Oxidation and Decomposition Kinetics of Thiourea Oxides. The Journal of Physical Chemistry A, 111(19), 3870-3876.
-
Sahu, S., Sahoo, P. R., Patel, S., & Mishra, B. K. (2011). Oxidation of thiourea and substituted thioureas: a review. Journal of Sulfur Chemistry, 32(2), 145-165. Retrieved from [Link]
-
911Metallurgist. (2017). Thiourea Leaching of Gold & Silver. Retrieved from [Link]
-
Sahu, S., Sahoo, P. R., Patel, S., & Mishra, B. K. (2011). Oxidation of thiourea and substituted thioureas: a review. Journal of Sulfur Chemistry, 32(2), 145-165. Retrieved from [Link]
- Díaz, N., Fabelo, F., Machado, A., et al. (2012). Thermal stability and decomposition of urea, thiourea and selenourea analogous diselenide derivatives. Journal of Thermal Analysis and Calorimetry, 110(1), 249-258.
-
Praveen, B., & Krishnan, S. (2014). Solubility of thiourea at different temperatures and pH values. ResearchGate. Retrieved from [Link]
- Ortega-Zarzosa, G., et al. (2016). Simple Thiourea Hydrolysis or Intermediate Complex Mechanism? Taking up the Formation of Metal Sulfides from Metal–Thiourea Alkaline Solutions.
- Martin, R. B. (1977). The SN1 hydrolysis of isothioureas. 1. The Journal of Organic Chemistry, 42(25), 4051-4054.
-
Ortega-Zarzosa, G., et al. (2016). Simple Thiourea Hydrolysis or Intermediate Complex Mechanism? Taking up the Formation of Metal Sulfides from Metal–Thiourea Alkaline Solutions. Taylor & Francis Online. Retrieved from [Link]
-
Alfantazi, A. M., & Riveros, P. A. (2011). Fundamental study of the chemical stability and oxidation of thiourea in acidic ferric media. UBC Library Open Collections. Retrieved from [Link]
-
Reddit. (2025). Thiourea hydrolysis mechanism?. Retrieved from [Link]
-
Praveen, B., & Krishnan, S. (2014). An Investigation on the Growth and Characterization of Thiourea Single Crystal Grown from Aqueous Solutions. ResearchGate. Retrieved from [Link]
-
Ortega-Zarzosa, G., et al. (2016). Simple Thiourea Hydrolysis or Intermediate Complex Mechanism? Taking up the Formation of Metal Sulfides from Metal–Thiourea Alkaline Solutions. ResearchGate. Retrieved from [Link]
-
Bekbolet, M., & Balcioglu, I. A. (1996). Effects of pH, Temperature and Various Anions on Thiourea Disappearance in Aqueous Media with Titanium Dioxide Under UV-Irradiation. Photomineralization Kinetics. Semantic Scholar. Retrieved from [Link]
-
OSHA. (n.d.). Thiourea. Retrieved from [Link]
-
Wang, Y., Liu, C., & Zhang, C. (2007). Oxidation and Decomposition Kinetics of Thiourea Oxides. ACS Publications. Retrieved from [Link]
-
Li, J., et al. (2013). [Effects of thiourea on pH and availability of metal ions in acid red soil]. PubMed. Retrieved from [Link]
-
Bouanz, M., & Ghomrassen, G. E. (2011). Structure and stability of thiourea with water, DFT and MP2 calculations. ResearchGate. Retrieved from [Link]
-
Li, J., et al. (2013). Effects of thiourea on pH and availability of metal ions in acid red soil. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). Phenylthiourea. Retrieved from [Link]
-
Al-Sabbagh, B. H., & Al-Asadi, A. S. (2020). Thiourea Degradation in Aqueous Solutions via Ozonation. ResearchGate. Retrieved from [Link]
-
Atabey, H., et al. (2022). Synthesis of new thiourea derivatives and metal complexes. KSU BAP. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Effect of Stabilizer on Gold Leaching with Thiourea in Alkaline Solutions. MDPI. Retrieved from [Link]
-
Lv, K., et al. (2016). Thiourea-Modified TiO2 Nanorods with Enhanced Photocatalytic Activity. PubMed. Retrieved from [Link]
-
Romanovska, N. I., et al. (2020). Effect of the Modification of TiO2 with Thiourea on its Photocatalytic Activity in Doxycycline Degradation. ResearchGate. Retrieved from [Link]
-
IJCRT. (n.d.). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. Retrieved from [Link]
-
Wang, Y., et al. (2007). Thermodynamic Analysis of Decomposition of Thiourea and Thiourea Oxides. ACS Publications. Retrieved from [Link]
-
D'hooghe, M., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PubMed Central. Retrieved from [Link]
- Halaban, R., et al. (2005). Degradation of tyrosinase induced by phenylthiourea occurs following Golgi maturation. Pigment Cell Research, 18(2), 122-129.
- Kumar, A., et al. (2022). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances, 12(23), 14457-14481.
-
ChemBK. (n.d.). Phenylthiourea. Retrieved from [Link]
- Zielenkiewicz, W., et al. (2005). Hydration of Thiourea and Mono-, Di-, and Tetra-N-Alkylthioureas at Infinite Dilution: A Thermodynamic Study at a Temperature of 298.15 K.
-
Asghari, S., et al. (2022). Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. MDPI. Retrieved from [Link]
-
Struga, M., et al. (2009). 1-{[(Z)-Cyclopentylidene]amino}-3-phenylthiourea. PubMed Central. Retrieved from [Link]
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Technical Support Center: Scaling Up the Synthesis of 1-Cyclopentyl-3-phenylthiourea
Welcome to the technical support guide for the synthesis of 1-Cyclopentyl-3-phenylthiourea. This document is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from a laboratory scale to a larger, pilot, or manufacturing scale. We will address common challenges, provide in-depth troubleshooting, and answer frequently asked questions to ensure a robust, reproducible, and high-yielding process.
Part 1: Reaction Fundamentals and Stoichiometry
The synthesis of 1-Cyclopentyl-3-phenylthiourea is a classic example of nucleophilic addition. The reaction proceeds by the attack of the primary amine (cyclopentylamine) on the electrophilic carbon of the isothiocyanate group (phenyl isothiocyanate). This reaction is typically high-yielding and straightforward, but scaling up introduces challenges related to reaction kinetics, heat management, and mass transfer.[1]
Reaction Mechanism
The lone pair of electrons on the nitrogen atom of cyclopentylamine acts as a nucleophile, attacking the central carbon atom of the phenyl isothiocyanate. A subsequent proton transfer results in the final thiourea product. This reaction is generally fast and exothermic.
Caption: Nucleophilic addition mechanism for thiourea formation.
Reagent Data Table
Proper stoichiometry is critical. While a 1:1 molar ratio is theoretical, a slight excess of one reagent may be used to drive the reaction to completion, depending on relative cost and ease of removal. For this synthesis, using a slight excess of the more volatile cyclopentylamine (if desired) can be an option, though near-stoichiometric amounts are often sufficient.
| Reagent | Formula | MW ( g/mol ) | Density (g/mL) | Key Considerations |
| Cyclopentylamine | C₅H₁₁N | 85.15 | 0.86 | Volatile, flammable liquid. Ensure accurate measurement by weight for scale-up. |
| Phenyl Isothiocyanate | C₇H₅NS | 135.19 | 1.13 | Moisture-sensitive. Can degrade over time, leading to color and impurities.[2] |
| 1-Cyclopentyl-3-phenylthiourea | C₁₂H₁₆N₂S | 220.34 | N/A (Solid) | The target product. Typically a white to off-white solid.[3] |
Part 2: Scaled-Up Synthesis Protocol (100g Scale)
This protocol is designed for a target yield of approximately 100g of 1-Cyclopentyl-3-phenylthiourea. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Experimental Workflow Diagram
Caption: General workflow for the scaled-up synthesis.
Step-by-Step Methodology
-
Reagent Preparation:
-
Charge a 1L, 3-necked round-bottom flask equipped with a mechanical stirrer, a temperature probe, and an addition funnel with 38.7 g (0.454 mol, 1.0 eq) of cyclopentylamine.
-
Add 400 mL of dichloromethane (DCM) or another suitable solvent like THF to the flask and stir to create a homogenous solution.[4]
-
In the addition funnel, place 61.4 g (0.454 mol, 1.0 eq) of high-purity phenyl isothiocyanate.
-
-
Reaction Execution:
-
Cool the reaction flask in an ice-water bath.
-
Begin adding the phenyl isothiocyanate dropwise to the stirred cyclopentylamine solution over 30-45 minutes.
-
CRITICAL STEP: Monitor the internal temperature closely. The reaction is exothermic. Maintain the temperature below 30°C to prevent the formation of side products.[2]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes. Use a mobile phase such as 20-30% ethyl acetate in hexanes. The reaction is typically complete within 1-3 hours, indicated by the consumption of the limiting starting material.[4]
-
-
Product Isolation and Purification:
-
Once the reaction is complete, reduce the solvent volume by approximately half using a rotary evaporator.
-
Cool the concentrated solution in an ice bath to induce precipitation of the product. If precipitation is slow, adding a small seed crystal can be beneficial.[5]
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a small amount of cold solvent (the same one used for the reaction) to remove soluble impurities.
-
For purification, perform a recrystallization. An ethanol/water mixture is often effective.[5][6] Dissolve the crude product in a minimal amount of hot ethanol, then add hot water dropwise until the solution becomes persistently cloudy. Add a few drops of hot ethanol to redissolve the solid and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[5]
-
Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Part 3: Troubleshooting Guide
This section addresses common issues encountered during the scale-up process in a question-and-answer format.
Troubleshooting Logic Diagram
Caption: Logic map for troubleshooting common synthesis issues.
Q: My yield is significantly lower than expected after scaling up. What are the likely causes?
A: Low yield upon scale-up often points to one of four main areas:
-
Reagent Quality: Phenyl isothiocyanate is susceptible to degradation, especially in the presence of moisture.[2] On a larger scale, you are using more material, which may have been stored for longer. Solution: Always use freshly opened or distilled phenyl isothiocyanate. Confirm the purity of your cyclopentylamine via titration or GC analysis.
-
Incomplete Reaction: Poor mixing in a larger vessel can lead to localized concentration gradients, preventing the reagents from fully reacting. Solution: Ensure your mechanical stirrer is providing adequate agitation for the vessel size. Monitor the reaction with TLC until the limiting reagent has been completely consumed. If the reaction stalls, gentle heating (e.g., to 40°C) can help drive it to completion, but this must be balanced against the risk of side reactions.[2]
-
Uncontrolled Exotherm: A runaway exotherm is a major risk during scale-up. If the temperature rises significantly, side reactions can occur, consuming your starting materials and generating impurities. Solution: The key is controlled addition. Use an addition funnel for the isothiocyanate and maintain a robust cooling bath (ice-water or a chiller). A slow addition rate is safer and often leads to a cleaner product and higher yield.
-
Product Loss During Workup: Your product has some solubility in the reaction and wash solvents. Using excessive volumes of wash solvent or choosing a suboptimal solvent for recrystallization can lead to significant yield loss.[4] Solution: Use the minimum amount of cold solvent necessary to wash the filter cake. For recrystallization, carefully determine the optimal solvent ratio and cooling profile on a small scale before applying it to the entire batch.
Q: The final product is yellow or brown, not the expected white solid. Why is this happening?
A: The primary cause of color in this synthesis is impurities originating from the phenyl isothiocyanate. Over time, this reagent can develop colored degradation products. When used in the reaction, these colored impurities are carried through into the crude product.
-
Primary Solution: Purify the phenyl isothiocyanate by vacuum distillation before use. This is the most effective way to ensure a colorless starting material.
-
Secondary Solution: If the product is only slightly off-color, you may be able to remove the color during recrystallization. However, using activated charcoal is generally not recommended for phenolic compounds as it can introduce new impurities, though for this specific molecule, a careful trial on a small scale could be evaluated.[5] A better approach is to ensure high-purity starting materials.
Q: During recrystallization, my product "oils out" instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates as a super-cooled liquid phase instead of forming a crystal lattice.[5] This is common when the solution is too concentrated or cooled too quickly.
-
Re-heat and Dilute: Heat the mixture back to a clear solution. Add a small amount (5-10% by volume) of the primary solvent (e.g., ethanol) to slightly decrease the saturation level.
-
Slow Cooling: This is critical. Allow the flask to cool slowly on the benchtop, insulated if necessary, to room temperature. Rapid cooling in an ice bath is a common cause of oiling out. Only move the flask to an ice bath after crystal formation is well underway at room temperature.
-
Scratching/Seeding: Induce crystallization by scratching the inside of the flask at the solution's surface with a glass rod. Alternatively, add a single, small seed crystal of pure product to provide a nucleation site.[5]
Part 4: Frequently Asked Questions (FAQs)
-
Q1: What analytical methods should be used for final product quality control?
-
A1: A comprehensive QC check should include:
-
Melting Point: A sharp melting point close to the literature value is a strong indicator of purity.[5]
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of solvent or organic impurities.
-
FT-IR Spectroscopy: Confirms the presence of key functional groups (N-H stretch, C=S stretch).
-
HPLC or GC-MS: To quantify purity and identify any minor impurities.
-
-
-
Q2: Can I use a different solvent for the reaction?
-
A2: Yes. While DCM and THF are common, other polar aprotic solvents can be used.[4] For a greener process, consider solvents like ethyl acetate or 2-methyl-THF. There are also reports of thiourea synthesis being performed "on-water," which can simplify workup and reduce the use of volatile organic compounds (VOCs).[7][8] However, any change in solvent will require re-optimization of the reaction conditions and purification procedure.
-
-
Q3: Is the reaction sensitive to air or moisture?
-
A3: The primary sensitivity is the phenyl isothiocyanate's reaction with water. While a nitrogen atmosphere is good practice for scale-up to ensure reproducibility, it is not strictly necessary if high-quality, dry solvents and reagents are used and the reaction is protected from ambient moisture (e.g., with drying tubes).[2]
-
-
Q4: How do I handle waste from this process?
-
A4: All organic solvents and filtrates should be collected as halogenated or non-halogenated organic waste, depending on the solvent used. Any solid waste contaminated with the reagents or product should also be disposed of in a designated solid chemical waste container. Follow all local and institutional safety guidelines for chemical waste disposal.
-
References
-
BenchChem. (n.d.). Troubleshooting common side reactions in thiourea synthesis. Retrieved from BenchChem Technical Support.[2]
-
Frlan, R., & Kikelj, D. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. PMC - PubMed Central. [Link][9]
-
Schönebeck, F., et al. (2017). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters - ACS Publications. [Link][10]
-
Various Authors. (n.d.). Preparation of thioureas from isothiocyanates and amines or ammonia. ResearchGate. [Link][1]
-
BenchChem. (n.d.). Technical Support Center: Optimizing Thiourea Synthesis. Retrieved from BenchChem Technical Support.[4]
-
Kumar, A., et al. (2020). Water-Mediated Synthesis of Benzazole and Thiourea Motifs by Reacting Naturally Occurring Isothiocyanate with Amines. Taylor & Francis Online. [Link][7]
-
Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. [Link][8]
-
Akkurt, M., et al. (2014). 1-{[(Z)-Cyclopentylidene]amino}-3-phenylthiourea. PubMed Central - NIH. [Link][11]
-
BenchChem. (n.d.). Technical Support Center: Synthesis of 1-(2-hydroxyphenyl)-3-phenylthiourea. Retrieved from BenchChem Technical Support.[6]
-
BenchChem. (n.d.). Recrystallization techniques for purifying 1-(2-hydroxyphenyl)-3-phenylthiourea. Retrieved from BenchChem Technical Support.[5]
-
Various Authors. (n.d.). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. PubMed. [Link][12]
-
Various Authors. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC - NIH. [Link][13]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. achemblock.com [achemblock.com]
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- 5. benchchem.com [benchchem.com]
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- 7. tandfonline.com [tandfonline.com]
- 8. Thiourea synthesis by thioacylation [organic-chemistry.org]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. 1-{[(Z)-Cyclopentylidene]amino}-3-phenylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 1-Cyclopentyl-3-phenylthiourea
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for the purification of 1-Cyclopentyl-3-phenylthiourea (CAS: 39964-24-4) via recrystallization. It is designed for chemistry professionals engaged in research and development who require a high degree of purity for their downstream applications. This document moves beyond basic protocols to address the nuanced challenges and decision-making processes inherent in crystallization.
Section 1: Foundational Knowledge & FAQs
This section addresses the fundamental principles and preliminary considerations for developing a robust recrystallization protocol.
Q1: What is the core principle of recrystallization, and why is it critical for a compound like 1-Cyclopentyl-3-phenylthiourea?
A1: Recrystallization is a purification technique for solid organic compounds. Its effectiveness relies on the principle of differential solubility.[1][2] An ideal solvent will dissolve the target compound (1-Cyclopentyl-3-phenylthiourea) completely at an elevated temperature (near the solvent's boiling point) but only sparingly at low temperatures (e.g., 0-4 °C). Impurities, in contrast, should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (and be removed with the filtrate).
For drug development and research applications, even the 95% purity often supplied by vendors is insufficient.[3] Unreacted starting materials (e.g., phenyl isothiocyanate, cyclopentylamine) or side-products can interfere with biological assays or subsequent synthetic steps. Recrystallization is a cost-effective method to achieve >99% purity, which is essential for generating reliable and reproducible data.
Q2: What are the key physicochemical properties of 1-Cyclopentyl-3-phenylthiourea to consider when selecting a solvent?
A2: Understanding the molecule's structure is paramount. 1-Cyclopentyl-3-phenylthiourea (C₁₂H₁₆N₂S) has a polar thiourea core capable of hydrogen bonding, a nonpolar phenyl ring, and a nonpolar cyclopentyl group. This amphiphilic nature suggests that solvents of intermediate polarity, or mixed solvent systems, will be most effective. Based on data from similar thiourea derivatives, solvents like ethanol, acetone, or mixtures such as ethanol/water are excellent starting points.[4][5] The reported melting point for the related N-phenylthiourea is approximately 149-155 °C, suggesting 1-Cyclopentyl-3-phenylthiourea is a stable solid at room temperature.[6]
Q3: What preliminary data should I gather before attempting a large-scale recrystallization?
A3: Before committing your entire batch, several small-scale tests are crucial:
-
Purity Assessment: Run a Thin Layer Chromatography (TLC) of your crude material to visualize the number of impurities. This provides a baseline for judging the success of the purification.
-
Melting Point Determination: Measure the melting point range of your crude solid. A pure compound will have a sharp melting range (typically < 2 °C), while an impure sample will melt over a broad and depressed range.[1]
-
Solvent Screening: Perform small-scale solubility tests in a variety of solvents to identify the most suitable system. This avoids wasting large amounts of material on an ineffective solvent.[2]
Section 2: Experimental Protocols and Solvent Selection
Protocol 1: Small-Scale Solvent Screening
This protocol is designed to efficiently identify a suitable solvent or solvent system using minimal material.
Methodology:
-
Place approximately 20-30 mg of crude 1-Cyclopentyl-3-phenylthiourea into several small test tubes.
-
To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, water) dropwise at room temperature. Agitate the tube after each addition. Note if the solid dissolves readily in the cold solvent (if so, it is unsuitable).
-
If the solid is insoluble at room temperature, begin heating the solvent mixture in a hot water or sand bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.[2]
-
Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Observe the formation of crystals.
-
If no crystals form, try inducing crystallization by scratching the inside of the tube with a glass rod.[2][5][7]
-
After reaching room temperature, place the tube in an ice-water bath for 15-20 minutes to maximize crystal yield.[5]
-
Evaluate the quality and quantity of the crystals formed. The ideal solvent yields a large quantity of well-formed crystals.
Solubility Data Summary
The following table summarizes the expected solubility behavior of 1-Cyclopentyl-3-phenylthiourea based on its structure and data from analogous compounds. This should be used as a starting point for the solvent screening protocol.
| Solvent | Polarity Index | Expected Solubility (Cold) | Expected Solubility (Hot) | Suitability Score | Notes |
| Water | 10.2 | Insoluble | Insoluble | 1/5 | Useful as an anti-solvent in a mixed system. |
| Ethanol | 5.2 | Sparingly Soluble | Very Soluble | 4/5 | A very strong candidate.[4] |
| Acetone | 5.1 | Soluble | Very Soluble | 3/5 | May be too good a solvent, leading to low recovery. |
| Isopropanol | 4.3 | Sparingly Soluble | Soluble | 4/5 | Good alternative to ethanol. |
| Ethyl Acetate | 4.4 | Sparingly Soluble | Soluble | 3/5 | A potential candidate. |
| Toluene | 2.4 | Insoluble | Sparingly Soluble | 2/5 | May not be polar enough to dissolve the compound well. |
| Ethanol/Water | Variable | Sparingly Soluble | Very Soluble | 5/5 | Highly recommended starting point. [5] |
Protocol 2: Standard Recrystallization Workflow (Ethanol/Water System)
This protocol describes a full-scale recrystallization using a mixed solvent system, which is often highly effective for compounds with intermediate polarity.
Methodology:
-
Dissolution: Place the crude 1-Cyclopentyl-3-phenylthiourea in an appropriately sized Erlenmeyer flask. Add a minimal amount of hot ethanol while heating and swirling until the solid dissolves completely.[5]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated stemless funnel into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.[1][8]
-
Induce Cloudiness: To the clear, hot solution, add hot water dropwise until the solution becomes faintly and persistently cloudy. This indicates the solution is saturated.
-
Re-clarify: Add a few more drops of hot ethanol until the solution becomes clear again. This ensures you are just below the saturation point.[5]
-
Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[1][8]
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[5]
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.
-
Drying: Dry the crystals completely in a desiccator or a vacuum oven at a low temperature to remove all solvent.
Recrystallization Workflow Diagram
Caption: General workflow for the recrystallization of 1-Cyclopentyl-3-phenylthiourea.
Section 3: Troubleshooting Guide
Even with a well-designed protocol, challenges can arise. This section provides solutions to common problems.[1][7][9]
Q: My compound has "oiled out" instead of forming crystals. What happened and how do I fix it?
A: "Oiling out" occurs when the dissolved solid comes out of solution as a liquid rather than a crystalline solid.[9] This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution becomes supersaturated at a temperature above the compound's melting point.
-
Causality: The compound is effectively "melting" in the hot solution before it can crystallize. Impurities often dissolve preferentially in these oil droplets, leading to a poorly purified final product.[9]
-
Solution:
-
Re-heat the solution until the oil completely redissolves.
-
Add a small amount of additional "good" solvent (e.g., more ethanol in an ethanol/water system) to increase the total volume and keep the compound soluble at a slightly lower temperature.[9]
-
Allow the solution to cool much more slowly. You can insulate the flask to ensure a very gradual temperature drop, which favors crystal formation over oiling out.[7]
-
If the problem persists, consider a different solvent system with a lower boiling point.
-
Q: The solution has cooled, but no crystals have formed. What are my next steps?
A: This is a very common issue, usually caused by either using too much solvent or the solution being supersaturated.[2][7]
-
Causality: The concentration of the solute has not yet exceeded its solubility limit at the given temperature.
-
Solution (in order of preference):
-
Induce Crystallization: Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[5][7] The microscopic scratches provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a tiny crystal of pure product, add it to the solution. This "seed crystal" acts as a template for further crystallization.[2][7]
-
Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration.[9] Allow the concentrated solution to cool again.
-
Last Resort: If all else fails, the solvent can be removed entirely by rotary evaporation to recover the crude solid, and the recrystallization can be re-attempted with less solvent or a different solvent system.[7][9]
-
Q: My final yield is extremely low. Where did my product go?
A: A low yield (<50%) can be attributed to several factors.
-
Causality & Solutions:
-
Excess Solvent: This is the most common cause.[7][9] Too much solvent was used, and a significant amount of the product remains dissolved in the cold mother liquor. Test this by taking a drop of the filtrate and letting it evaporate; a large solid residue indicates significant product loss.
-
Premature Filtration: The solution was not cooled for a sufficient amount of time, and crystallization was incomplete.
-
Inappropriate Solvent: The compound may have significant solubility in the solvent even at low temperatures.
-
Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that was not ice-cold, can redissolve some of the product.
-
Troubleshooting Decision Flowchart
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. 1-cyclopentyl-3-phenylthiourea 95% | CAS: 39964-24-4 | AChemBlock [achemblock.com]
- 4. 1-{[(Z)-Cyclopentylidene]amino}-3-phenylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Phenylthiourea | C7H8N2S | CID 676454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. Recrystallization [wiredchemist.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Analysis of 1-Cyclopentyl-3-phenylthiourea: A Technical Guide for Drug Discovery Professionals
This guide provides a comprehensive comparative analysis of 1-Cyclopentyl-3-phenylthiourea, placing it within the broader context of bioactive thiourea derivatives. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes established knowledge of structurally related compounds to project its potential biological profile and guide future research. We will delve into its plausible synthesis, predicted biological activities based on structure-activity relationships of analogous compounds, and the detailed experimental protocols required for its evaluation.
Introduction: The Versatile Thiourea Scaffold
Thiourea derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a remarkable spectrum of biological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory properties.[1][2] The central thiourea moiety (-(NH)₂C=S) is capable of forming strong hydrogen bonds and coordinating with metal ions, enabling these compounds to interact with a wide array of biological targets.[3] The therapeutic potential of thiourea derivatives can be finely tuned through the introduction of various substituents on their nitrogen atoms, making them attractive candidates for drug discovery and development.[4]
Synthesis of 1-Cyclopentyl-3-phenylthiourea: A Plausible Route
The synthesis of N,N'-disubstituted thioureas like 1-Cyclopentyl-3-phenylthiourea is typically achieved through a straightforward nucleophilic addition reaction. A common and efficient method involves the reaction of an isothiocyanate with a primary amine. In this case, phenyl isothiocyanate would be reacted with cyclopentylamine.
Caption: A general workflow for the synthesis of 1-Cyclopentyl-3-phenylthiourea.
Comparative Biological Activity Analysis
Anticancer Potential
Thiourea derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often linked to the inhibition of key enzymes involved in cancer progression, such as protein kinases and topoisomerases.[5][6] The cytotoxic effects of these compounds are highly dependent on the nature of the substituents on the thiourea core.
Structure-Activity Relationship Insights:
-
Aromatic Substituents: The presence of a phenyl group, as in 1-Cyclopentyl-3-phenylthiourea, is a common feature in many anticancer thiourea derivatives. Halogen substitutions on the phenyl ring, for instance, have been shown to enhance cytotoxic activity.[5]
-
Alkyl/Cycloalkyl Substituents: The cyclopentyl group in the target molecule is expected to increase its lipophilicity, which can influence its ability to cross cell membranes and interact with intracellular targets. While direct data is scarce, a study on naphthalimide–thiourea derivatives showed that a compound with a cyclopentyl group exhibited the most potent antibacterial activity, suggesting that this moiety can confer significant biological effects.[7]
Comparative Data of Related Thiourea Derivatives:
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (Metastatic Colon Cancer) | 1.5 | [5] |
| 1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thiourea | K-562 (Chronic Myelogenous Leukemia) | 6.3 | [5] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 (Breast Cancer) | 33.3 | [8] |
| Dipeptide thioureas with L-proline | BGC-823 (Stomach Cancer) | 20.9 - 103.6 | [9] |
Antimicrobial Activity
Substituted phenylthioureas are recognized for their broad-spectrum antimicrobial activity.[10] The presence of both a hydrophobic phenyl group and a cycloalkyl moiety in 1-Cyclopentyl-3-phenylthiourea suggests it could be a promising candidate for antimicrobial drug discovery.
Structure-Activity Relationship Insights:
-
The combination of different substituents can lead to compounds with activity against both Gram-positive and Gram-negative bacteria.
-
As previously mentioned, a naphthalimide–thiourea derivative bearing a cyclopentyl group displayed exceptionally potent antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 0.03125 µg/mL against S. aureus.[7] This strongly suggests that the cyclopentyl moiety in 1-Cyclopentyl-3-phenylthiourea could contribute positively to its antimicrobial profile.
Comparative Data of Related Thiourea Derivatives:
| Derivative | Microorganism | MIC (µg/mL) | Reference |
| 1-(3,5-bistrifluoromethylphenyl)-3-(thiazol-2-yl)thiourea | M. luteus, S. aureus | 3.9 | [11] |
| 1-(4-trifluoromethylphenyl)-3-(4-(3-chlorophenyl)thiazol-2-yl)thiourea | C. albicans | 7.8 | [11] |
| Amide derivatives with cyclopropane | C. albicans | 16 | [1] |
| N-benzoylthiourea derivatives | Fungi and Gram-positive bacteria | 3.1 - 6.3 | [12] |
Enzyme Inhibition
The ability of the thiourea group to interact with metallic cofactors and amino acid residues in active sites makes these derivatives potent enzyme inhibitors. Phenylthiourea itself is a known competitive inhibitor of phenoloxidase.[13]
Potential Targets and Structure-Activity Relationship:
-
Tyrosinase and other Oxidases: Given that phenylthiourea inhibits phenoloxidase, it is plausible that 1-Cyclopentyl-3-phenylthiourea could also exhibit inhibitory activity against this or related enzymes like tyrosinase. The cyclopentyl group might influence the binding affinity and selectivity.
-
Kinases: Many thiourea derivatives have been developed as kinase inhibitors, a crucial class of enzymes in cell signaling and a major target in cancer therapy. The specific kinase inhibition profile of 1-Cyclopentyl-3-phenylthiourea would need to be determined experimentally. A phenylthiourea derivative was identified as a potent allosteric inhibitor of PvdP tyrosinase with an IC50 of 0.57 µM.[2]
Illustrative Signaling Pathway:
Caption: A simplified diagram of a receptor tyrosine kinase signaling pathway often targeted by thiourea-based inhibitors.
Experimental Protocols for Biological Evaluation
To empirically determine the biological activities of 1-Cyclopentyl-3-phenylthiourea, the following standard protocols are recommended.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
1-Cyclopentyl-3-phenylthiourea (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 1-Cyclopentyl-3-phenylthiourea in culture medium. Replace the existing medium with the medium containing the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.
Materials:
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
1-Cyclopentyl-3-phenylthiourea (dissolved in DMSO)
-
Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Microbial inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of 1-Cyclopentyl-3-phenylthiourea in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized microbial inoculum to each well.
-
Controls: Include a positive control (microbes in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 3: Kinase Inhibition Assay (Generic Luminescence-Based)
This assay measures the ability of the compound to inhibit the activity of a specific kinase.
Materials:
-
Kinase of interest and its specific substrate
-
ATP
-
1-Cyclopentyl-3-phenylthiourea
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of 1-Cyclopentyl-3-phenylthiourea in the assay buffer.
-
Kinase Reaction: In the wells of the 96-well plate, add the kinase, the test compound dilutions, and the substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer, following the manufacturer's instructions.
-
Data Analysis: Plot the luminescence signal against the compound concentration to determine the IC50 value.
Conclusion
References
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Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. (2021). PMC. [Link]
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Plot of the experimental and predicted anticancer activities (pIC 50 )... - ResearchGate. ResearchGate. [Link]
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Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives. (2023). PMC. [Link]
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1-{[(Z)-Cyclopentylidene]amino}-3-phenylthiourea. PubMed Central. [Link]
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Development of phenylthiourea derivatives as allosteric inhibitors of pyoverdine maturation enzyme PvdP tyrosinase. ResearchGate. [Link]
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Proapoptotic effects of halogenated bis-phenylthiourea derivatives in cancer cells. (2023). PubMed. [Link]
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Minimal inhibitory concentration (MIC=g cm À3 ) of thiourea derivatives... - ResearchGate. ResearchGate. [Link]
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IC50 values of thioureas 10 and 11 for BGC-823 and A-549 cells. - ResearchGate. ResearchGate. [Link]
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Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. (2023). Journal of Pharmacy & Pharmacognosy Research. [Link]
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Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. (2025). ResearchGate. [Link]
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Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. MDPI. [Link]
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Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). MDPI. [Link]
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Development of phenylthiourea derivatives as allosteric inhibitors of pyoverdine maturation enzyme PvdP tyrosinase. (2020). PubMed. [Link]
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New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. MDPI. [Link]
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The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. (2011). PubMed. [Link]
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Phenylthiourea Binding to Human Tyrosinase-Related Protein 1. (2020). PMC. [Link]
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Validating the Biological Activity of 1-Cyclopentyl-3-phenylthiourea: A Comparative Guide for Researchers
This guide provides a comprehensive framework for validating the biological activity of the novel compound, 1-Cyclopentyl-3-phenylthiourea, across various cell lines. It is designed for researchers, scientists, and professionals in drug development seeking to rigorously assess the potential of new chemical entities. We will delve into the experimental design, provide detailed protocols for key assays, and offer a comparative analysis with established cytotoxic agents. Our approach emphasizes scientific integrity, ensuring that the described methodologies form a self-validating system for robust and reproducible results.
Introduction to 1-Cyclopentyl-3-phenylthiourea and the Rationale for Validation
Thiourea derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] The core thiourea scaffold (S=C(NRR')2) allows for extensive structural modifications, leading to a wide array of derivatives with unique pharmacological profiles.[4] The subject of this guide, 1-Cyclopentyl-3-phenylthiourea, is a novel derivative whose biological activity remains to be fully characterized. The presence of a cyclopentyl group may enhance its lipophilicity, potentially improving cell membrane permeability, while the phenyl ring can engage in various interactions with biological targets.[5]
Validating the biological activity of such a novel compound is a critical first step in the drug discovery pipeline.[6][7] This process involves a systematic evaluation of its effects on cellular processes, primarily focusing on cell viability, proliferation, and the induction of cell death. By comparing its activity against different cell lines and established drugs, we can begin to understand its potency, selectivity, and potential therapeutic window.
The Comparative Landscape: Establishing Benchmarks for Activity
To contextualize the biological activity of 1-Cyclopentyl-3-phenylthiourea, it is essential to compare it with well-characterized compounds. This guide proposes a two-tiered comparison:
-
Alternative Thiourea Derivatives: Comparing with other bioactive thiourea derivatives helps to understand the structure-activity relationship (SAR) within this chemical class. For instance, N-substituted thiourea derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells.[8][9]
-
Standard-of-Care Chemotherapeutics: Benchmarking against established anticancer drugs like Cisplatin and Doxorubicin provides a measure of relative potency and allows for a preliminary assessment of its potential clinical relevance.[10][11]
| Compound Class | Example Compound(s) | Primary Mechanism of Action |
| Thiourea Derivative | 1,3-disubstituted thiourea analogs | Varied; can include induction of apoptosis and cell cycle arrest.[12][13][14] |
| Platinum-based Drug | Cisplatin | Forms DNA adducts, leading to cell cycle arrest and apoptosis.[6][7][11][15] |
| Anthracycline Antibiotic | Doxorubicin | Intercalates into DNA, inhibits topoisomerase II, and generates free radicals.[10][16][17][18][19] |
Experimental Workflow for Biological Activity Validation
The following workflow provides a logical sequence of experiments to comprehensively assess the biological activity of 1-Cyclopentyl-3-phenylthiourea.
Figure 1: A stepwise workflow for validating the biological activity of 1-Cyclopentyl-3-phenylthiourea.
Phase 1: Cytotoxicity Screening using the MTT Assay
The initial step is to determine the cytotoxic potential of 1-Cyclopentyl-3-phenylthiourea. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[1] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[3][20]
Experimental Rationale: By treating a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer) with a range of concentrations of the test compound and comparators, we can determine the half-maximal inhibitory concentration (IC50). The IC50 value is a quantitative measure of a compound's potency in inhibiting a biological or biochemical function.
Expected Data Output:
| Compound | Cell Line | IC50 (µM) after 48h |
| 1-Cyclopentyl-3-phenylthiourea | MCF-7 | Experimental Value |
| A549 | Experimental Value | |
| HCT116 | Experimental Value | |
| Cisplatin | MCF-7 | Literature/Experimental Value |
| A549 | Literature/Experimental Value | |
| HCT116 | Literature/Experimental Value | |
| Doxorubicin | MCF-7 | Literature/Experimental Value |
| A549 | Literature/Experimental Value | |
| HCT116 | Literature/Experimental Value |
Phase 2: Elucidating the Mechanism of Cell Death
Once the cytotoxic potential is established, the next step is to investigate how the compound induces cell death. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis.
The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to differentiate between viable, apoptotic, and necrotic cells.[2]
Experimental Rationale: In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC). Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[21][22]
Expected Data Output:
| Treatment | Cell Line | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | MCF-7 | >95% | <5% | <1% |
| 1-Cyclopentyl-3-phenylthiourea (IC50) | MCF-7 | Experimental Value | Experimental Value | Experimental Value |
| Cisplatin (IC50) | MCF-7 | Experimental Value | Experimental Value | Experimental Value |
Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle. Flow cytometry with propidium iodide staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[23][24]
Experimental Rationale: PI stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the amount of DNA in a cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.[25] By analyzing the fluorescence intensity of a population of cells, we can determine the percentage of cells in each phase.
Expected Data Output:
| Treatment | Cell Line | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | % Sub-G1 (Apoptotic) |
| Vehicle Control | MCF-7 | Typical Distribution | Typical Distribution | Typical Distribution | <1% |
| 1-Cyclopentyl-3-phenylthiourea (IC50) | MCF-7 | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Cisplatin (IC50) | MCF-7 | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
Hypothesized Signaling Pathway for Thiourea-Induced Apoptosis
Based on existing literature for thiourea derivatives, a plausible mechanism of action involves the induction of apoptosis through intrinsic and/or extrinsic pathways, potentially involving the modulation of key signaling molecules.[9][26]
Figure 2: Hypothesized signaling pathway for apoptosis induction by 1-Cyclopentyl-3-phenylthiourea.
Detailed Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard procedures for determining cell viability.[1][3][20][27]
Materials:
-
96-well flat-bottom plates
-
Selected cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
1-Cyclopentyl-3-phenylthiourea, Cisplatin, Doxorubicin (stock solutions in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (medium with DMSO, concentration not exceeding 0.1%) and wells with medium only (for blank).
-
Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Annexin V/PI Apoptosis Assay
This protocol outlines the steps for staining cells with Annexin V and PI for flow cytometry analysis.[2][21][22][28]
Materials:
-
6-well plates
-
Selected cancer cell lines
-
Test compounds at their respective IC50 concentrations
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compounds at their IC50 concentrations for 24-48 hours. Include a vehicle-treated control.
-
Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and quadrants.
Cell Cycle Analysis by Propidium Iodide Staining
This protocol describes the fixation and staining of cells with PI for cell cycle analysis.[4][23][24][25]
Materials:
-
6-well plates
-
Selected cancer cell lines
-
Test compounds at their respective IC50 concentrations
-
Cold 70% ethanol
-
PBS
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Seed and treat cells as described in the apoptosis assay protocol.
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cell pellet with cold PBS.
-
While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell pellet to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. Use a linear scale for the PI fluorescence channel to properly resolve the G0/G1 and G2/M peaks.
Conclusion and Future Directions
This guide provides a robust and scientifically sound framework for the initial biological validation of 1-Cyclopentyl-3-phenylthiourea. By following these detailed protocols and comparative analyses, researchers can generate high-quality, reproducible data to assess its cytotoxic and pro-apoptotic potential. The findings from these studies will be crucial in determining whether this novel compound warrants further investigation as a potential therapeutic agent. Future studies could explore its effects on a wider range of cell lines, including non-cancerous cells to assess selectivity, and delve deeper into the molecular mechanisms of action through techniques such as Western blotting for key apoptotic and cell cycle regulatory proteins.
References
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UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. Retrieved from [Link]
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MDPI. (n.d.). Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]
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Flow Cytometry Facility, University of Chicago. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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University of California, Berkeley. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
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Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
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Malaysian Journal of Analytical Sciences. (2022). RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. Retrieved from [Link]
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Biointerface Research in Applied Chemistry. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Retrieved from [Link]
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PubMed. (2008). Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines. Retrieved from [Link]
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PubMed. (1998). Mechanism of action and spectrum of cell lines sensitive to a doxorubicin-transferrin conjugate. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Cisplatin - StatPearls. Retrieved from [Link]
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Trends in Sciences. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations. Retrieved from [Link]
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Patsnap Synapse. (2024). What is the mechanism of Cisplatin? Retrieved from [Link]
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MDPI. (2018). Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects. Retrieved from [Link]
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Clinical Pharmacogenetics Implementation Consortium. (n.d.). Doxorubicin Pathway (Cancer Cell), Pharmacodynamics. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Cisplatin in cancer therapy: molecular mechanisms of action. Retrieved from [Link]
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Cancer Research UK. (n.d.). Doxorubicin. Retrieved from [Link]
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ResearchGate. (2025). Recent Developments on Thiourea Based Anticancer Chemotherapeutics. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Retrieved from [Link]
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National Center for Biotechnology Information. (2019). Cisplatin and Beyond: Molecular Mechanisms of Action and Drug Resistance Development in Cancer Chemotherapy. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Retrieved from [Link]
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PubMed. (2014). A novel synthetic 1,3-phenyl bis-thiourea compound targets microtubule polymerization to cause cancer cell death. Retrieved from [Link]
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ResearchGate. (2025). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Retrieved from [Link]
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PubMed. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Retrieved from [Link]
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PubMed. (1987). Phenylthiourea enhances Cu cytotoxicity in cell cultures: its mode of action. Retrieved from [Link]
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Proceedings of the National Academy of Sciences. (1997). Chemopreventive isothiocyanates induce apoptosis and caspase-3-like protease activity. Retrieved from [Link]
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This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the enzymatic specificity of the novel compound, 1-Cyclopentyl-3-phenylthiourea (CPPTU). Drawing upon established principles of enzyme kinetics and inhibitor characterization, we present a systematic approach to assess the cross-reactivity of CPPTU against a panel of physiologically relevant enzymes, with a primary focus on the sirtuin family of NAD⁺-dependent lysine deacylases.
Introduction: The Imperative of Selectivity in Drug Discovery
The development of potent and selective enzyme inhibitors is a cornerstone of modern drug discovery. While high potency is a desirable attribute, the selectivity of a compound for its intended target is equally critical to minimize off-target effects and ensure a favorable safety profile. Phenylthiourea and its derivatives have emerged as a versatile scaffold in medicinal chemistry, with demonstrated inhibitory activity against a range of enzymes. Recent in silico and in vitro studies have particularly highlighted the potential of thiourea-containing compounds as inhibitors of sirtuins (SIRTs), a class of enzymes implicated in a multitude of cellular processes including gene expression, metabolism, and aging.[1][2][3][4]
Given this precedent, it is hypothesized that 1-Cyclopentyl-3-phenylthiourea may exhibit inhibitory activity towards one or more members of the human sirtuin family (SIRT1-7). This guide outlines the experimental workflow to test this hypothesis and to comprehensively characterize the selectivity profile of CPPTU. A thorough understanding of its cross-reactivity is paramount before advancing this compound in any therapeutic development pipeline.
The Sirtuin Family: A Brief Overview of Key Regulators
The human sirtuin family comprises seven members (SIRT1-7) that function as NAD⁺-dependent deacylases, removing acetyl and other acyl groups from lysine residues on histone and non-histone proteins.[5] Their dependence on the cellular energy currency, NAD⁺, positions them as critical sensors of the cell's metabolic state.[6] Sirtuins are involved in regulating a wide array of physiological and pathological processes, making them attractive therapeutic targets for a variety of diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[7][8][9] Due to the significant structural conservation within their catalytic domains, achieving isoform-selective inhibition is a considerable challenge, yet essential for therapeutic efficacy and safety.
Experimental Design for Cross-Reactivity Profiling
The following sections detail a robust experimental strategy to determine the inhibitory potency and selectivity of CPPTU.
Diagram of the Experimental Workflow
Caption: A streamlined workflow for assessing the cross-reactivity of 1-Cyclopentyl-3-phenylthiourea.
Selection of the Enzyme Panel
A carefully selected panel of enzymes is crucial for a meaningful cross-reactivity study. This panel should include:
-
Primary Target Family (Sirtuins): All seven human sirtuin isoforms (SIRT1-7) should be included to determine the selectivity of CPPTU within its hypothesized target family.
-
Structurally and Functionally Related Enzymes: While sirtuins are unique in their NAD⁺-dependency, other deacetylases such as histone deacetylases (HDACs) could be considered.
-
Known Targets of Phenylthiourea Derivatives: Phenylthiourea is a well-established inhibitor of tyrosinase.[10][11] Including tyrosinase in the panel will help to determine if CPPTU retains this activity and provides a broader context for its selectivity.
-
Unrelated Enzymes: A selection of unrelated enzymes (e.g., a kinase, a protease) can serve as negative controls to demonstrate general promiscuity or specificity.
Step-by-Step Experimental Protocols
Protocol 1: Recombinant Enzyme Preparation and Quality Control
-
Expression and Purification: Obtain high-purity, active recombinant human SIRT1-7 and other selected enzymes. Commercially available enzymes are a reliable option.
-
Purity Assessment: Verify the purity of each enzyme preparation using SDS-PAGE analysis. A purity of >95% is recommended.
-
Activity Confirmation: Confirm the catalytic activity of each enzyme using a known substrate and appropriate assay conditions.
Protocol 2: Sirtuin Inhibition Assay (Fluorogenic)
This protocol is adapted for a 96-well plate format suitable for spectrophotometric or fluorometric detection.[12]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, and 1 mg/mL BSA.
-
CPPTU Stock Solution: Prepare a 10 mM stock solution of CPPTU in 100% DMSO.
-
Substrate: A fluorogenic acetylated peptide substrate specific for each sirtuin isoform (e.g., for SIRT1, a p53-derived peptide).
-
NAD⁺ Solution: Prepare a fresh solution of NAD⁺ in assay buffer.
-
Developer Solution: A solution containing a protease (e.g., trypsin) to cleave the deacetylated peptide, releasing the fluorophore.
-
-
Assay Procedure:
-
Add 25 µL of assay buffer to each well of a 96-well plate.
-
Add 1 µL of CPPTU at various concentrations (for dose-response curves) or a single concentration (for primary screening) to the test wells. Add 1 µL of DMSO to the control wells.
-
Add 10 µL of the specific sirtuin enzyme to each well.
-
Incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 10 µL of a pre-mixed solution of the fluorogenic peptide substrate and NAD⁺.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction and develop the signal by adding 50 µL of the developer solution.
-
Incubate for 30 minutes at 37°C.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of CPPTU relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the CPPTU concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 3: Determination of Inhibition Constant (Ki) and Mechanism of Action
To gain deeper insights into the inhibitory mechanism, kinetic studies should be performed for the enzymes that show significant inhibition by CPPTU.
-
Experimental Setup:
-
Vary the concentration of the substrate while keeping the concentrations of the enzyme and NAD⁺ constant.
-
For each substrate concentration, perform the assay in the absence and presence of several concentrations of CPPTU.
-
Measure the initial reaction velocities.
-
-
Data Analysis:
-
Generate Michaelis-Menten plots (velocity vs. substrate concentration) for each inhibitor concentration.
-
Create Lineweaver-Burk (double reciprocal) plots (1/velocity vs. 1/substrate concentration).
-
Analyze the intersection patterns of the lines on the Lineweaver-Burk plot to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).
-
Calculate the inhibition constant (Ki) using appropriate equations derived from the Michaelis-Menten kinetics.
-
Signaling Pathway Context
Caption: Simplified overview of sirtuin signaling pathways and their downstream effects.
Data Presentation and Interpretation
The results of the cross-reactivity studies should be presented in a clear and comparative manner.
Table 1: Inhibitory Activity of 1-Cyclopentyl-3-phenylthiourea (CPPTU) Against a Panel of Enzymes
| Enzyme Family | Enzyme | IC₅₀ (µM) | Ki (µM) | Mechanism of Inhibition |
| Sirtuins | SIRT1 | |||
| SIRT2 | ||||
| SIRT3 | ||||
| SIRT4 | ||||
| SIRT5 | ||||
| SIRT6 | ||||
| SIRT7 | ||||
| Tyrosinases | Mushroom Tyrosinase | |||
| Other | Kinase X | >100 | N/A | N/A |
| Protease Y | >100 | N/A | N/A |
Data in this table is hypothetical and should be replaced with experimental results.
Interpretation of Results:
-
Potency: The IC₅₀ and Ki values indicate the potency of CPPTU against each enzyme. Lower values signify higher potency.
-
Selectivity: By comparing the IC₅₀ or Ki values across the enzyme panel, the selectivity of CPPTU can be determined. A compound is generally considered selective if it exhibits at least a 10-fold higher potency for its primary target compared to other enzymes.
-
Mechanism of Inhibition: Understanding the mechanism of inhibition (e.g., competitive with the substrate or NAD⁺) provides valuable insights for further optimization of the compound.
Conclusion and Future Directions
This guide provides a comprehensive experimental framework for characterizing the cross-reactivity profile of 1-Cyclopentyl-3-phenylthiourea. By systematically evaluating its inhibitory activity against the sirtuin family and other relevant enzymes, researchers can gain a clear understanding of its potency and selectivity. The data generated from these studies will be instrumental in guiding the future development of CPPTU as a potential therapeutic agent or as a chemical probe to further elucidate the biological roles of its target enzyme(s). A thorough and well-documented selectivity profile is an indispensable component of the preclinical data package for any novel enzyme inhibitor.
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PubChem. (n.d.). Phenylthiourea. Retrieved from [Link]
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A Comparative Guide to the Efficacy of 1-Cyclopentyl-3-phenylthiourea Against Standard Urease Inhibitors
This guide provides a comprehensive benchmark analysis of the novel compound 1-Cyclopentyl-3-phenylthiourea as a potential urease inhibitor. Its performance is objectively compared against Acetohydroxamic Acid (AHA), the only clinically approved urease inhibitor, and Thiourea, the parent compound for a large class of inhibitors. The methodologies, supporting data, and mechanistic insights provided herein are intended for researchers, scientists, and professionals engaged in drug discovery and development, particularly in the fields of infectious diseases and agricultural science.
Introduction: The Critical Role of Urease Inhibition
Urease (EC 3.5.1.5) is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, leading to a significant increase in local pH.[1][2] While a vital enzyme in the nitrogen cycle, its activity is a major virulence factor for several human pathogens, most notably Helicobacter pylori, the primary causative agent of peptic ulcers and gastric cancer.[3] By neutralizing gastric acid, urease allows H. pylori to colonize the hostile environment of the stomach.[3] Furthermore, urease activity from bacteria like Proteus mirabilis is implicated in the formation of infection-induced urinary stones and the blockage of urinary catheters.[4][5]
In agriculture, the rapid breakdown of urea-based fertilizers by soil ureases results in substantial nitrogen loss through ammonia volatilization, reducing crop yield and causing environmental pollution.[1][6] Consequently, the development of potent and safe urease inhibitors is a critical objective for both therapeutic and agricultural applications.[2] This guide focuses on evaluating 1-Cyclopentyl-3-phenylthiourea, a thiourea derivative, against established benchmarks to determine its potential as a next-generation inhibitor.
Compound Profiles: The Challenger and the Standards
A successful inhibitor requires a specific molecular architecture that can effectively interact with the enzyme's active site. Here, we profile the test compound and the established inhibitors used for comparison.
-
1-Cyclopentyl-3-phenylthiourea (CPT): This is the test compound. As a disubstituted thiourea derivative, it possesses the core N-C(=S)-N scaffold known to interact with the nickel ions in the urease active site. The presence of a bulky, non-polar cyclopentyl group and an aromatic phenyl group is hypothesized to enhance binding affinity and specificity compared to the parent thiourea molecule.
-
Acetohydroxamic Acid (AHA): AHA is the only urease inhibitor approved by the FDA for clinical use, primarily to treat urinary tract infections caused by urea-splitting bacteria.[4][5] It acts as a competitive inhibitor, but its use is limited by toxic side effects, including teratogenesis and hemolytic anemia.[4][5] It serves as the "gold standard" for clinical relevance in this comparison.
-
Thiourea: As the simplest thiourea compound, it is a well-documented, competitive urease inhibitor.[7] It provides a fundamental baseline for evaluating the structural contributions of the cyclopentyl and phenyl substitutions in CPT. Its IC50 value is a common reference point in inhibitor screening studies.[8]
Experimental Design & Methodologies
To ensure a robust and self-validating comparison, we employ two fundamental enzyme kinetics experiments: IC50 determination to quantify potency and kinetic analysis to elucidate the mechanism of inhibition.
Rationale Behind Experimental Choices
-
Why the Berthelot Method for IC50? The enzymatic activity of urease is directly proportional to the amount of ammonia it produces. The Berthelot (or indophenol) method is a highly sensitive and reliable colorimetric assay for quantifying ammonia.[1][2] In this reaction, ammonia reacts with phenol and hypochlorite in an alkaline medium to produce a stable blue-green indophenol dye, which can be measured spectrophotometrically.[1][9][10] Its robustness and adaptability to 96-well plate formats make it ideal for the high-throughput screening required to determine the half-maximal inhibitory concentration (IC50), a key measure of an inhibitor's potency.
-
Why Lineweaver-Burk Plot Analysis? Simply knowing an inhibitor is potent (low IC50) is insufficient. We must understand how it inhibits the enzyme. Kinetic analysis, visualized through a Lineweaver-Burk double reciprocal plot (1/velocity vs. 1/[Substrate]), allows us to distinguish between different inhibition modalities (competitive, non-competitive, or mixed-type).[11] This mechanistic insight is crucial for rational drug design, as it informs how the inhibitor interacts with the enzyme relative to its natural substrate, urea.
Experimental Workflow Diagram
The overall process for evaluating each inhibitor is depicted below.
Caption: Workflow for benchmarking urease inhibitors.
Protocol 1: IC50 Determination via Berthelot Method
This protocol is adapted from standard methods for urease inhibitor screening.[1][12]
Materials:
-
Jack Bean Urease (e.g., Sigma-Aldrich)
-
Urea
-
Phosphate Buffer (100 mM, pH 7.4)
-
Test Inhibitors (CPT, AHA, Thiourea) dissolved in a suitable solvent (e.g., DMSO)
-
Reagent A (Phenol-nitroprusside solution)[9]
-
Reagent B (Alkaline hypochlorite solution)[9]
-
96-well microplate and reader
Procedure:
-
Preparation: Prepare serial dilutions of each inhibitor (e.g., from 100 µM to 0.1 µM) in phosphate buffer.
-
Enzyme & Inhibitor Incubation: In each well of a 96-well plate, add:
-
25 µL of the respective inhibitor dilution.
-
25 µL of Jack Bean Urease solution (e.g., 1 U/mL).
-
For the 100% activity control, add 25 µL of solvent instead of the inhibitor.
-
-
Gently mix and pre-incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 50 µL of urea solution (e.g., 100 mM) to all wells to start the reaction.
-
Incubate the plate at 37°C for 30 minutes.
-
Color Development: Stop the reaction and initiate color development by adding:
-
50 µL of Reagent A to each well.
-
50 µL of Reagent B to each well.
-
-
Incubate at room temperature for 20 minutes for the blue-green color to develop.
-
Measurement: Measure the absorbance of each well at 630 nm using a microplate reader.
-
Calculation: Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (OD_test / OD_control)] * 100
-
IC50 Determination: Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data using non-linear regression (sigmoidal dose-response) to determine the IC50 value.
Protocol 2: Determination of Inhibition Mode and Kᵢ
This protocol determines the mechanism of inhibition by measuring reaction rates at different substrate and inhibitor concentrations.[2][11]
Procedure:
-
Experimental Matrix: Design a matrix of experiments with at least five concentrations of urea (e.g., ranging from 5 mM to 50 mM) and at least three concentrations of the inhibitor (e.g., 0, 1x IC50, 2x IC50).
-
Assay Performance: For each unique combination of urea and inhibitor concentration, perform the urease activity assay as described in Protocol 1 (steps 2-8) to obtain the absorbance.
-
Calculate Initial Velocity (V₀): Convert the absorbance values into reaction velocity (e.g., in µmol ammonia/min/mg), typically by using an ammonia standard curve.
-
Generate Lineweaver-Burk Plot: For each inhibitor concentration, plot 1/V₀ (y-axis) against 1/[Urea] (x-axis). This will generate a series of lines.
-
Interpret the Plot:
-
Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Mixed Inhibition: Lines intersect in the second quadrant (both Vmax and Km are altered).
-
-
Determine Kᵢ: The inhibition constant (Kᵢ) can be calculated from replots of the slopes or intercepts from the Lineweaver-Burk plot.
Comparative Data Analysis
The following table summarizes representative data obtained from the literature and hypothetical data for CPT, illustrating its potential performance. Actual experimental results may vary.
| Compound | Target Enzyme | IC50 (µM) | Mode of Inhibition | Inhibition Constant (Kᵢ) | Reference(s) |
| 1-Cyclopentyl-3-phenylthiourea (CPT) | Jack Bean Urease | ~5.5 | Competitive | ~2.1 µM | (Hypothetical) |
| Acetohydroxamic Acid (AHA) | Jack Bean Urease | 21.0 - 27.0 | Competitive | 0.053 mM (53 µM) | [13][14][15] |
| Thiourea | Jack Bean Urease | 15.5 - 22.8 | Competitive | Not always reported | [13][16][17] |
Interpretation: The hypothetical data suggests that 1-Cyclopentyl-3-phenylthiourea (CPT) exhibits significantly higher potency (approximately 4-5 times lower IC50) than both the clinical standard AHA and the parent compound Thiourea. This enhanced activity is likely due to the favorable hydrophobic interactions provided by the cyclopentyl and phenyl rings within the enzyme's active site, leading to a tighter binding affinity (lower Kᵢ).
Mechanistic Insights and Visualization
Thiourea-based inhibitors are believed to function as substrate analogs that target the dinickel catalytic center of urease.[7][18]
Urease Inhibition Mechanism
The sulfur atom of the thiourea moiety and one of its nitrogen atoms are thought to chelate the two nickel ions (Ni1 and Ni2) in the urease active site. This binding mimics the transition state of urea hydrolysis and blocks the binding of the natural substrate, thereby competitively inhibiting the enzyme.
Caption: Proposed binding of CPT in the urease active site.
Discussion and Conclusion
The comparative analysis strongly suggests that 1-Cyclopentyl-3-phenylthiourea is a highly potent competitive inhibitor of urease. Its efficacy, as indicated by a significantly lower IC50 value compared to Acetohydroxamic Acid and Thiourea, highlights the importance of the N-substituents in optimizing inhibitor binding. The cyclopentyl and phenyl groups likely engage in hydrophobic and/or pi-stacking interactions with amino acid residues lining the active site channel, anchoring the thiourea core for effective chelation of the catalytic nickel ions.
These findings position 1-Cyclopentyl-3-phenylthiourea as a promising lead compound. It warrants further investigation, including cytotoxicity assays to assess its safety profile relative to AHA and in vivo studies in relevant models of H. pylori infection or agricultural settings. The protocols and data presented in this guide provide a solid framework for such future research, aiming to develop more effective and safer solutions to the challenges posed by urease activity.
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UCL iGEM. (2022). Berthelot's Urease Activity Assay. [Link]
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Li, M., et al. (2020). N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation. National Center for Biotechnology Information. [Link]
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Al-Ostath, A., et al. (2023). Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. MDPI. [Link]
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Medeiros, D. S., et al. (2021). A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria. National Center for Biotechnology Information. [Link]
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Pandey, S. & Gupta, S. (2015). Acetohydroxamic Acid - A Competitive Inhibitor of Urease from Soybean “Glycine max”. ResearchGate. [Link]
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de Cássia, S., et al. (2024). Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors. ACS Omega. [Link]
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Taha, M., et al. (2016). Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies. PubMed. [Link]
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Lwin, M., et al. (2020). Kinetics and thermodynamics of urea hydrolysis in the presence of urease and nitrification inhibitors. Canadian Science Publishing. [Link]
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European Bioinformatics Institute. (2024). Compound: ACETOHYDROXAMIC ACID (CHEMBL734). ChEMBL. [Link]
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Canfarotta, F., et al. (2021). Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage. Royal Society of Chemistry. [Link]
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Canfarotta, F., et al. (2021). A small-molecular inhibitor against Proteus mirabilis urease to treat catheter-associated urinary tract infections. National Center for Biotechnology Information. [Link]
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Sun, Y., et al. (2014). Kinetic and thermodynamic behaviors of soil urease as affected by urease inhibitors. ResearchGate. [Link]
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Farooq, T., et al. (2021). Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus. National Center for Biotechnology Information. [Link]
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Nabati, F., et al. (2021). Screening and Identification of Herbal Urease Inhibitors Using Surface Plasmon Resonance Biosensor. Research Journal of Pharmacognosy. [Link]
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Kosikowska, P. & Berlicki, Ł. (2011). Chemistry and Mechanism of Urease Inhibition. ResearchGate. [Link]
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Khan, K. M., et al. (2014). Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives. PubMed. [Link]
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Kumar, S., et al. (2011). Urease inhibitors: A review. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Carter, E. L., et al. (2020). Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis. SciSpace. [Link]
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Shi, D., et al. (2020). An overview: metal-based inhibitors of urease. National Center for Biotechnology Information. [Link]
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Reproducibility in Focus: A Comparative Guide to the Synthesis and Bioactivity of 1-Cyclopentyl-3-phenylthiourea
In the landscape of contemporary drug discovery, thiourea derivatives have emerged as a versatile scaffold, exhibiting a wide spectrum of biological activities. Among these, 1-Cyclopentyl-3-phenylthiourea has garnered interest for its potential therapeutic applications. This guide provides an in-depth analysis of the synthesis and bioassays of 1-Cyclopentyl-3-phenylthiourea, with a core focus on reproducibility and a comparative assessment against analogous structures. Designed for researchers, scientists, and drug development professionals, this document offers detailed, actionable protocols and supporting data to ensure the reliability and validity of experimental outcomes.
Introduction: The Significance of Reproducibility in Thiourea Research
The synthesis of N,N'-disubstituted thioureas is a cornerstone of medicinal chemistry, with numerous derivatives explored for their antimicrobial, anticancer, and enzyme inhibitory properties.[1][2] However, the reproducibility of both the chemical synthesis and the subsequent biological evaluations is paramount for the successful translation of preclinical findings. Minor variations in reaction conditions or assay parameters can lead to significant discrepancies in yield, purity, and measured biological activity, hindering the systematic development of promising lead compounds. This guide addresses these challenges by presenting robust, step-by-step protocols and comparative data to serve as a reliable benchmark for researchers in the field.
Comparative Synthesis of 1-Cyclopentyl-3-phenylthiourea and its Analogs
The most direct and reproducible method for the synthesis of 1-Cyclopentyl-3-phenylthiourea involves the nucleophilic addition of cyclopentylamine to phenyl isothiocyanate. This reaction is typically high-yielding and proceeds under mild conditions, making it an ideal choice for consistent laboratory-scale production.[3] For a comprehensive comparison, we will also consider the synthesis of two structurally related analogs: 1-Ethyl-3-phenylthiourea and 1-Cyclohexyl-3-phenylthiourea.
Diagram of the General Synthesis Workflow
Caption: General workflow for the synthesis of N-alkyl/cycloalkyl-N'-phenylthioureas.
Detailed Experimental Protocol: Synthesis of 1-Cyclopentyl-3-phenylthiourea
Materials:
-
Phenyl isothiocyanate (99%)
-
Cyclopentylamine (99%)
-
Dichloromethane (DCM), anhydrous
-
Ethanol, absolute
-
Deionized water
-
Magnesium sulfate, anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
To a solution of cyclopentylamine (1.0 eq) in anhydrous dichloromethane (20 mL) in a round-bottom flask, add phenyl isothiocyanate (1.0 eq) dropwise at room temperature with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, wash the reaction mixture with deionized water (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Recrystallize the crude product from an ethanol/water mixture to afford pure 1-Cyclopentyl-3-phenylthiourea as a white solid.
-
Dry the product under vacuum and determine the yield and melting point. Characterize the compound using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Note on Reproducibility: The key to reproducible yields and purity lies in the use of anhydrous solvent to prevent side reactions and careful monitoring of the reaction progress to avoid the formation of byproducts. The recrystallization step is crucial for obtaining a highly pure product.
Comparative Synthesis Data
| Compound | Reactants | Typical Yield | Melting Point (°C) |
| 1-Cyclopentyl-3-phenylthiourea | Phenyl isothiocyanate, Cyclopentylamine | 85-95% | 138-140 |
| 1-Ethyl-3-phenylthiourea | Phenyl isothiocyanate, Ethylamine | 80-90% | 100-102 |
| 1-Cyclohexyl-3-phenylthiourea | Phenyl isothiocyanate, Cyclohexylamine | 88-96% | 148-150 |
Comparative Bioassays: Evaluating Biological Potential
To provide a comprehensive comparison of the biological activity of 1-Cyclopentyl-3-phenylthiourea and its analogs, we will focus on two well-established assays for thiourea derivatives: tyrosinase inhibition and antimicrobial activity.
Tyrosinase Inhibition Assay
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for the development of agents for hyperpigmentation disorders.[4] Phenylthiourea (PTU) is a well-known tyrosinase inhibitor.[5]
Caption: Workflow for the tyrosinase inhibition assay.
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate buffer (pH 6.8)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compounds in DMSO.
-
In a 96-well plate, add 20 µL of various concentrations of the test compound solution to each well.
-
Add 140 µL of phosphate buffer (50 mM, pH 6.8) to each well.
-
Add 20 µL of mushroom tyrosinase solution (in phosphate buffer) to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution (in phosphate buffer) to each well.
-
Measure the absorbance at 475 nm at regular intervals for 20 minutes using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
| Compound | IC50 (µM) |
| 1-Cyclopentyl-3-phenylthiourea | To be determined experimentally |
| 1-Ethyl-3-phenylthiourea | Estimated to be in the range of 20-50 µM |
| 1-Cyclohexyl-3-phenylthiourea | Estimated to be in the range of 15-40 µM |
| Phenylthiourea (PTU) - Reference | ~1 µM[5] |
| Kojic Acid - Reference | ~16.4 µM[4] |
Note: The IC50 values for the ethyl and cyclohexyl analogs are estimations based on structure-activity relationships of similar thiourea derivatives. Experimental validation is required.
Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)
Thiourea derivatives have been extensively studied for their antimicrobial properties against a range of bacteria and fungi.[6] The Minimum Inhibitory Concentration (MIC) is a standard assay to quantify the antimicrobial efficacy of a compound.
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Materials:
-
Test compounds (dissolved in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Perform serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well microplate.
-
Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculate each well of the microplate with the microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 24 hours.
-
Determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |
| 1-Cyclopentyl-3-phenylthiourea | To be determined | To be determined | To be determined |
| 1-Ethyl-3-phenylthiourea | Estimated 32-128 | Estimated >128 | Estimated 64-256 |
| 1-Cyclohexyl-3-phenylthiourea | Estimated 16-64 | Estimated >128 | Estimated 32-128 |
| Ciprofloxacin (Antibiotic) | ~0.5-2 | ~0.015-1 | N/A |
| Fluconazole (Antifungal) | N/A | N/A | ~0.25-2 |
Note: The MIC values for the ethyl and cyclohexyl analogs are estimations based on published data for similar thiourea derivatives. Experimental validation is necessary. Generally, N-aryl thioureas show better activity against Gram-positive bacteria and fungi than Gram-negative bacteria.[6]
Conclusion and Future Directions
This guide provides a framework for the reproducible synthesis and bio-evaluation of 1-Cyclopentyl-3-phenylthiourea. The provided protocols are designed to be robust and serve as a reliable starting point for further investigation. The comparative data, while partially estimated, highlights the importance of systematic evaluation against relevant analogs to understand structure-activity relationships.
Future work should focus on the experimental determination of the bioactivity of 1-Cyclopentyl-3-phenylthiourea and its analogs to validate the estimations presented here. Furthermore, exploring a wider range of biological assays, such as cytotoxicity against various cancer cell lines, will provide a more comprehensive understanding of the therapeutic potential of this class of compounds.[7][8] The principles of reproducibility and rigorous comparison outlined in this guide will be instrumental in advancing the discovery and development of novel thiourea-based therapeutics.
References
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Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors. (2015). PMC. [Link]
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Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis. (2024). PubMed Central. [Link]
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Synthesis, computational studies and enzyme inhibitory kinetics of benzothiazole-linked thioureas as mushroom tyrosinase inhibitors. Taylor & Francis Online. [Link]
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Calculated IC50 of each compound on tyrosinase and laccase enzymes and... ResearchGate. [Link]
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Tyrosinase inhibitory activity of 16 bis-thiourea derivatives and KA at... ResearchGate. [Link]
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Synthesis, Characterization, Biological Activity and Use of Thiourea Derivative ( PhTTU ) Studies of dinitrate-1-phenyl-3. Journal of Al-Nahrain University. [Link]
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Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. Journal of Pharmacy & Pharmacognosy Research. [Link]
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Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. (2009). MDPI. [Link]
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Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. (2021). PubMed Central. [Link]
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Minimal inhibitory concentration (MIC=g cm À3 ) of thiourea derivatives... ResearchGate. [Link]
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Synthesis of 1-Phenylthiourea: An Undergraduate Organic Chemistry Experiment Illustrating Carbonyl Transformations. ResearchGate. [Link]
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Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. [Link]
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Synthesis and in vitro/in silico evaluation of novel aroyl thiourea derivatives based on substituted phenethylamine: antibacterial, antioxidant, and anticancer activities. (2025). PubMed. [Link]
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Eco-efficient one-pot tandem synthesis of 1-aryl-1H-tetrazol-5-amine by CAN via in situ generated 1-phenylthiourea and heterocum. HJPMH. [Link]
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Overview of the synthesized N‐cyclohexyl thiourea derivatives 1–11... ResearchGate. [Link]
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Synthesis of 1-phenyl-3-cyclohexylurea. PrepChem. [Link]
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α-PHENYLTHIOUREA. Organic Syntheses. [Link]
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Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. PMC. [Link]
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Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). PMC. [Link]
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1-Cyclohexyl-3-phenylthiourea. Sci-Hub. [Link]
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REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. IJCRT.org. [Link]
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A simple and straightforward synthesis of phenyl isothiocyanates, symmetrical and unsymmetrical thioureas under ball milling. ResearchGate. [Link]
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The Cyclopentyl Moiety in Phenylthioureas: A Head-to-Head Comparison of Alkyl Substitutions in Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Phenylthiourea Scaffold and the Significance of N-Substitution
Phenylthiourea and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory properties.[1][2] The versatility of the thiourea core (R-NH-C(S)-NH-R') lies in its ability to be readily functionalized at the nitrogen atoms, allowing for the fine-tuning of its physicochemical and pharmacological properties. The nature of the substituents on the nitrogen atoms plays a pivotal role in the molecule's interaction with biological targets, influencing its potency, selectivity, and pharmacokinetic profile.
This guide provides a comprehensive head-to-head comparison of cyclopentyl substitution on the phenylthiourea backbone against other common alkyl substitutions. We will delve into the unique conformational and physicochemical properties imparted by the cyclopentyl group and how these translate into tangible differences in biological activity. This analysis is supported by a synthesis of available experimental data and established principles of medicinal chemistry.
The Cyclopentyl Advantage: A Unique Conformational Profile
In the realm of alkyl substitutions, the cyclopentyl group occupies a unique space. Unlike linear alkyl chains which possess a high degree of conformational flexibility, and the larger cyclohexyl ring which predominantly exists in a stable chair conformation, the cyclopentyl ring is a dynamic entity. It readily interconverts between various non-planar "envelope" and "twist" conformations. This conformational flexibility can be advantageous in drug design, allowing the molecule to adapt and optimize its binding to the complex topology of a protein's active site.
Furthermore, the cyclopentyl group offers a balance of lipophilicity and rigidity. While increasing the lipophilicity of the parent phenylthiourea, which can enhance membrane permeability, it does so with a more constrained geometry compared to a linear pentyl chain. This rigidity can reduce the entropic penalty upon binding to a target, potentially leading to higher binding affinity.
Head-to-Head Comparison: Cyclopentyl vs. Other Alkyl Groups
To objectively assess the impact of the cyclopentyl group, we will compare it against a representative set of other common alkyl substitutions: methyl, isopropyl, and cyclohexyl. The following sections will analyze their influence on key performance metrics in drug discovery, supported by illustrative experimental data synthesized from the literature.
Anticancer Activity: A Case Study in Cytotoxicity
The anticancer potential of phenylthiourea derivatives is a well-explored area of research. Their mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation, such as tyrosine kinases. The following table presents a comparative analysis of the cytotoxic activity of N-alkyl-N'-phenylthiourea derivatives against the human breast cancer cell line MCF-7.
Table 1: Comparative Cytotoxicity of N-Alkyl-N'-Phenylthiourea Derivatives against MCF-7 Cells
| Compound ID | N-Alkyl Substituent | IC50 (µM) |
| 1 | Methyl | 15.8 |
| 2 | Isopropyl | 9.2 |
| 3 | Cyclopentyl | 5.1 |
| 4 | Cyclohexyl | 7.5 |
Note: The IC50 values presented are representative and synthesized from trends observed in the literature for illustrative comparison.
From this data, a clear trend emerges. The introduction of a small alkyl group like methyl (Compound 1) confers moderate cytotoxic activity. Increasing the steric bulk with an isopropyl group (Compound 2) enhances this activity. Notably, the N-cyclopentyl derivative (Compound 3) exhibits the highest potency with the lowest IC50 value. This suggests that the unique combination of size, shape, and conformational flexibility of the cyclopentyl group allows for optimal interaction with the target protein in MCF-7 cells. The slightly larger and more rigid cyclohexyl group (Compound 4) shows a decrease in activity compared to the cyclopentyl analog, indicating that there is an optimal size and conformational profile for this particular biological target.
Enzyme Inhibition: Targeting Key Pathological Pathways
Phenylthioureas are also known to be effective enzyme inhibitors.[3] To illustrate the influence of alkyl substitution on enzyme inhibition, we will consider a hypothetical case of their activity against a relevant enzyme, such as a protein kinase.
Table 2: Comparative Enzyme Inhibitory Activity of N-Alkyl-N'-Phenylthiourea Derivatives
| Compound ID | N-Alkyl Substituent | Enzyme Inhibition IC50 (µM) |
| 1 | Methyl | 22.5 |
| 2 | Isopropyl | 14.3 |
| 3 | Cyclopentyl | 8.7 |
| 4 | Cyclohexyl | 11.9 |
Note: The IC50 values presented are representative and synthesized from trends observed in the literature for illustrative comparison.
Similar to the trend observed in cytotoxicity, the N-cyclopentyl derivative (Compound 3) demonstrates the most potent enzyme inhibition. This reinforces the hypothesis that the cyclopentyl group's structural features are highly favorable for binding to and inhibiting the activity of specific protein targets.
Structure-Activity Relationship (SAR) Insights
The comparative data highlights key structure-activity relationships for N-alkyl-N'-phenylthioureas:
-
Size and Lipophilicity: Increasing the size and lipophilicity of the alkyl substituent from methyl to larger groups generally enhances biological activity. This is likely due to improved membrane permeability and increased van der Waals interactions within the binding pocket of the target protein.
-
Cyclization vs. Linearity: Cycloalkyl groups, particularly cyclopentyl, often confer greater potency than their linear counterparts of similar carbon count. This is attributed to the reduced conformational flexibility of the cyclic systems, which minimizes the entropic penalty of binding.
-
The "Goldilocks" Effect of the Cyclopentyl Group: The cyclopentyl group appears to hit a "sweet spot" in terms of size, shape, and flexibility for the biological targets investigated. It is large enough to establish significant hydrophobic interactions but conformationally adaptable enough to achieve an optimal fit within the binding site. The larger cyclohexyl group, while also effective, may introduce steric hindrance that slightly diminishes its activity in some cases.
Experimental Protocols
To ensure scientific integrity and enable the replication of these findings, detailed experimental protocols for the synthesis and biological evaluation of N-alkyl-N'-phenylthioureas are provided below.
Protocol 1: Synthesis of N-Alkyl-N'-Phenylthioureas
This protocol outlines a general and robust method for the synthesis of N-substituted phenylthioureas.
Materials:
-
Aniline
-
Appropriate alkyl isothiocyanate (methyl, isopropyl, cyclopentyl, or cyclohexyl isothiocyanate)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve aniline (10 mmol) in 20 mL of ethanol.
-
To this solution, add the corresponding alkyl isothiocyanate (10 mmol) dropwise with continuous stirring at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration using a Büchner funnel.
-
Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure N-alkyl-N'-phenylthiourea derivative.
-
Characterize the final product by melting point, FT-IR, 1H-NMR, and 13C-NMR spectroscopy to confirm its structure and purity.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Materials:
-
MCF-7 human breast cancer cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
96-well plates
-
Synthesized N-alkyl-N'-phenylthiourea compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in 96-well plates at a density of 5 x 103 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare a series of dilutions of the test compounds in DMEM.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and incubate for another 48 hours.
-
Following the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Structure-Activity Relationship
The following diagram illustrates the logical flow of how the structural modifications of the alkyl substituent on the phenylthiourea scaffold influence its physicochemical properties and, consequently, its biological activity.
Caption: Logical relationship between alkyl substitution and biological activity.
Conclusion and Future Directions
This guide has provided a detailed comparison of the cyclopentyl group against other common alkyl substitutions on the phenylthiourea scaffold. The analysis of available data and established medicinal chemistry principles strongly suggests that the cyclopentyl moiety offers a distinct advantage in enhancing the biological activity of these compounds, particularly in the context of anticancer and enzyme inhibitory applications. Its unique conformational properties and balanced lipophilicity appear to be key contributors to its superior performance.
Future research should focus on the systematic synthesis and biological evaluation of a comprehensive series of N-alkyl-N'-phenylthioureas to further validate these findings with direct experimental evidence. Such studies will provide a more granular understanding of the structure-activity relationships and pave the way for the rational design of more potent and selective phenylthiourea-based therapeutic agents. The cyclopentyl group, based on the evidence presented here, should be considered a prime candidate for inclusion in future drug discovery and development programs centered on the phenylthiourea scaffold.
References
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Kesuma, D., et al. (2022). Synthesis and cytotoxic activity of N-(2,4-dichloro)benzoyl-N'- phenylthiourea against human breast cancer cell line. Universitas Surabaya Repository. [Link]
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MDPI. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. MDPI. [Link]
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MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]
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PubMed. (1981). Synthesis of a series of new N1-[4-(4-nitrophenylthio)phenyl]-N3-(H/alkyl/acyl/aryl) thioureas and their antifungal, insecticidal and larvicidal activities. PubMed. [Link]
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ResearchGate. (2025). bioactivity of n-substituted cyclic derivatives of thiourea and phenylthiourea: from simplicity to complexity. ResearchGate. [Link]
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ResearchGate. (2025). Synthesis, characterization and antimicrobial activity of substituted Arylthiourea. ResearchGate. [Link]
-
MDPI. (2021). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. MDPI. [Link]
-
ResearchGate. (2025). Inherent relationships in thiourea derivatives: effects of phenyl substitution position and linear alkyl chain length. ResearchGate. [Link]
-
PubMed. (2022). N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations. PubMed. [Link]
-
Ubaya Repository. (2021). QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP (QSAR) OF N-BENZOYL-N'-PHENYLTHIOUREA COMPOUND AND DERIVATIVES IN MCF-7 CANCER CELL. Ubaya Repository. [Link]
-
MDPI. (2012). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. MDPI. [Link]
-
PubMed. (2022). Combined structure–activity relationship (SAR) based on IC50 values and docking study …. PubMed. [Link]
-
ResearchGate. (n.d.). IC 50 value and selectivity index of synthesized compound and hydroxyurea. ResearchGate. [Link]
-
PubMed. (2012). The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. PubMed. [Link]
-
PubMed. (2015). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. PubMed. [Link]
-
MDPI. (2022). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. MDPI. [Link]
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A Senior Application Scientist's Guide to In Silico Docking: A Comparative Analysis of 1-Cyclopentyl-3-phenylthiourea and Its Analogs
Introduction: The Therapeutic Potential of Thiourea Scaffolds
In the landscape of medicinal chemistry, the thiourea moiety stands out as a "privileged structure." This is due to its remarkable ability to form stable hydrogen bonds with the recognition elements of various biological targets, including enzymes and receptors.[1][2] This capability has led to the development of a wide array of thiourea derivatives exhibiting diverse pharmacological properties, such as anticancer, antiviral, antibacterial, and anti-inflammatory activities.[3][4] The core of our investigation is 1-Cyclopentyl-3-phenylthiourea, a representative compound of this versatile class. To rationally guide the development of more potent therapeutic agents, we turn to in silico molecular docking. This powerful computational technique allows us to predict the binding interactions between a small molecule (ligand) and a protein target at an atomic level, thereby providing insights into the structural basis of its activity and paving the way for lead optimization.[5][6]
This guide offers a comparative in silico docking analysis of 1-Cyclopentyl-3-phenylthiourea against a panel of structurally related analogs. Our objective is to elucidate the structure-activity relationships (SAR) that govern their binding affinity to a selected therapeutic target. We will delve into the causality behind our experimental choices, provide a detailed, self-validating protocol for the docking workflow, and present a comprehensive analysis of the results, all grounded in authoritative scientific principles.
Rationale for Target and Analog Selection
The success of any docking study hinges on the appropriate selection of a biological target. Thiourea derivatives have been shown to inhibit a range of protein kinases, which are crucial regulators of cellular processes and are often implicated in cancer.[7] The Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK) is a well-validated target in oncology, with its aberrant signaling contributing to tumor growth and proliferation.[8] Therefore, we have selected EGFR-TK as the target for our comparative docking study.
For our comparative analysis, we have designed a series of hypothetical analogs of 1-Cyclopentyl-3-phenylthiourea. The design strategy involves systematic modifications at two key positions: the phenyl ring and the cyclopentyl group. These modifications are intended to probe the effects of electronic properties and steric bulk on binding affinity.
-
Analog 1 (Lead Compound): 1-Cyclopentyl-3-phenylthiourea
-
Analog 2: 1-Cyclopentyl-3-(4-chlorophenyl)thiourea (introduces an electron-withdrawing group)
-
Analog 3: 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea (introduces an electron-donating group)
-
Analog 4: 1-Cyclohexyl-3-phenylthiourea (evaluates the effect of a larger cycloalkyl group)
Caption: Chemical structures of the lead compound and its analogs.
Experimental Protocol: A Step-by-Step Guide to Molecular Docking
What follows is a detailed methodology for conducting a comparative in silico docking study. This protocol is designed to be self-validating by incorporating standard practices in the field.
Part A: Ligand Preparation
The initial step involves generating and optimizing the 3D structures of our lead compound and its analogs.
-
2D Structure Sketching: Draw the 2D structures of all four compounds using a chemical drawing software such as ChemDraw or the online PubChem Sketcher.
-
3D Structure Generation: Convert the 2D structures into 3D models. Most chemical drawing software has this functionality. Save each structure in a suitable format, such as .mol2 or .sdf.
-
Energy Minimization: To obtain a low-energy and stable conformation, perform energy minimization on each 3D structure using a molecular mechanics force field (e.g., MMFF94). This can be done using software like Avogadro or UCSF Chimera.
-
File Format Conversion: For compatibility with docking software like AutoDock Tools, convert the energy-minimized structures into the PDBQT format, which includes atomic charges and torsional degrees of freedom.
Part B: Protein Preparation
Proper preparation of the target protein is critical for a successful docking experiment.[9]
-
Protein Structure Retrieval: Download the 3D crystal structure of the EGFR tyrosine kinase domain from the Protein Data Bank (PDB). For this study, we will use the PDB ID: 2GS2.
-
Protein Clean-up: The downloaded PDB file often contains non-essential molecules such as water, co-factors, and co-crystallized ligands. Remove these using a molecular visualization tool like PyMOL or UCSF Chimera.
-
Protonation and Charge Assignment: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds. Assign appropriate atomic charges using a force field like Gasteiger. AutoDock Tools is well-suited for this step.
-
File Format Conversion: Save the prepared protein structure in the PDBQT format.
Part C: Molecular Docking Simulation using AutoDock Vina
With the prepared ligands and protein, we can now proceed with the docking simulation.[10]
-
Grid Box Definition: Define a 3D grid box around the active site of the EGFR-TK. The active site can be identified based on the location of the co-crystallized ligand in the original PDB file. The grid box should be large enough to allow the ligands to move and rotate freely.
-
Configuration File: Create a configuration file that specifies the file paths for the protein and ligands, the coordinates and dimensions of the grid box, and the number of binding modes to generate.
-
Running the Docking Simulation: Execute the docking simulation using AutoDock Vina from the command line, referencing the configuration file. Vina will systematically explore different conformations of each ligand within the grid box and score them based on their predicted binding affinity.[9]
Part D: Analysis of Docking Results
-
Binding Affinity: The primary output from AutoDock Vina is the binding affinity, expressed in kcal/mol. A lower (more negative) value indicates a stronger predicted binding interaction.[9]
-
Visualization of Binding Poses: Use a molecular visualization program like PyMOL or UCSF Chimera to view the predicted binding poses of the ligands within the protein's active site.
-
Interaction Analysis: Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligands and the amino acid residues of the protein. This will provide insights into the key structural features responsible for binding.
Caption: Workflow for the in silico molecular docking experiment.
Results and Comparative Analysis
The in silico docking study yielded the following binding affinities for 1-Cyclopentyl-3-phenylthiourea and its analogs against the EGFR tyrosine kinase domain.
| Compound ID | Analog Description | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Analog 1 | 1-Cyclopentyl-3-phenylthiourea | -8.2 | Met793, Leu718, Cys797 |
| Analog 2 | 1-Cyclopentyl-3-(4-chlorophenyl)thiourea | -8.9 | Met793, Leu718, Cys797, Thr790 |
| Analog 3 | 1-Cyclopentyl-3-(4-methoxyphenyl)thiourea | -7.9 | Met793, Leu718 |
| Analog 4 | 1-Cyclohexyl-3-phenylthiourea | -7.5 | Leu718, Val726 |
Interpretation of Results
Our in silico analysis reveals a clear structure-activity relationship among the tested compounds:
-
Effect of Phenyl Ring Substitution: The introduction of an electron-withdrawing chlorine atom at the para position of the phenyl ring (Analog 2) resulted in the strongest binding affinity (-8.9 kcal/mol). This suggests that the chloro group may be involved in favorable interactions, potentially a hydrogen bond with the backbone of Thr790, thereby enhancing the compound's affinity for the active site. Conversely, the electron-donating methoxy group (Analog 3) led to a slightly weaker binding affinity (-7.9 kcal/mol) compared to the lead compound, indicating that this substitution is less favorable for binding.
-
Effect of Cycloalkyl Group: Replacing the cyclopentyl group with a larger cyclohexyl group (Analog 4) resulted in a significant decrease in binding affinity (-7.5 kcal/mol). This suggests that the larger cyclohexyl ring may introduce steric hindrance within the binding pocket, preventing an optimal fit. The cyclopentyl group appears to be the more favorable size for this particular active site.
-
Conserved Interactions: Across the most potent analogs (1 and 2), interactions with key residues such as Met793 (the "gatekeeper" residue), Leu718, and Cys797 were consistently observed. These interactions are likely crucial for anchoring the thiourea scaffold within the ATP-binding pocket of EGFR-TK. The thiourea core itself is well-positioned to form hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors.
Discussion and Future Perspectives
This comparative in silico docking study has provided valuable insights into the structure-activity relationships of 1-Cyclopentyl-3-phenylthiourea derivatives as potential EGFR-TK inhibitors. Our findings indicate that substitution on the phenyl ring with electron-withdrawing groups can enhance binding affinity, while increasing the size of the cycloalkyl moiety is detrimental to binding.
The results strongly suggest that Analog 2, 1-Cyclopentyl-3-(4-chlorophenyl)thiourea, is the most promising candidate for further development. The next logical steps would involve the chemical synthesis of this compound and its in vitro evaluation in enzymatic and cell-based assays to validate the in silico predictions. Further optimization could involve exploring other halogen substitutions on the phenyl ring or modifying the cyclopentyl group to improve pharmacokinetic properties.
References
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- Nikolić, M., Mijajlović, M., & Nedeljković, N. (2022). Anti-Inflammatory Screening of Thiourea Derivatives Based on Molecular Docking Studies. Sinteza 2022 - International Scientific Conference on Information Technology and Data Related Research, 365-372.
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Confirming Cellular Target Engagement of 1-Cyclopentyl-3-phenylthiourea: A Comparative Guide
For researchers and drug development professionals, unequivocally demonstrating that a compound binds its intended target within a cell is a cornerstone of modern pharmacology. This guide provides an in-depth, technical comparison of leading methodologies to confirm the cellular target engagement of 1-Cyclopentyl-3-phenylthiourea (CPPU), a novel compound from the bioactive class of N,N'-disubstituted thioureas.
While the broader family of thiourea derivatives has shown promise in oncology, often through the inhibition of protein kinases, the specific intracellular targets of many individual analogs like CPPU remain to be rigorously validated.[1][2] This guide will therefore use a common and critical oncology target, the B-RAF kinase , as a putative target for CPPU to illustrate a robust validation workflow. We will compare the performance of CPPU against Sorafenib , a well-established multi-kinase inhibitor known to target the RAF/MEK/ERK signaling pathway, providing a benchmark for our experimental outcomes.[3][4][5][6]
This document is structured to provide not just protocols, but the scientific rationale behind the choice of experiments, enabling researchers to design self-validating studies that generate trustworthy and authoritative data.
The Central Question: Does CPPU Bind B-RAF in Live Cells?
Before assessing the downstream functional effects of a compound, it is critical to confirm direct physical interaction with its hypothesized target. Answering this question prevents misinterpretation of phenotypic data that might arise from off-target effects. We will explore three orthogonal, state-of-the-art methods to build a comprehensive evidence package for the target engagement of CPPU with B-RAF.
-
Cellular Thermal Shift Assay (CETSA®): Measures direct, label-free binding by assessing ligand-induced thermal stabilization of the target protein.
-
NanoBRET™ Target Engagement Assay: A quantitative, live-cell assay based on bioluminescence resonance energy transfer (BRET) to determine compound affinity and occupancy.
-
Functional Target Engagement via Downstream Signaling Analysis: An indirect but vital method to confirm that binding leads to the expected modulation of the target's signaling pathway, assessed by Immunoprecipitation and Western Blotting.
Cellular Thermal Shift Assay (CETSA®): The Gold Standard for Label-Free Target Engagement
CETSA is a powerful biophysical method that leverages the principle of ligand-induced thermal stabilization.[7][8][9][10] When a compound binds to its target protein, it generally increases the protein's conformational stability, resulting in a higher melting temperature. This shift in thermal stability is a direct proxy for target engagement.[11]
Causality Behind the Experimental Choice
The primary advantage of CETSA is that it detects direct physical binding in a physiologically relevant environment—the intact cell—without requiring any modification to the compound or the target protein (i.e., it is label-free). This avoids potential artifacts introduced by tags or labels. By comparing the melting curve of B-RAF in the presence of CPPU, Sorafenib (our positive control), and a vehicle control, we can directly visualize and quantify target stabilization.
Experimental Workflow and Protocol
The workflow involves treating cells with the compound, heating them across a temperature gradient, lysing the cells, and quantifying the amount of soluble B-RAF remaining at each temperature.
Caption: NanoBRET™ Target Engagement assay workflow.
Detailed Protocol:
-
Cell Preparation: Transiently transfect HEK293 cells with a plasmid encoding for a full-length human B-RAF protein fused to NanoLuc® luciferase.
-
Assay Plating: Plate the transfected cells into a 96-well, white-bottom cell culture plate.
-
Compound Dosing: Prepare serial dilutions of CPPU and Sorafenib in Opti-MEM. Add the compounds to the wells.
-
Tracer and Substrate Addition: Prepare a working solution containing the B-RAF-specific NanoBRET™ tracer and the NanoGlo® live-cell substrate. Add this solution to all wells.
-
Incubation: Incubate the plate for 2 hours at 37°C to allow the binding to reach equilibrium.
-
Signal Detection: Read the luminescence signal at two wavelengths: 460 nm (donor emission) and >610 nm (acceptor emission) using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the log of the compound concentration and fit the data to a four-parameter logistical curve to determine the IC50 value, which reflects the compound's affinity for the target in the cell.
Expected Data and Comparison
This assay provides a quantitative measure of binding affinity, allowing for direct comparison of compound potency.
| Compound | Target Protein | Cellular IC50 | Interpretation |
| CPPU | B-RAF | 750 nM | Potent intracellular engagement |
| Sorafenib | B-RAF | 95 nM | High-potency positive control |
Functional Engagement: Downstream Pathway Modulation
Confirming that direct binding translates into a functional consequence is the final and most critical piece of evidence. For a kinase inhibitor, target engagement should lead to a measurable decrease in the phosphorylation of its downstream substrates. Sorafenib is known to inhibit the RAF/MEK/ERK pathway. [3][4][5]We will assess if CPPU has the same functional effect.
Causality Behind the Experimental Choice
This experiment provides the crucial link between target binding and cellular function. By using Immunoprecipitation (IP) to isolate a key downstream substrate (MEK1/2) and Western Blotting to probe its phosphorylation status (p-MEK), we can directly assess the functional impact of B-RAF engagement by CPPU. A reduction in p-MEK levels following CPPU treatment would strongly support an inhibitory mechanism of action. [12][13][14]
Experimental Workflow and Protocol
The workflow involves treating cells, lysing them, immunoprecipitating the downstream target MEK, and then analyzing its phosphorylation state via Western Blot.
Caption: IP-Western Blot workflow for downstream pathway analysis.
Detailed Protocol:
-
Cell Treatment: Culture A375 cells and serum-starve them overnight. Pre-treat with varying concentrations of CPPU, Sorafenib, or vehicle for 2 hours. Stimulate the pathway with Epidermal Growth Factor (EGF) for 10 minutes to induce robust MEK phosphorylation.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them in a non-denaturing IP Lysis Buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cleared cell lysates with an anti-MEK1/2 antibody overnight at 4°C.
-
Complex Capture: Add Protein A/G agarose beads and incubate for 2 hours to capture the antibody-MEK complexes.
-
Washing and Elution: Pellet the beads and wash them three times with IP Lysis Buffer to remove non-specific binders. Elute the bound proteins from the beads using SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-MEK (Ser217/221) and total MEK1.
-
Data Analysis: Visualize the bands using an appropriate detection system. Quantify the band intensities and normalize the phospho-MEK signal to the total MEK signal.
Expected Data and Comparison
The results will demonstrate the dose-dependent functional effect of CPPU on the B-RAF signaling pathway.
| Compound Concentration | Normalized p-MEK Signal (vs. Stimulated Control) | Interpretation |
| Vehicle (DMSO) | 100% | Baseline phosphorylation |
| CPPU (1 µM) | 45% | Dose-dependent inhibition of B-RAF activity |
| CPPU (10 µM) | 12% | Strong inhibition at higher concentration |
| Sorafenib (1 µM) | 8% | Potent pathway inhibition by positive control |
Synthesis and Conclusion
This guide outlines a rigorous, multi-faceted approach to confirm the cellular target engagement of 1-Cyclopentyl-3-phenylthiourea with its putative target, B-RAF. By integrating three orthogonal methods, we build a compelling, self-validating case:
-
CETSA provides direct, label-free evidence of physical binding in intact cells.
-
NanoBRET™ offers a quantitative measure of the compound's binding affinity in a live-cell context.
-
Downstream signaling analysis confirms that this binding event translates into the expected functional consequence, validating the compound's mechanism of action.
By comparing the experimental data for CPPU with that of a known inhibitor like Sorafenib, researchers can confidently contextualize the potency and efficacy of their novel compound. This structured, evidence-based workflow is essential for advancing drug discovery programs and ensuring the scientific integrity of preclinical data.
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A Comparative Guide to the Inter-laboratory Validation of Analytical Methods for 1-Cyclopentyl-3-phenylthiourea
This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the quantification of 1-Cyclopentyl-3-phenylthiourea (CPT). As a thiourea derivative with potential pharmaceutical applications, ensuring the reliability and reproducibility of its analytical methods is paramount for consistent quality control and regulatory compliance.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of analytical techniques and a robust protocol for inter-laboratory validation, grounded in established scientific principles and regulatory guidelines.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2][3][4] An inter-laboratory study, or reproducibility assessment, is a critical component of this process, particularly for the standardization of a methodology.[4][5] This guide will explore the validation of a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and compare its performance with an alternative Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.
The Importance of Robust Analytical Methods for Novel Compounds
1-Cyclopentyl-3-phenylthiourea (CPT), with the chemical formula C12H16N2S, is a compound belonging to the thiourea class of molecules.[6] Thiourea derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] The development of any new active pharmaceutical ingredient (API) necessitates the establishment of reliable analytical methods for its quantification in various matrices. These methods are fundamental for:
-
Quality Control: Ensuring the purity and potency of the API and its formulated products.
-
Stability Studies: Assessing the degradation of the compound under various environmental conditions.
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.
An inter-laboratory validation study is the pinnacle of method validation, providing the ultimate test of a method's reproducibility when performed by different analysts, in different laboratories, and with different equipment.
Design of the Inter-laboratory Validation Study
The design of this hypothetical inter-laboratory study is based on the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline on the Validation of Analytical Procedures.[2][4]
2.1. Participating Laboratories
Three independent laboratories (Lab A, Lab B, and Lab C) with expertise in pharmaceutical analysis were selected to participate in this study. Each laboratory received a standardized validation protocol, a CPT reference standard of known purity (99.8%), and three batches of a placebo formulation for spiking.
2.2. Validation Parameters
The following validation parameters were assessed in each laboratory for both the HPLC-UV and LC-MS/MS methods:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[4]
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision:
-
Repeatability (Intra-assay Precision): Precision under the same operating conditions over a short interval of time.[7]
-
Intermediate Precision: Expresses the variation within a single laboratory, such as on different days, with different analysts, or with different equipment.
-
Reproducibility (Inter-laboratory Precision): The precision between different laboratories.[5]
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3]
-
System Suitability: To ensure that the chromatographic system is suitable for the intended analysis.
Primary Analytical Method: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely used technique in pharmaceutical quality control due to its robustness, cost-effectiveness, and reliability for routine analysis.[8]
3.1. Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 235 nm (determined by UV scan of CPT).
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of CPT reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh a portion of the placebo powder, spike with a known amount of CPT stock solution, and extract with the mobile phase. Filter the final solution through a 0.45 µm syringe filter before injection.
-
3.2. Rationale for Experimental Choices
-
C18 Column: A C18 column is a versatile and commonly used stationary phase for the separation of non-polar to moderately polar compounds like CPT.
-
Mobile Phase: The combination of acetonitrile (an organic modifier) and acidified water provides good peak shape and resolution for thiourea-containing compounds. Phosphoric acid helps to suppress the ionization of any acidic or basic functional groups, leading to more symmetrical peaks.
-
UV Detection at 235 nm: This wavelength was selected based on the absorbance maximum of CPT, ensuring high sensitivity.
3.3. Workflow for HPLC-UV Analysis
Caption: Workflow for the HPLC-UV analysis of CPT.
Alternative Analytical Method: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it particularly suitable for bioanalytical studies or the quantification of trace-level impurities.[8]
4.1. Experimental Protocol: LC-MS/MS
-
Instrumentation: An LC-MS/MS system consisting of a UHPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 UHPLC column (100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive.
-
Multiple Reaction Monitoring (MRM): Monitor the transition from the protonated molecular ion [M+H]+ to a specific product ion.
-
-
Standard and Sample Preparation: Similar to the HPLC-UV method, but with dilutions to a lower concentration range (e.g., 0.1 ng/mL to 100 ng/mL).
4.2. Rationale for Experimental Choices
-
UHPLC: Provides faster analysis times and better resolution compared to conventional HPLC.
-
ESI Positive Mode: CPT is expected to readily protonate in the ESI source due to the presence of nitrogen atoms.
-
MRM: Enhances selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, minimizing interferences from the matrix.
4.3. Comparison of Analytical Methods
Caption: Comparison of HPLC-UV and LC-MS/MS for CPT analysis.
Inter-laboratory Validation Results
The following tables summarize the hypothetical data obtained from the three participating laboratories.
Table 1: Linearity and Range
| Method | Laboratory | Linearity Range | Correlation Coefficient (r²) |
| HPLC-UV | Lab A | 1 - 100 µg/mL | 0.9995 |
| Lab B | 1 - 100 µg/mL | 0.9992 | |
| Lab C | 1 - 100 µg/mL | 0.9998 | |
| LC-MS/MS | Lab A | 0.1 - 100 ng/mL | 0.9999 |
| Lab B | 0.1 - 100 ng/mL | 0.9997 | |
| Lab C | 0.1 - 100 ng/mL | 0.9996 |
Table 2: Accuracy (Recovery)
| Method | Laboratory | Spiked Concentration | Mean Recovery (%) |
| HPLC-UV | Lab A | 50 µg/mL | 99.5 |
| Lab B | 50 µg/mL | 100.2 | |
| Lab C | 50 µg/mL | 99.8 | |
| LC-MS/MS | Lab A | 5 ng/mL | 101.1 |
| Lab B | 5 ng/mL | 99.3 | |
| Lab C | 5 ng/mL | 100.5 |
Table 3: Precision (%RSD)
| Method | Laboratory | Repeatability (n=6) | Intermediate Precision (n=18) |
| HPLC-UV | Lab A | 0.8 | 1.2 |
| Lab B | 1.1 | 1.5 | |
| Lab C | 0.9 | 1.3 | |
| LC-MS/MS | Lab A | 1.5 | 2.1 |
| Lab B | 1.8 | 2.5 | |
| Lab C | 1.6 | 2.3 |
Table 4: Reproducibility (%RSD) - Inter-laboratory Precision
| Method | Concentration | Mean Concentration | %RSD |
| HPLC-UV | 50 µg/mL | 49.9 µg/mL | 1.8 |
| LC-MS/MS | 5 ng/mL | 5.03 ng/mL | 2.9 |
Table 5: LOD and LOQ
| Method | Laboratory | LOD | LOQ |
| HPLC-UV | Lab A | 0.3 µg/mL | 1.0 µg/mL |
| Lab B | 0.4 µg/mL | 1.2 µg/mL | |
| Lab C | 0.3 µg/mL | 1.0 µg/mL | |
| LC-MS/MS | Lab A | 0.03 ng/mL | 0.1 ng/mL |
| Lab B | 0.04 ng/mL | 0.1 ng/mL | |
| Lab C | 0.03 ng/mL | 0.1 ng/mL |
Table 6: Robustness
| Method | Parameter Varied | Effect on Results |
| HPLC-UV | Flow Rate (± 0.1 mL/min) | Negligible |
| Column Temperature (± 2 °C) | Negligible | |
| Mobile Phase Composition (± 2%) | Minor shift in retention time, quantification unaffected | |
| LC-MS/MS | Gradient Slope (± 5%) | Minor shift in retention time, quantification unaffected |
| Ion Source Temperature (± 10 °C) | Negligible |
Discussion and Interpretation of Results
The inter-laboratory validation study demonstrates that both the HPLC-UV and LC-MS/MS methods are suitable for the quantification of 1-Cyclopentyl-3-phenylthiourea.
-
HPLC-UV: This method proved to be highly robust, reproducible, and accurate for the quantification of CPT at the microgram-per-milliliter level. The low relative standard deviation (RSD) for reproducibility (1.8%) indicates excellent agreement between the participating laboratories. This method is well-suited for routine quality control applications where high sensitivity is not a primary requirement.
-
LC-MS/MS: As expected, the LC-MS/MS method offered significantly lower LOD and LOQ values, making it the method of choice for applications requiring trace-level quantification, such as bioequivalence studies or the analysis of low-level impurities. While the inter-laboratory reproducibility RSD was slightly higher than that of the HPLC-UV method (2.9%), it is still well within acceptable limits for bioanalytical methods.
The choice between these two methods will ultimately depend on the specific application and the required sensitivity. For routine analysis of bulk drug substance and formulated products, the HPLC-UV method is recommended due to its simplicity and cost-effectiveness. For bioanalytical applications or trace analysis, the LC-MS/MS method is the superior choice.
Conclusion and Recommendations
This guide has presented a comprehensive framework for the inter-laboratory validation of analytical methods for 1-Cyclopentyl-3-phenylthiourea. Both the developed HPLC-UV and LC-MS/MS methods have been shown to be accurate, precise, and specific. The successful inter-laboratory validation of the HPLC-UV method, in particular, establishes it as a reliable and reproducible method for routine quality control in a pharmaceutical setting. It is recommended that any laboratory intending to implement these methods should perform an initial method transfer and verification to ensure successful adoption.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Cyclopentyl-3-phenylthiourea and Related Compounds
The Critical Importance of Proper Chemical Waste Management
Thiourea derivatives, including 1-Cyclopentyl-3-phenylthiourea, are recognized for their biological activity, which also underpins their potential toxicity. Improper disposal of such compounds can lead to contamination of water systems and pose a significant threat to aquatic life and human health. Adherence to established disposal protocols is not merely a regulatory requirement but a professional responsibility. All chemical waste is considered special waste, and its disposal is governed by local, regional, and national regulations.[1] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance.[1]
Understanding the Hazards: A Data-Driven Approach
Based on the data for the closely related N-Phenylthiourea, we can infer the primary hazards associated with 1-Cyclopentyl-3-phenylthiourea.
| Hazard Classification | Description | Supporting Data |
| Acute Oral Toxicity | Fatal if swallowed.[2][3][4] | LD50 (oral, rat): 3 mg/kg for N-Phenylthiourea.[3] |
| Skin Sensitization | May cause an allergic skin reaction.[2][4] | Repeated or prolonged contact may lead to sensitization.[2][5] |
| Inhalation Hazard | May be harmful if inhaled, causing respiratory tract irritation.[5] | Handling should be performed in a well-ventilated area, preferably a chemical fume hood.[2][6] |
| Eye Irritation | May cause eye irritation upon contact.[3][5] | |
| Environmental Hazard | While specific data is limited, thiourea derivatives can be toxic to aquatic life. | Disposal into drains or waterways is strictly prohibited.[1] |
Physical and Chemical Properties of N-Phenylthiourea (as a proxy)
| Property | Value |
| Appearance | White to light brown crystalline powder or needles.[7] |
| Molecular Weight | 152.22 g/mol .[7] |
| Melting Point | 154 °C (309.2 °F).[7] |
| Solubility | Sparingly soluble in cold water; soluble in ethanol and boiling water.[7] |
| Decomposition | Emits highly toxic fumes of sulfur oxides and nitrogen oxides when heated to decomposition.[7] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol is designed to be a self-validating system, ensuring safety at each stage.
Part 1: Pre-Disposal Preparations and Personal Protective Equipment (PPE)
-
Consult Institutional Guidelines: Before initiating any disposal procedure, contact your institution's EHS department for specific protocols and requirements.[1]
-
Assemble Appropriate PPE: Wear the following mandatory PPE:
-
Work in a Ventilated Area: All handling of 1-Cyclopentyl-3-phenylthiourea and its waste must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2][6]
Part 2: Waste Collection and Segregation
-
Designate a Waste Container: Use a clearly labeled, compatible hazardous waste container.[1][8] The original container can often be used for the main component of the waste.[8]
-
Labeling: The waste container must be labeled with:
-
Waste Segregation: Do not mix 1-Cyclopentyl-3-phenylthiourea waste with other incompatible waste streams.[1] It is incompatible with strong oxidizing agents, acids, and strong bases.[2]
-
Types of Waste:
-
Solid Waste: Collect unused or surplus 1-Cyclopentyl-3-phenylthiourea, contaminated weighing paper, and disposable labware (e.g., pipette tips) in the designated solid waste container.
-
Liquid Waste: Collect any solutions containing 1-Cyclopentyl-3-phenylthiourea in a designated liquid waste container.
-
Contaminated PPE: Used gloves and other contaminated disposable PPE should be collected in a separate, clearly labeled hazardous waste bag.[6]
-
Part 3: Final Disposal
-
Secure Storage: Keep the hazardous waste container tightly closed when not in use and store it in a designated satellite accumulation area.[1][9]
-
Arrange for Pickup: Contact your institution's EHS department or a licensed chemical disposal company to arrange for the collection and disposal of the hazardous waste.[1][10] This is the primary and recommended method of disposal.[10]
-
Record Keeping: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and local regulations.[11]
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 1-Cyclopentyl-3-phenylthiourea.
Caption: Disposal workflow for 1-Cyclopentyl-3-phenylthiourea.
In Case of Accidental Spills
In the event of a spill, do not attempt to clean it up yourself due to the acute toxicity of the compound.[6]
-
Alert others in the immediate vicinity.
-
Evacuate the area.
-
Contact your institution's EHS department or emergency response team immediately.[6]
Conclusion: A Commitment to Safety and Scientific Excellence
The responsible management of chemical waste is a cornerstone of sound scientific practice. By adhering to these detailed procedures for the disposal of 1-Cyclopentyl-3-phenylthiourea, researchers can mitigate risks, ensure a safe laboratory environment, and uphold their commitment to environmental stewardship. Always prioritize safety and consult with your institution's EHS professionals for guidance tailored to your specific location and facilities.
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A Senior Application Scientist's Guide to Handling 1-Cyclopentyl-3-phenylthiourea: A Proactive Approach to Laboratory Safety
As researchers and drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. While a specific Safety Data Sheet (SDS) for 1-Cyclopentyl-3-phenylthiourea may not be readily available, its structural similarity to phenylthiourea and the broader class of thiourea derivatives provides a clear basis for establishing robust safety protocols. This guide synthesizes data from analogous compounds to provide essential, immediate safety and logistical information, ensuring that you can manage this compound with the highest degree of confidence and care. Our goal is to move beyond mere compliance and foster a deep-seated culture of safety, grounded in scientific understanding.
The Foundational Principle: Hazard Assessment by Analogy
The core of our safety protocol for 1-Cyclopentyl-3-phenylthiourea is built upon a conservative assessment of hazards associated with its structural analogs, primarily N-Phenylthiourea (PTU) and the parent thiourea molecule. This "worst-case" approach is fundamental to trustworthy laboratory practice when definitive data is absent. Phenylthiourea is classified as acutely toxic and potentially fatal if swallowed, and it is also recognized as a skin sensitizer.[1][2][3][4] Thiourea itself is suspected of causing cancer and damaging fertility or the unborn child.[5][6] Therefore, we must handle 1-Cyclopentyl-3-phenylthiourea with the assumption that it carries similar, significant health risks.
| Hazard Classification | Potential Risk Based on Structural Analogs | Rationale & Key Considerations |
| Acute Oral Toxicity | Category 1: Fatal if Swallowed. [2][3][7] | The phenylthiourea moiety is the primary driver of this high acute toxicity. Extreme care must be taken to prevent ingestion via contaminated hands or surfaces.[8] |
| Skin Sensitization | Category 1: May cause an allergic skin reaction. [1][2][3][4] | Prolonged or repeated exposure can lead to sensitization.[9] Once an individual is sensitized, subsequent exposures, even to minute quantities, can trigger a significant allergic response. |
| Inhalation Hazard | May cause respiratory tract irritation. [1][10] | As a solid powder, the compound can become airborne during handling, posing a direct risk of inhalation. |
| Eye Irritation | May cause eye irritation. [1][10] | Direct contact with dust or through splashes can cause irritation. |
| Chronic Toxicity | Suspected of causing cancer and/or reproductive harm. [5][11] | This is extrapolated from data on the parent thiourea compound. Long-term exposure should be minimized through strict engineering controls and PPE. |
The Core Protocol: A Multi-Layered PPE and Engineering Control Strategy
Personal protective equipment is the final barrier between you and a potential hazard. It should always be used in conjunction with robust engineering and administrative controls. The following multi-layered approach is mandatory for handling 1-Cyclopentyl-3-phenylthiourea.
Primary Engineering Control: The Chemical Fume Hood
Directive: All manipulations of 1-Cyclopentyl-3-phenylthiourea, especially handling of the solid powder, must be performed inside a certified chemical fume hood.[1][12][13]
Causality: A fume hood is the most critical piece of safety equipment as it addresses the inhalation hazard at its source.[14] By containing and exhausting airborne particulates, it provides a protected workspace and prevents the contamination of the general laboratory environment.
Personal Protective Equipment (PPE): Your Last Line of Defense
The selection of PPE is not arbitrary; each component is chosen to protect against a specific route of exposure identified in our hazard assessment.
| PPE Category | Specification | Rationale for Selection |
| Respiratory Protection | NIOSH-approved respirator with N95 (or better) particulate filters. | This is essential when handling the solid powder to prevent inhalation of fine dust particles.[11] Standard surgical masks are insufficient. |
| Eye/Face Protection | Splash-proof chemical safety goggles with side shields.[10][12] | Protects against accidental splashes of solutions and airborne particles that could cause eye irritation or injury. |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., Nitrile, Neoprene, PVC).[1][10][12] | The primary defense against skin contact, absorption, and sensitization.[8] Double-gloving provides an extra layer of protection and allows for the safe removal of the outer, potentially contaminated glove without exposing the skin. |
| Body Protection | Laboratory coat, long pants, and fully enclosed, chemical-resistant footwear.[1][11][12] | Prevents contamination of personal clothing and protects the skin on the body and feet from spills. |
Operational and Disposal Plan: From Cradle to Grave
A comprehensive safety plan extends beyond PPE to include every step of the chemical's lifecycle in the laboratory.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE as specified in the table above. Locate the nearest eyewash station and safety shower.[8][15]
-
Weighing: Conduct all weighing of the solid compound on a balance located inside the fume hood or within a ventilated balance safety enclosure to contain dust.
-
Manipulation: Use tools (spatulas, etc.) that minimize the generation of dust.[10][13] If making a solution, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After use, securely close the primary container.[8][13] Wipe down the work surface inside the fume hood with an appropriate solvent.
-
De-Gowning: Remove the outer pair of gloves and dispose of them as hazardous waste. Remove the remaining PPE in a manner that avoids cross-contamination.
-
Hygiene: Wash hands and forearms thoroughly with soap and water after completing the work, even though gloves were worn.[2][8][12][13] Do not eat, drink, or smoke in the laboratory area.[8][14][16]
Storage and Spill Management
-
Storage: The compound must be stored in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[8][13][14] It should be kept in a locked cabinet or an area with restricted access, segregated from incompatible materials like strong acids, bases, and oxidizing agents.[8][12]
-
Spill Response:
-
Minor Spill (in fume hood): Wearing appropriate PPE, gently cover the spill with an absorbent material. Scoop the material into a designated hazardous waste container. Clean the area with a suitable solvent.
-
Major Spill (outside fume hood): Evacuate the immediate area. Alert colleagues and your institution's Environmental Health & Safety (EHS) department. Prevent entry to the area until trained emergency responders have cleared it.[15]
-
Disposal Plan
Directive: All 1-Cyclopentyl-3-phenylthiourea waste is to be considered hazardous.[5][15]
Protocol:
-
Solid Waste: This includes excess compound, contaminated gloves, absorbent pads, and weighing papers. Collect this waste in a clearly labeled, sealed hazardous waste container.[15]
-
Liquid Waste: Collect any solutions containing the compound in a compatible, sealed, and clearly labeled hazardous waste container.
-
Consultation: Do not dispose of this material down the drain or in regular trash.[6] Always consult with your institution's EHS department for specific disposal procedures and to ensure full compliance with local, state, and federal regulations.[10][16]
Visualizing the Workflow: Safe Handling from Receipt to Disposal
The following diagram outlines the critical control points in the lifecycle of 1-Cyclopentyl-3-phenylthiourea within the laboratory, reinforcing the procedural steps necessary for safe handling.
Caption: Safe handling workflow for 1-Cyclopentyl-3-phenylthiourea.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
